molecular formula C9H8ClN3O B3195235 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide CAS No. 889942-75-0

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Cat. No.: B3195235
CAS No.: 889942-75-0
M. Wt: 209.63 g/mol
InChI Key: YVNDSEVUIZWTQZ-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N'-hydroxy-1H-indole-3-carboximidamide is 209.0355896 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N'-hydroxy-1H-indole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDSEVUIZWTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, potential synthetic routes, and critical safety information, offering valuable insights for researchers and drug development professionals.

Chemical Identity and Structure

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide belongs to the indole class of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule is further functionalized at position 4 of the indole ring with a chlorine atom and at position 3 with a carboximidamide group, where the imine nitrogen is substituted with a hydroxyl group (a hydroxyamidine or amidoxime moiety). This unique combination of functional groups suggests its potential as a scaffold in the development of novel therapeutic agents.

The chemical structure is depicted below:

Caption: Chemical Structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 4-Chloro-N'-hydroxy-1H-indole-3-carboximidamide Inferred from structure
CAS Number 889942-75-0 [1]
Molecular Formula C₉H₈ClN₃O [1]

| Synonyms | 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine |[1][2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from related structures.

Table 2: Physicochemical Data

Property Value Notes
Molecular Weight 209.63 g/mol Calculated from molecular formula.
Appearance Likely a solid Based on related indole derivatives.
Solubility Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO and DMF. Inferred from similar compounds like Indole-3-carboxaldehyde.[3]
XLogP3 ~2.0-3.0 Estimated based on the parent compound (XLogP3=1.6) and addition of a chloro group.[4]
Hydrogen Bond Donors 3 (N-H of indole, N-H of amidine, O-H of hydroxyl)

| Hydrogen Bond Acceptors | 3 | (N of indole, N of amidine, O of hydroxyl) |

Synthesis and Characterization

Conceptual Synthetic Pathway

The most direct approach would likely involve a two-step process starting from 4-chloro-1H-indole.

  • Formylation/Cyanation: The indole core must first be functionalized at the 3-position. This can be achieved via a Vilsmeier-Haack reaction to introduce a formyl group (carboxaldehyde), which can then be converted to a nitrile (cyano group). A more direct route would be the cyanation of 4-chloro-1H-indole. The starting material, 4-chloro-1H-indole-3-carbaldehyde, is commercially available.[5]

  • Formation of the Hydroxyamidine: The key step is the reaction of the indole-3-carbonitrile with hydroxylamine (NH₂OH), typically in the presence of a base. This reaction adds hydroxylamine across the nitrile's carbon-nitrogen triple bond to form the desired N-hydroxy-carboximidamide functional group.

Caption: Conceptual workflow for the synthesis of the target compound.

Characterization

For structural verification and purity assessment, a combination of analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the arrangement of protons and carbons, verifying the integrity of the indole ring and the presence of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The exact mass should correspond to 209.0356 (for C₉H₈³⁵ClN₃O).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, O-H, and C=N stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Potential Applications

While no specific biological activities for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide have been explicitly reported, its structural motifs are present in numerous biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the hydroxyamidine group is a known pharmacophore.

  • Enzyme Inhibition: The hydroxyamidine moiety is a known inhibitor of several enzymes. For instance, compounds bearing this group have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression within tumors.

  • Anticancer Potential: Many indole derivatives exhibit anticancer properties by targeting various pathways, including Wnt/β-catenin signaling and carbonic anhydrases.[6] The chlorine substitution can enhance lipophilicity and potentially improve cell permeability and target engagement.

  • Antimicrobial and Antimalarial Activity: Carboxamide derivatives, a related class, have shown promise as antimalarial and antimicrobial agents.[7][8] The specific combination of the chloro-indole and hydroxyamidine may confer novel antimicrobial properties.

  • Nitric Oxide (NO) Donation: Hydroxyamidines can act as prodrugs that release nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. This property is often explored for cardiovascular and anti-inflammatory applications.

Given these precedents, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide represents a compelling candidate for screening in anticancer, anti-infective, and anti-inflammatory assays.

Safety and Handling

According to available Safety Data Sheets (SDS) for this compound or closely related materials, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide should be handled with caution as it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

Table 3: Hazard and Precautionary Information

Category Statement Code Source
Hazard Statements Suspected of causing cancer. H351 [9]
Very toxic to aquatic life with long lasting effects. H410
Precautionary - Prevention Obtain special instructions before use. P201
Do not handle until all safety precautions have been read and understood. P202
Avoid release to the environment. P273
Wear protective gloves/protective clothing/eye protection/face protection. P280
Precautionary - Response IF exposed or concerned: Get medical advice/attention. P308 + P313
Collect spillage. P391
Precautionary - Storage Store locked up. P405

| Precautionary - Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | |

Experimental Protocols: Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a functionalized indole derivative with significant potential for chemical and biological research. Its structure combines the privileged indole scaffold with a pharmacologically relevant hydroxyamidine group. While specific data on its synthesis and bioactivity are sparse, established chemical principles and the activities of related compounds suggest it is a promising candidate for further investigation, particularly in oncology and infectious disease research. Strict adherence to safety protocols is mandatory when handling this compound due to its potential carcinogenicity and ecotoxicity.

References

  • Carl ROTH. (n.d.). Safety Data Sheet. [Link]

  • BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine | C9H8ClN3O. [Link]

  • PubChem. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide. National Center for Biotechnology Information. [Link]

  • Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine suppliers and producers. [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. (2026, February 26). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent. [Link]

Sources

A Technical Guide to 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indole nucleus is a privileged scaffold in numerous pharmacologically active agents, and the incorporation of an N-hydroxy-carboximidamide (amidoxime) moiety introduces unique chemical properties relevant for prodrug strategies and as a potential nitric oxide donor. This document details the compound's core physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, and outlines a self-validating workflow for its analytical characterization. The guide is intended for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Indole Scaffold and Amidoxime Functionality in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Its prevalence stems from its ability to mimic the structure of tryptophan and to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. N-hydroxyindoles and their derivatives, in particular, are present in several biologically active compounds and have been explored as potent enzyme inhibitors.[1]

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide combines this privileged indole scaffold with an amidoxime functional group. Amidoximes are recognized as versatile pharmacophores; they are often employed as prodrugs of amidines and can function as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes. The strategic placement of a chlorine atom at the 4-position of the indole ring can significantly modulate the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity and pharmacokinetic profile. This guide serves to consolidate the known information and provide a practical framework for the synthesis and analysis of this promising molecule.

Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is fundamental to any drug discovery program. These parameters govern solubility, membrane permeability, and metabolic stability. The core identifiers and calculated properties for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide are summarized below.

PropertyValueSource
IUPAC Name 4-Chloro-N'-hydroxy-1H-indole-3-carboximidamideN/A
Synonyms 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine[2][3]
CAS Number 889942-75-0[2][3]
Molecular Formula C₉H₈ClN₃O[2]
Molecular Weight 209.63 g/mol
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)C(=N)NON/A
InChI Key NQUMMDGIACLAOM-UHFFFAOYSA-N

Note: Properties such as LogP, aqueous solubility (LogS), and polar surface area have not been experimentally determined for this specific molecule in the available literature. However, computational models like SwissADME can provide valuable predictions. For related chloro-indolinone derivatives, LogP values are typically in the range of 2.6-2.7, suggesting moderate lipophilicity suitable for oral absorption.[4]

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most direct and reliable synthetic route to N-hydroxy-carboximidamides (amidoximes) originates from the corresponding nitrile. This transformation is a well-established method in organic synthesis. The strategy, therefore, involves the reaction of a commercially available or readily synthesized precursor, 4-chloro-1H-indole-3-carbonitrile, with hydroxylamine hydrochloride in the presence of a base. The base serves to neutralize the hydrochloride salt and generate free hydroxylamine, which then acts as the nucleophile.

The choice of base and solvent is critical for optimizing reaction yield and purity. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base such as sodium carbonate is typically employed to avoid side reactions. Ethanol or methanol are common solvents as they effectively dissolve both the indole starting material and the hydroxylamine salt.

Synthetic Workflow Start 4-Chloro-1H-indole-3-carbonitrile Product 4-Chloro-N-hydroxy-1H- indole-3-carboximidamide Start->Product Solvent (e.g., Ethanol) Reflux Reagents Hydroxylamine HCl, Base (e.g., Na2CO3) Reagents->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Proposed synthetic workflow for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard chemical transformations and should be performed by qualified personnel in a suitable laboratory setting.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1H-indole-3-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of starting nitrile) to the flask.

  • Reaction: Stir the suspension at room temperature for 10 minutes, then heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting nitrile spot indicates reaction completion, which typically occurs within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of cold ethanol.

  • Isolation: Combine the filtrate and washings. Reduce the solvent volume under reduced pressure using a rotary evaporator until a precipitate forms.

  • Purification: Collect the crude solid product by vacuum filtration. Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide as a solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Spectroscopic and Analytical Characterization

A self-validating system of orthogonal analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Analytical Workflow cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy ¹H NMR: Aromatic, NH, OH protons ¹³C NMR: Carbon skeleton MS Mass Spectrometry (HRMS) Exact Mass Confirmation Chlorine Isotopic Pattern (M, M+2) IR IR Spectroscopy O-H stretch N-H stretch C=N stretch EA Elemental Analysis %C, %H, %N Composition Synthesized_Product Purified Compound Synthesized_Product->NMR Synthesized_Product->MS Synthesized_Product->IR Synthesized_Product->EA

Caption: Orthogonal analytical workflow for compound structure and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with splitting patterns characteristic of their substitution. A broad singlet corresponding to the indole N-H proton will be visible, along with exchangeable protons for the N-H₂ and O-H groups of the amidoxime moiety.

  • ¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals corresponding to the molecular formula. The chemical shifts will confirm the presence of the indole ring carbons and the C=N carbon of the carboximidamide group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The analysis should yield a molecular ion peak ([M+H]⁺) that corresponds to the exact mass of C₉H₉ClN₃O⁺. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks in an approximate 3:1 ratio (for [M] and [M+2]) characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations (indole and -NH₂).

  • ~3200 cm⁻¹ (broad): O-H stretching of the hydroxylamine group.

  • ~1650 cm⁻¹: C=N stretching of the imidamide.

Potential Applications and Future Directions

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a compelling candidate for further investigation in drug discovery programs. Based on its structural motifs, several therapeutic avenues can be explored:

  • Anticancer Agents: The indole scaffold is present in numerous kinase inhibitors. Furthermore, as a potential nitric oxide donor, this compound could induce apoptosis in cancer cells. Screening against panels of human kinases and in various cancer cell lines would be a logical next step.

  • Antimicrobial/Antiparasitic Agents: Carboxamide-containing indole derivatives have demonstrated promising activity against parasites like Plasmodium falciparum, the causative agent of malaria.[5] Evaluation against a panel of bacterial, fungal, and parasitic strains is warranted.

  • Immunomodulators: The parent indole structure is a known ligand for the aryl hydrocarbon receptor (AhR) and a precursor to inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important target in immuno-oncology.

Future work should focus on the experimental validation of its biological activity, determination of its pharmacokinetic profile (ADME), and exploration of a structure-activity relationship (SAR) through the synthesis of analogues with varied substitution patterns on the indole ring.

Conclusion

This technical guide has detailed the essential chemical and physical properties of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide. A logical and efficient synthetic route, along with a robust, self-validating analytical workflow, has been presented to aid researchers in its preparation and characterization. The unique combination of a 4-chloroindole core and an amidoxime functional group makes this compound a molecule of high interest for the development of novel therapeutics. The information provided herein establishes a foundational resource for scientists and drug development professionals to further explore its potential.

References

  • 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine | C9H8ClN3O. BuyersGuideChem. [Link]

  • 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine suppliers and producers. BuyersGuideChem. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Center for Biotechnology Information. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

Sources

Solubility Profile & Characterization Guide: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0). As a functionalized indole featuring both a lipophilic 4-chloro substituent and a polar amidoxime motif, this compound exhibits a "push-pull" solubility profile .[1][2] It demonstrates high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-good solubility in polar organic solvents (Methanol, Ethyl Acetate), and poor solubility in non-polar alkanes and neutral aqueous media.[3]

This document outlines the physicochemical basis for these properties, provides a predicted solubility classification, and details standardized protocols for verifying saturation limits in drug development workflows.[1][2][4][3]

Physicochemical Context & Structural Analysis[1][4][5]

To understand the solubility behavior of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.[1][2][4][3]

Structural Determinants[1][2][4]
  • Indole Core (Lipophilic Scaffold): The aromatic bicycle provides a flat, hydrophobic surface area.[1][2][4][3] The 4-Chloro substituent significantly increases lipophilicity (increasing LogP by approximately 0.7 units relative to the parent indole) and reduces water solubility.[1][2]

  • N-Hydroxycarboximidamide (Amidoxime) Group: Located at the C3 position, this moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is amphoteric and highly polar.[1][3] It acts as both a hydrogen bond donor (via 
    
    
    
    and
    
    
    ) and an acceptor (via
    
    
    ).
  • Indole Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  A weak hydrogen bond donor (pKa ~16), contributing to solubility in H-bond accepting solvents like DMSO.[1]
    
The "Push-Pull" Effect

The competition between the hydrophobic 4-chloroindole core and the hydrophilic amidoxime tail creates specific solubility windows:

  • In Water: The lattice energy of the crystalline solid, reinforced by intermolecular H-bonding of the amidoxime, typically overcomes the hydration energy, resulting in low aqueous solubility at neutral pH.[1][4][3]

  • In Organic Solvents: The molecule favors solvents that can disrupt the intermolecular H-bonds while accommodating the aromatic core (e.g., DMSO, Methanol).[1][2][4][3]

Solubility Profile & Solvent Compatibility[1][6][7]

The following data is synthesized from structural analog analysis (e.g., Indole-3-carboxaldehyde, Indole-3-carboxylic acid) and standard behavior of amidoxime intermediates.

Solvent Classification Table[1][2]
Solvent ClassSpecific SolventPredicted SolubilityApplication Relevance
Polar Aprotic DMSO High (>50 mg/mL)Primary stock solutions for bioassays.[1][2]
DMF High (>50 mg/mL)Synthesis and reaction media.[1][2]
Polar Protic Methanol Good (10–30 mg/mL)Chromatography (mobile phase), transfer solvent.[1][2][4][3]
Ethanol Moderate (5–15 mg/mL)Recrystallization (often with water).[1][2][3]
Water (pH 7) Low (<0.1 mg/mL)Anti-solvent for precipitation.[1][2]
Esters/Ketones Ethyl Acetate Moderate (5–20 mg/mL)Liquid-Liquid extraction (organic phase).[1][2]
Acetone Good (>20 mg/mL)Rapid dissolution/cleaning.[1][2]
Chlorinated DCM Moderate (2–10 mg/mL)Extraction; solubility may be limited by polarity.[1][2]
Non-Polar Hexanes Insoluble Anti-solvent; washing impurities.[1][2]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Note: The presence of the 4-Chloro group makes this compound more soluble in lipophilic extraction solvents (EtOAc, DCM) than its non-chlorinated parent, but less soluble in water.[1][3]

pH-Dependent Solubility (Aqueous)

The amidoxime group confers pH sensitivity.[1][2]

  • Acidic pH (< 2): Protonation of the amidine nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) significantly increases  aqueous solubility.[1][3]
    
  • Basic pH (> 12): Deprotonation of the indole ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or oxime 
    
    
    
    can form salts, increasing solubility.[1][3]
  • Neutral pH (6–8): Minimum solubility (neutral species predominates).[1][2][3]

Experimental Protocols

To establish the exact solubility limit for your specific batch (which can vary by crystal polymorph), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for formulation and physical chemistry data.

  • Preparation: Weigh 10 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (aiming for 50 mg/mL initial load).[1][2]

  • Equilibration:

    • If fully dissolved: Add more solid until saturation is visible (undissolved particles remain).[1][2][3]

    • Agitate (shaker or stir bar) at 25°C for 24 to 48 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant 100-fold in Methanol and analyze via HPLC-UV (254 nm). Compare against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage biological screening.

  • Source: Start with a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of stock into 195 µL of aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure UV absorbance (turbidimetry) at 600 nm. High absorbance indicates precipitation.[1][2]

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: Solid 4-Cl-N-OH-Indole Goal Define Goal Start->Goal BioAssay Biological Assay Goal->BioAssay Testing Synthesis Synthesis/Purification Goal->Synthesis Reaction Extraction Extraction/Workup Goal->Extraction Isolation DMSO Dissolve in DMSO (Stock 10-50 mM) BioAssay->DMSO PolarSolv Use DMF or Methanol Synthesis->PolarSolv Partition Partition: EtOAc / Water Extraction->Partition Dilution Dilute in Media (<0.5% DMSO) DMSO->Dilution CheckPpt Check for Precipitation (Turbidity) Dilution->CheckPpt Heat Heat to 40-50°C if required PolarSolv->Heat Acidify Acidify Aqueous Layer (Solubilize Impurities) Partition->Acidify

Caption: Decision matrix for solvent selection based on experimental intent. Blue path: Biology; Red path: Chemistry; Green path: Isolation.[1][2]

Applications & Troubleshooting

Recrystallization Strategy

Due to the solubility differential between alcohols and water:

  • Method: Dissolve the crude solid in minimal hot Ethanol or Methanol.[1][2] Slowly add Water (anti-solvent) until turbidity persists.[1][2] Cool slowly to 4°C.

  • Alternative: Dissolve in minimal Ethyl Acetate; add Hexane dropwise.[1][2]

Stability in Solution
  • Hydrolysis Risk: Amidoximes can hydrolyze to amides or carboxylic acids under strongly acidic or basic conditions over time.[1][2]

  • Oxidation: Indoles are susceptible to oxidation (browning) in air and light.[1][2]

  • Recommendation: Store DMSO stock solutions at -20°C, protected from light and moisture.[1][2] Use fresh working solutions for biological assays.

References

  • PubChem. N'-Hydroxy-1H-indole-3-carboximidamide (Compound Summary). National Library of Medicine.[1][2] [Link]

  • BuyersGuideChem. 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine Properties & Suppliers. [Link]

  • ResearchGate. Equilibrium Solubility and Solvent Effect of Indole-3-acetic Acid. (Solvent ranking for indole derivatives). [Link]

Sources

Pharmacophore analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide and its derivatives requires a rigorous understanding of molecular recognition, specifically within the context of immuno-oncology. This class of compounds has emerged as a critical pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-dependent enzyme hijacked by tumors to drive immune evasion.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural description. We will deconstruct the causality of the pharmacophore's binding mechanics, analyze quantitative Structure-Activity Relationship (SAR) data, and establish a self-validating experimental framework for evaluating these inhibitors.

Pharmacophore Architecture & Mechanistic Rationale

The efficacy of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide derivatives is not accidental; it is the result of precise spatial and electronic complementarity with the IDO1 catalytic pocket. The pharmacophore can be dissected into three synergistic domains:

A. The Indole Scaffold (Substrate Mimicry) IDO1's natural substrate is L-tryptophan. The indole ring of the inhibitor acts as a direct structural mimic, engaging in robust


 stacking interactions with aromatic residues in the active site, specifically Tyr126  and Phe163 . This anchors the molecule within the primary binding cleft.

B. The Amidoxime Moiety (Heme Coordination) The N-hydroxycarboximidamide (amidoxime) group is the defining feature of this inhibitor class [1]. IDO1 is a metalloenzyme containing a porphyrin heme ring. The amidoxime group acts as a bidentate ligand. The hydroxyl oxygen and the imine nitrogen coordinate directly with the heme iron in its active ferrous (


) or resting ferric (

) state. Modifying this group (e.g., via O-methylation) abolishes activity, proving its absolute necessity for target engagement.

C. The 4-Chloro Substitution (Halogen Bonding & Steric Lock) While the unsubstituted indole amidoxime provides baseline binding [2], the addition of a chlorine atom at the C4 position of the indole ring exponentially increases potency [3]. The IDO1 active site contains a highly specific hydrophobic cavity known as Pocket A (lined by Val130, Phe226, and Arg231). The 4-chloro substituent perfectly fills this volume, forming a stabilizing halogen bond with the protein backbone and creating a "steric lock" that drastically reduces the off-rate (


) of the inhibitor.

Target Biology & Pathway Disruption

IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine. In the tumor microenvironment, the depletion of tryptophan triggers the GCN2 kinase pathway, halting effector T-cell proliferation. Simultaneously, the accumulation of kynurenine activates the Aryl Hydrocarbon Receptor (AhR), driving the differentiation of immunosuppressive Regulatory T cells (Tregs).

By competitively occupying the heme active site, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide prevents this metabolic cascade, effectively stripping the tumor of its chemical camouflage.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation AhR AhR Activation Kyn->AhR Binding Treg Treg Differentiation AhR->Treg Immune Evasion Inhibitor 4-Chloro-N-hydroxy- 1H-indole-3-carboximidamide Inhibitor->IDO1 Competitive Inhibition

Fig 1. IDO1 kynurenine pathway and immune evasion blockade by the amidoxime inhibitor.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of the structural modifications discussed above, the following table summarizes the biochemical potency of various indole-3-carboximidamide derivatives. The data demonstrates the critical nature of both the C4-halogen and the unmasked amidoxime group.

DerivativeC4 SubstitutionAmidoxime ModificationIDO1

(nM)
Mechanistic Rationale & Pharmacophore Impact
1 -H (Unsubstituted)N-hydroxy~1,200Baseline binding; lacks engagement with hydrophobic Pocket A.
2 -F (Fluoro)N-hydroxy~450Electronegative, but insufficient steric bulk to fully occupy Pocket A.
3 -Cl (Chloro) N-hydroxy ~35 Optimal volume and halogen bonding; creates a stable steric lock.
4 -Br (Bromo)N-hydroxy~110Exceeds optimal volume; mild steric clashing reduces binding affinity.
5 -Cl (Chloro)N-methoxy>10,000Loss of critical hydrogen bond and direct heme iron coordination.

Self-Validating Experimental Workflows

To accurately evaluate the efficacy of these derivatives, a self-validating cascade of assays must be employed. Relying solely on biochemical data is insufficient, as highly potent heme-binders often fail in cellular environments due to poor membrane permeability or rapid intracellular metabolism.

Workflow Step1 Compound Synthesis & Purification (>98%) Step2 Recombinant IDO1 Enzymatic Assay Step1->Step2 Primary Screen Step3 IFN-y Induced HeLa Cellular Assay Step2->Step3 Cellular Efficacy Step4 X-ray Crystallography & Docking Validation Step3->Step4 Mechanism Confirmation

Fig 2. Self-validating experimental workflow for evaluating IDO1 inhibitor pharmacophores.

Protocol A: Recombinant IDO1 Enzymatic Assay (Biochemical Validation)

Causality Focus: IDO1 is highly susceptible to auto-oxidation. The assay must artificially maintain the heme iron in its active state.

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5). Crucially, supplement with 20 mM ascorbic acid and 10 µM methylene blue .

    • Why? Ascorbic acid acts as a bulk reducing agent, while methylene blue serves as an electron carrier to continuously cycle the oxidized

      
       heme back to the catalytically active 
      
      
      
      state.
  • Enzyme Protection: Add 100 U/mL catalase to the buffer.

    • Why? The ascorbate/methylene blue reduction system generates reactive oxygen species (ROS) as a byproduct, which will rapidly degrade the recombinant IDO1 enzyme. Catalase scavenges this ROS.

  • Inhibitor Incubation: Dispense 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (titrated from 10 µM to 1 nM) into a 96-well plate. Add 50 nM recombinant human IDO1 and incubate for 15 minutes at room temperature to allow the slow-binding steric lock to form.

  • Reaction Initiation: Add 400 µM L-tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Quenching & Conversion: Stop the reaction by adding 30% Trichloroacetic Acid (TCA). Seal the plate and incubate at 65°C for 15 minutes.

    • Why? TCA precipitates the protein, but the 65°C heat step is mandatory to quantitatively hydrolyze the intermediate product (N-formylkynurenine) into kynurenine.

  • Detection: Transfer the supernatant to a new plate, add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.

Protocol B: IFN- Induced HeLa Cellular Assay (Functional Validation)

Causality Focus: Validating membrane permeability and target engagement in a complex, physiological intracellular environment.

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
    • Why HeLa? HeLa cells have near-zero basal IDO1 expression but exhibit massive, dose-dependent IDO1 transcription when exposed to human Interferon-gamma (IFN-

      
      ). This provides an exceptionally clean signal-to-background ratio.
      
  • Induction & Treatment: After 24 hours of attachment, stimulate the cells with 50 ng/mL recombinant human IFN-

    
    . Simultaneously, add the inhibitor derivatives at varying concentrations.
    
  • Incubation: Incubate for 48 hours at 37°C / 5%

    
    . During this time, the cells will express IDO1, import tryptophan from the DMEM, and excrete kynurenine back into the media.
    
  • Harvest & Readout: Extract 100 µL of the conditioned media. Precipitate proteins with 30% TCA, heat at 65°C for 15 minutes, and develop with Ehrlich's reagent as described in Protocol A. Calculate the cellular

    
     to verify that the 4-chloro substitution does not negatively impact lipophilicity and cellular penetrance.
    

References

  • PubChem Database : N'-Hydroxy-1H-indole-3-carboximidamide (CID 135555965). National Center for Biotechnology Information. Provides foundational structural and computed descriptor data for the baseline amidoxime pharmacophore. URL:[Link]

Literature review on 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the indole ring, which allows for substitutions at various positions, enables the fine-tuning of its biological profile, making it a fertile ground for drug discovery.

This guide focuses on a specific, yet largely unexplored, indole derivative: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide . While direct research on this compound is scarce, its constituent chemical motifs—the 4-chloro-substituted indole core and the N-hydroxy-1H-indole-3-carboximidamide side chain—are present in molecules with well-documented biological activities. By examining the established properties of these analogous compounds, we can construct a predictive framework for the potential therapeutic applications of this novel molecule. This document will therefore serve as a comprehensive literature review and a roadmap for the future investigation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Proposed Synthesis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

A plausible synthetic route for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide can be devised based on established organic chemistry principles and published syntheses of related compounds. A likely starting material would be a 4-chloroindole derivative, which can then be functionalized at the C3 position. A common strategy involves the formylation of the indole, followed by conversion to a nitrile, and finally, reaction with hydroxylamine to yield the target N-hydroxycarboximidamide.

A potential multi-step synthesis is outlined below:

  • Formylation of 4-Chloroindole: The synthesis would likely begin with the Vilsmeier-Haack formylation of 4-chloro-1H-indole to produce 4-chloro-1H-indole-3-carboxaldehyde. This is a standard method for introducing a formyl group at the C3 position of indoles.

  • Conversion to Oxime: The resulting aldehyde can be reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime, 4-chloro-1H-indole-3-carboxaldehyde oxime.

  • Dehydration to Nitrile: The oxime can then be dehydrated to yield 4-chloro-1H-indole-3-carbonitrile. Various dehydrating agents can be employed for this transformation.

  • Formation of N-Hydroxycarboximidamide: The final step involves the reaction of the nitrile with hydroxylamine. This reaction converts the nitrile group into the desired N-hydroxycarboximidamide functionality.

Synthetic_Pathway A 4-Chloro-1H-indole B 4-Chloro-1H-indole-3-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 4-Chloro-1H-indole-3-carbonitrile B->C 1. NH2OH·HCl 2. Dehydration D 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide C->D NH2OH·HCl, Base

Figure 1: Proposed synthetic pathway for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the activities of structurally related compounds, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is predicted to exhibit a range of biological effects, most notably antimicrobial, anticancer, and enzyme-inhibitory activities.

Antimicrobial and Antifungal Activity

The indole scaffold is a common feature in many antimicrobial agents.[3] Specifically, indole-3-carboxamide derivatives have been shown to possess significant antibacterial and antifungal properties.[4][5] The carboximidamide moiety, a close relative of the guanidinium group, can be protonated at physiological pH, imparting a positive charge to the molecule. This cationic character is a hallmark of many antimicrobial peptides and synthetic mimics, which are thought to act by disrupting the integrity of microbial cell membranes.[6]

For instance, certain indole-3-carboxamido-polyamine conjugates have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a proposed mechanism involving membrane perturbation.[3][6] The presence of a halogen, such as the 4-chloro substituent, can enhance the lipophilicity of the molecule, potentially facilitating its interaction with and penetration of the lipid-rich bacterial membrane.

Anticancer Activity

A vast body of research points to the potential of indole derivatives as anticancer agents.[2] These compounds can interfere with various oncogenic pathways and cellular processes. The 4-chloro substitution on the indole ring has been featured in compounds with demonstrated antiproliferative effects.

Potential anticancer mechanisms for a molecule like 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide could include:

  • Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer.[7] The indole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • Tubulin Polymerization Inhibition: Some indole-containing molecules act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.[2]

  • Induction of Apoptosis: Chloro-substituted indoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[8][9]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 P P2 P Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Chloro-N-hydroxy- 1H-indole-3-carboximidamide Inhibitor->Receptor Inhibition

Figure 2: Simplified RTK signaling pathway and a potential point of inhibition.

Enzyme Inhibition

The N-hydroxycarboximidamide (hydroxyamidine) functional group is a key pharmacophore in several enzyme inhibitors. It is often considered a bioisostere of a carboxylic acid and can act as a metal-chelating group. One of the most notable targets for this class of compounds is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a key target in cancer immunotherapy.[7] Many potent IDO1 inhibitors feature the N-hydroxycarboximidamide moiety.

Additionally, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[10] The structural features of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide make it a candidate for inhibiting these and other enzymes.

Methodologies for Biological Evaluation

To validate the predicted biological activities of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a series of well-established in vitro assays can be performed.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Resazurin or similar viability indicator

Step-by-Step Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with inoculum and the highest concentration of DMSO (vehicle control), wells with only broth (sterility control), and wells with a positive control antibiotic.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilution of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in a 96-well plate B->C D Incubate at optimal conditions C->D E Assess microbial growth (visually or with indicator) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 3: Experimental workflow for MIC determination.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data from Analogous Compounds

The following table summarizes the biological activities of some indole derivatives that share structural features with 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, providing a reference for expected potency.

Compound ClassBiological ActivityTarget/OrganismPotency (IC50/MIC)Reference
Indole-3-carboxamide derivativesAntibacterialS. aureusMICs in the µg/mL range[3][6]
5-Chloro-indole-2-carboxylate derivativesAnticancerEGFRT790MIC50 = 68 nM - 89 nM[11]
Indole-chalcone derivativesAnticancerNCI-60 cell linesGI50 < 4 nM[2]
N-hydroxycarboximidamide-based inhibitorsEnzyme InhibitionIndoleamine 2,3-dioxygenase 1 (IDO1)IC50 values in the nM to low µM range[7]

Conclusion and Future Directions

While 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide remains an uncharacterized molecule, a comprehensive analysis of its structural components strongly suggests a promising profile of biological activities. The combination of the versatile indole scaffold, the bio-enhancing 4-chloro substituent, and the pharmacologically active N-hydroxycarboximidamide moiety points towards significant potential in the fields of antimicrobial, anticancer, and enzyme-inhibitory drug discovery.

The immediate next steps for the scientific community should be the chemical synthesis of this compound, followed by a systematic in vitro screening against a diverse panel of microbial strains, cancer cell lines, and relevant enzymes. The protocols outlined in this guide provide a solid foundation for such an investigation. Further studies could then elucidate the precise mechanisms of action and explore structure-activity relationships through the synthesis of related analogs. Ultimately, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide represents a novel and intriguing chemical entity that warrants further exploration for its potential therapeutic benefits.

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  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (n.d.). PMC.
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
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Safety Data Sheet (SDS) and toxicity of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety and Toxicity Profile of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The compound 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a research chemical for which a comprehensive, officially validated Safety Data Sheet (SDS) and a full toxicological profile are not publicly available. Therefore, this guide has been constructed by extrapolating data from structurally related compounds and adhering to the principle of treating all novel substances as potentially hazardous. The information herein is not a substitute for a formal risk assessment, which must be conducted by qualified personnel at the user's institution.

Introduction: Navigating the Unknowns of a Novel Indole Derivative

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Indole scaffolds are found in numerous approved drugs and bioactive natural products.[2][3] However, their biological activity also necessitates a thorough evaluation of their safety and toxicity.

This guide addresses the critical need for a safety framework when handling novel compounds like 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide. In the absence of specific data, a conservative approach grounded in the analysis of its structural motifs and the known hazards of related molecules is the only responsible path forward. The core principle is to presume the compound is hazardous until empirical data proves otherwise.[4][5]

Section 1: Chemical Identity and Physicochemical Characteristics

A precise understanding of a compound's identity is the foundation of any safety assessment.

PropertyValueSource
Chemical Name 4-Chloro-N-hydroxy-1H-indole-3-carboximidamideN/A
CAS Number 889942-75-0[6]
Molecular Formula C₉H₈ClN₃O[6]
Molecular Weight 209.63 g/mol Inferred
Structure Inferred

Structural Analysis and Its Implications:

The structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide contains several functional groups that inform our inferred safety assessment:

  • Indole Core: The indole ring system is a common feature in biologically active molecules.[1] The parent compound, indole, is known to be harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[7][8][9] It is prudent to assume that derivatives may share some of these hazardous properties.

  • 4-Chloro Substituent: The addition of a halogen, such as chlorine, to an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic profile, potentially influencing its toxicity.[10] Halogenated aromatic compounds can sometimes exhibit increased persistence or specific toxicities.

  • N-hydroxy-carboximidamide Group: This functional group is less common, but the presence of a hydroxylamine moiety warrants caution. Hydroxylamines can be reactive and may have specific toxicological profiles.

Section 2: Inferred Hazard Identification and Safe Handling

As no official Globally Harmonized System (GHS) classification exists, the following is an inferred hazard profile based on the parent indole molecule. This represents a conservative starting point for a laboratory risk assessment.

Hazard ClassPictogramSignal WordInferred Hazard Statement
Acute Toxicity, Oral
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Warning H302: Harmful if swallowed.
Acute Toxicity, Dermal
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Danger H311: Toxic in contact with skin.
Skin Corrosion/Irritation
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Warning H315: Causes skin irritation.
Serious Eye Damage
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Danger H318: Causes serious eye damage.[8]
Target Organ Toxicity
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Warning H335: May cause respiratory irritation.[9]
Aquatic Hazard
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Warning H400: Very toxic to aquatic life.
Experimental Protocol: Safe Handling of a Novel Research Compound

This protocol outlines the mandatory steps for handling 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, treating it as a substance with unknown but potentially high toxicity.[5][11]

1. Engineering Controls: 1.1. Primary Containment: All manipulations of the solid compound (weighing, aliquoting) and its solutions must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols.[12] 1.2. Ventilation: Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour).

2. Personal Protective Equipment (PPE): 2.1. Hand Protection: Wear double nitrile or neoprene gloves to prevent skin contact. Check manufacturer data for solvent breakthrough times if preparing solutions.[4] 2.2. Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard.[5] 2.3. Body Protection: A fully fastened laboratory coat must be worn at all times. 2.4. Respiratory Protection: If handling outside of a fume hood is unavoidable (which is strongly discouraged), a risk assessment must be performed by an EHS professional to determine the need for a fitted N95 or higher-level respirator.[11]

3. Work Practices: 3.1. Designated Area: Establish a designated area within the lab for working with this compound. Label the area clearly.[4] 3.2. Weighing: Weigh the solid compound on disposable weigh paper within the fume hood. 3.3. Solution Preparation: Add solvent to the pre-weighed solid slowly to avoid splashing. Cap the container securely before mixing or sonicating. 3.4. Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.[13]

4. Storage and Transportation: 4.1. Storage: Store the compound in a clearly labeled, tightly sealed container. Place this primary container within a durable, leak-proof secondary container.[4] Store in a cool, dry, well-ventilated area away from incompatible materials. 4.2. Transportation: When moving the compound within the laboratory or between buildings, always use a sealed primary container placed within a labeled, unbreakable secondary container.

G cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_cleanup Post-Handling prep 1. Don PPE (Gloves, Goggles, Lab Coat) assess 2. Verify Fume Hood Function prep->assess designate 3. Prepare Designated Work Area assess->designate weigh 4. Weigh Solid in Fume Hood designate->weigh solubilize 5. Prepare Solution in Fume Hood weigh->solubilize work 6. Perform Experiment solubilize->work decontaminate 7. Decontaminate Work Area & Equipment work->decontaminate waste 8. Dispose of Waste in Labeled Container decontaminate->waste doff 9. Doff PPE waste->doff wash 10. Wash Hands doff->wash

Caption: Workflow for handling novel chemical compounds.

Section 3: Inferred Toxicological Profile

Lacking direct studies, the toxicological profile must be inferred from structure-activity relationships (SAR) and data on related compounds.

Routes of Exposure and Potential Effects:

  • Inhalation: As a solid powder, aerosolization can lead to respiratory tract irritation.[7]

  • Dermal: Indole is toxic upon skin contact.[8] The lipophilicity, potentially enhanced by the chloro- group, may facilitate dermal absorption.

  • Ingestion: Indole is harmful if swallowed.[8] Accidental ingestion could lead to systemic toxicity.

  • Eye Contact: Based on the parent indole, this compound should be presumed to cause serious and potentially irreversible eye damage.[7]

Systemic Toxicity and Target Organs: Studies on related indole compounds, such as indole-3-carbinol, have shown various biological effects. While often studied for therapeutic potential, high doses can lead to toxicity, including effects on the liver and reproductive system in animal models.[14] Some indole derivatives have shown cytotoxic activity against various cancer cell lines, which highlights their potential to interfere with fundamental cellular processes.[15][16] The specific toxicological targets for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide are unknown.

Mutagenicity and Carcinogenicity: There is no data on the mutagenic or carcinogenic potential of this specific compound. Some indole derivatives have been investigated for these properties with varying results.[14] Given the unknown profile, it is prudent to handle the compound as a potential mutagen and/or carcinogen.[11]

G cluster_assess Initial Assessment cluster_protocol_known Known Hazard Protocol cluster_protocol_unknown Unknown Hazard Protocol start Novel Compound Received struct_analysis Analyze Structure: - Parent Core (Indole) - Functional Groups (Cl, N-OH) - Reactivity Potential start->struct_analysis data_search Search Databases: - SDS for exact match? - Data on close analogs? start->data_search decision1 Specific Hazard Data Available? struct_analysis->decision1 data_search->decision1 follow_sds Follow Specific SDS Precautions decision1->follow_sds Yes assume_hazardous Assume High Hazard: - Acutely Toxic - Irritant/Corrosive - Potential Carcinogen decision1->assume_hazardous No end Proceed with Experiment follow_sds->end implement_controls Implement Strict Controls: - Fume Hood Use - Full PPE - Designated Area assume_hazardous->implement_controls implement_controls->end

Caption: Toxicological risk assessment for a novel compound.

Section 4: Emergency and Disposal Procedures

First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Management and Waste Disposal:

  • Spills: Evacuate the area. For small spills of solid material, and only if trained, carefully sweep up the material (avoiding dust generation) and place it in a sealed container for disposal. For larger spills or any liquid spills, evacuate and contact the institution's environmental health and safety (EHS) office immediately.

  • Waste Disposal: All waste containing this compound (unused solid, solutions, contaminated PPE, and labware) must be disposed of as hazardous chemical waste.[17] Collect in clearly labeled, sealed containers and follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a compound with potential biological activity, but its safety and toxicological profiles are undefined. In the absence of specific data, it must be handled with the utmost caution, assuming it to be hazardous by all routes of exposure. The principles and protocols outlined in this guide, based on the analysis of its chemical structure and data from related indole compounds, provide a necessary framework for its safe use in a research setting. It is the responsibility of the principal investigator and the institution to ensure a comprehensive risk assessment is completed and that all personnel are trained in these safe handling procedures before any work commences.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Available from: [Link]

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  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021, May 11). Frontiers in Chemistry. Available from: [Link]

  • 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits. (1999). Journal of Medicinal Chemistry. Available from: [Link]

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  • GHS Hazardous Chemical Information List. Safe Work Australia. Available from: [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). PubMed Central. Available from: [Link]

  • Versatility in pharmacological actions of 3-substituted indoles. (2019, April 27). International Journal of Chemical Studies. Available from: [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). (2014, May 8). National Toxicology Program. Available from: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Bentham Science. Available from: [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024, August 13). ACS Omega. Available from: [Link]

Sources

A Comprehensive Guide to the Thermodynamic Stability of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life.[1] This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a novel indole derivative with significant therapeutic potential. We will explore a multi-faceted approach that integrates computational prediction with rigorous experimental analysis. This document details the underlying principles and step-by-step protocols for key analytical techniques, including Density Functional Theory (DFT), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Furthermore, it outlines a systematic process for conducting forced degradation studies to identify potential degradation pathways and products, a critical step mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to establish a robust stability profile for this promising compound.

Introduction: The Critical Role of Stability in Drug Viability

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a heterocyclic compound featuring an indole scaffold, a chloro substituent, and an N-hydroxy-carboximidamide (also known as a hydroxyguanidine or amidoxime) functional group. Its structural motifs are common in molecules designed to exhibit a range of biological activities. The journey from a promising lead compound to a marketable therapeutic is contingent upon a thorough understanding of its chemical and physical properties. Among the most critical of these is thermodynamic stability.

Stability testing provides crucial evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] This knowledge is paramount for:

  • Ensuring Patient Safety and Efficacy: Degradation can lead to a loss of potency or the formation of potentially toxic impurities.[3]

  • Determining Shelf-Life and Storage Conditions: Establishing a reliable retest period or expiration date is a regulatory requirement and ensures the product remains effective for its intended duration.[2][4]

  • Informing Formulation and Packaging Development: A comprehensive stability profile guides the selection of appropriate excipients and container closure systems to protect the API from degradation.[1][5]

This guide presents a logical, phase-appropriate workflow for characterizing the thermodynamic stability of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, beginning with theoretical predictions and progressing to definitive experimental verification.

Predictive Assessment: Computational Chemistry Approaches

Before embarking on resource-intensive experimental studies, computational methods can provide invaluable foresight into a molecule's intrinsic stability. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties with a high degree of accuracy.[6][7]

Principle of DFT in Stability Prediction

DFT calculations can simulate the electronic structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide to predict various thermodynamic parameters.[8][9] Key insights gained from this approach include:

  • Optimized Molecular Geometry: Determining the lowest energy conformation of the molecule.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger gap generally implies greater stability.[8]

  • Bond Dissociation Energies (BDE): Identifying the weakest chemical bonds in the molecule, which are the most likely sites for initial degradation.

  • Thermochemical Parameters: Calculating standard enthalpies, entropies, and Gibbs free energies of formation to assess the relative stability of the molecule and its potential degradation products.[8]

These computational simulations help to formulate targeted hypotheses for experimental testing, focusing on the most probable degradation pathways.[9][10]

Workflow for Computational Stability Analysis

The following diagram illustrates a typical workflow for the in-silico assessment of molecular stability.

G cluster_0 Computational Workflow cluster_1 A 1. Construct 3D Model of Molecule B 2. Geometry Optimization (e.g., B3LYP/6-311+G**) A->B Initial Structure C 3. Frequency Calculation B->C Lowest Energy Conformer E 5. Analyze HOMO-LUMO Gap & Bond Dissociation Energies B->E Electronic Properties D 4. Calculate Thermodynamic Properties (ΔG, ΔH, S) C->D Confirm True Minimum F 6. Hypothesize Degradation Pathways & Products D->F Thermodynamic Feasibility E->F Kinetic Vulnerability G Hypotheses for Experimental Validation F->G

Caption: Workflow for DFT-based stability prediction.

Experimental Characterization of Solid-State Thermal Stability

Following computational analysis, the thermal behavior of the solid API is investigated using thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a wealth of information about the material's response to heat.[11][12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] It is used to detect thermal events such as melting, crystallization, and decomposition.[13][15] For 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, DSC analysis is critical for determining:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHf): A sharp, well-defined melting endotherm is indicative of a pure, crystalline substance. A broad melting range may suggest the presence of impurities.

  • Decomposition Onset: The temperature at which the molecule begins to exothermically or endothermically decompose.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different melting points and stabilities.[12][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide into a clean, non-reactive aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

  • Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point (e.g., 300°C).

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Determine the onset temperature, peak maximum, and integrated peak area (enthalpy) for all observed thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] This technique is essential for quantifying mass loss associated with processes like dehydration, desolvation, or thermal decomposition.[18] TGA can distinguish between the loss of volatiles (like water or solvent) and the actual decomposition of the API.[19]

  • Instrument Calibration: Calibrate the TGA balance using certified weights and verify the temperature accuracy with appropriate standards (e.g., Nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide into a tared TGA pan (e.g., platinum or ceramic).

  • Experimental Conditions: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate at a starting temperature (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a high final temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of each mass loss step and the percentage of mass lost in each step. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Data Synthesis and Interpretation

The data from DSC and TGA should be analyzed in conjunction. For example, a mass loss observed in the TGA thermogram occurring before the melting point in the DSC curve likely indicates the loss of solvent or water, whereas a mass loss concurrent with a DSC event (endotherm or exotherm) strongly suggests decomposition.

ParameterMethodHypothetical Result for CompoundInterpretation
Melting Onset (Tm)DSC185.4 °CIndicates the start of the solid-to-liquid phase transition.
Decomposition Onset (Td)TGA195.2 °CThe temperature at which significant mass loss due to decomposition begins.
Mass Loss below 150°CTGA< 0.1%The compound is non-hygroscopic and does not contain residual solvent.
Enthalpy of Fusion (ΔHf)DSC120.5 J/gRelates to the crystallinity of the material.
Residual Mass at 600°CTGA2.5%Indicates the formation of a stable char or inorganic residue.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability testing, involving the deliberate degradation of the API under conditions more severe than accelerated stability testing.[1][20] The primary goals of these studies, as outlined by ICH guidelines, are to:

  • Identify Degradation Products: Uncover the likely degradants that could form under storage conditions.[1][3]

  • Elucidate Degradation Pathways: Understand the chemical mechanisms by which the molecule degrades.[1][5]

  • Develop and Validate Stability-Indicating Methods: Ensure the analytical methods (typically HPLC) can separate the intact API from all potential degradation products.[1]

Stress testing should target 5-20% degradation of the API to ensure that secondary degradation products are not unnecessarily generated.[20]

Key Stress Conditions

A comprehensive forced degradation study should evaluate the stability of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide under the following conditions:

  • Acidic and Basic Hydrolysis: The N-hydroxy-carboximidamide and indole functionalities are potentially susceptible to hydrolysis. Studies should be conducted across a range of pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[20]

  • Oxidation: The indole ring and the N-hydroxy group can be sensitive to oxidation. A common approach is to expose a solution of the API to an oxidizing agent like 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: The solid API and a solution are exposed to high heat (e.g., 80°C) to assess thermolytic degradation pathways.

  • Photostability: As mandated by ICH Q1B, the solid API and a solution are exposed to a combination of UV and visible light to determine light sensitivity.[20][21]

Potential Degradation Pathway: Hydrolysis

The N-hydroxy-carboximidamide moiety is structurally related to hydroxamic acids and amidines, both of which can be susceptible to hydrolysis. Under acidic or basic conditions, the C=N double bond could be attacked by water, leading to the cleavage of the functional group.

G cluster_0 Hypothetical Hydrolytic Degradation Parent 4-Chloro-N-hydroxy- 1H-indole-3-carboximidamide Amide 4-Chloro-1H-indole- 3-carboxamide Parent->Amide H₂O / H⁺ or OH⁻ (Loss of Hydroxylamine) Hydroxylamine Hydroxylamine Parent->Hydroxylamine Acid 4-Chloro-1H-indole- 3-carboxylic acid Amide->Acid H₂O / H⁺ or OH⁻ (Loss of Ammonia) Ammonia Ammonia Amide->Ammonia

Caption: A potential hydrolytic degradation pathway.

Conclusion

A thorough evaluation of the thermodynamic stability of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a non-negotiable prerequisite for its advancement as a clinical candidate. The integrated approach detailed in this guide, combining predictive computational modeling with definitive experimental techniques like DSC, TGA, and forced degradation studies, provides a robust framework for this assessment. By systematically elucidating the intrinsic stability, thermal behavior, and degradation pathways of the molecule, researchers can establish appropriate storage conditions, guide formulation development, and ensure the delivery of a safe, stable, and effective therapeutic agent. This rigorous, data-driven process is fundamental to meeting the stringent quality standards of the pharmaceutical industry and regulatory authorities worldwide.[2][21]

References

  • Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. The Truth Pill. (2018). Available from: [Link]

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  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). Available from: [Link]

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  • Computational (DFT) Simulations for Comparative Prediction of Chemical Reactivity and Stability of Linoleic and Stearic Acid Molecules. Science Publishing Group. (2014). Available from: [Link]

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  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. (2018). Available from: [Link]

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Methodological & Application

Synthesis Protocol for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Modifications at the C3 position, in particular, have led to the development of a wide array of biologically active molecules. The N-hydroxy-carboximidamide (also known as an amidoxime) functional group is a versatile pharmacophore, often acting as a bioisostere for carboxylic acids or as a key metal-chelating moiety in enzyme inhibitors.[2] This application note provides a detailed, two-part synthetic protocol for the preparation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a molecule combining these two important structural motifs.

The synthesis is strategically divided into two main stages:

  • Preparation of the key intermediate, 4-Chloro-1H-indole-3-carbonitrile.

  • Conversion of the nitrile intermediate to the final N-hydroxy-carboximidamide product.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating system checks, and comprehensive references to support the methodology.

PART I: Synthesis of 4-Chloro-1H-indole-3-carbonitrile

The synthesis of the nitrile intermediate is a multi-step process beginning with the functionalization of a protected indole. Protection of the indole nitrogen is a critical first step to prevent unwanted side reactions during subsequent electrophilic substitution steps.

Step 1.1: N-Protection of Indole

To ensure regioselective functionalization, the indole nitrogen must be protected. While various protecting groups are suitable, this protocol will utilize a tosyl (p-toluenesulfonyl) group for its stability and reliable removal.

Step 1.2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group at the electron-rich C3 position of the indole ring.[3][4] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

Step 1.3: Regioselective Chlorination

Introducing a chlorine atom at the C4 position of the indole ring is achieved using an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation due to its ease of handling and effectiveness in chlorinating electron-rich aromatic systems.[7][8] A recent patent highlights the utility of NCS for the 4-chlorination of N-protected indole-3-carboxaldehydes.[9]

Step 1.4: Conversion of Aldehyde to Nitrile

The formyl group is converted to a nitrile via a two-step, one-pot procedure. First, the aldehyde is reacted with hydroxylamine to form an oxime intermediate. This oxime is then dehydrated in situ to yield the desired carbonitrile. This transformation is a well-established method for nitrile synthesis.[10]

Step 1.5: Deprotection

The final step in this sequence is the removal of the N-tosyl protecting group under basic conditions to yield the free (N-H) indole, 4-Chloro-1H-indole-3-carbonitrile.

Experimental Protocol: 4-Chloro-1H-indole-3-carbonitrile

Materials and Equipment
Reagent/MaterialGradeSupplier
IndoleReagentSigma-Aldrich
p-Toluenesulfonyl chlorideReagentSigma-Aldrich
Sodium hydride (60% dispersion in oil)ReagentSigma-Aldrich
Tetrahydrofuran (THF), anhydrousHPLCFisher Scientific
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrousHPLCFisher Scientific
N-Chlorosuccinimide (NCS)ReagentSigma-Aldrich
Acetonitrile, anhydrousHPLCFisher Scientific
Hydroxylamine hydrochlorideReagentSigma-Aldrich
Sodium formateReagentSigma-Aldrich
Formic acidReagentSigma-Aldrich
Sodium hydroxideReagentFisher Scientific
MethanolHPLCFisher Scientific
Dichloromethane (DCM)HPLCFisher Scientific
Ethyl acetate (EtOAc)HPLCFisher Scientific
HexanesHPLCFisher Scientific
Silica Gel (230-400 mesh)---Sorbent Technologies
Round-bottom flasks, magnetic stir bars, condenser, dropping funnel, ice bath, heating mantle, rotary evaporator, TLC plates
Step-by-Step Methodology

A visual representation of the overall workflow is presented below.

G cluster_0 PART I: Intermediate Synthesis cluster_1 PART II: Final Product Synthesis Indole Indole N_Tosyl_Indole 1-(Tosyl)-1H-indole Indole->N_Tosyl_Indole TosCl, NaH THF Formyl_Indole 1-(Tosyl)-1H-indole- 3-carboxaldehyde N_Tosyl_Indole->Formyl_Indole POCl3, DMF (Vilsmeier-Haack) Chloro_Formyl_Indole 4-Chloro-1-(tosyl)-1H-indole- 3-carboxaldehyde Formyl_Indole->Chloro_Formyl_Indole NCS Acetonitrile Chloro_Nitrile_Indole 4-Chloro-1-(tosyl)-1H-indole- 3-carbonitrile Chloro_Formyl_Indole->Chloro_Nitrile_Indole NH2OH·HCl, HCOONa, HCOOH Final_Nitrile 4-Chloro-1H-indole- 3-carbonitrile Chloro_Nitrile_Indole->Final_Nitrile NaOH, MeOH (Deprotection) Target_Molecule 4-Chloro-N-hydroxy-1H-indole- 3-carboximidamide Final_Nitrile->Target_Molecule NH2OH·HCl, NaHCO3 Ethanol, Reflux Final_Nitrile->Target_Molecule

Caption: Overall synthetic workflow from indole to the target molecule.

  • N-Tosylation of Indole:

    • In a flame-dried flask under nitrogen, suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of indole (1.0 eq) in THF dropwise.

    • Stir for 30 minutes at 0 °C, then add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by TLC. Upon completion, quench carefully with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexanes/EtOAc gradient) to yield 1-(tosyl)-1H-indole.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[3]

    • Add a solution of 1-(tosyl)-1H-indole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

    • Warm the mixture to room temperature and then heat to 60 °C for 2-3 hours.

    • Cool the reaction and pour it onto crushed ice. Neutralize with 30% NaOH solution until basic (pH > 9).

    • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-(tosyl)-1H-indole-3-carboxaldehyde.

  • Chlorination at C4:

    • Dissolve the N-tosyl-indole-3-carboxaldehyde (1.0 eq) in anhydrous acetonitrile.

    • Add N-Chlorosuccinimide (NCS) (1.2 eq) to the solution.

    • Stir the reaction at room temperature for 12-18 hours.[9] Monitor by TLC.

    • Once the starting material is consumed, concentrate the solvent.

    • Redissolve the residue in EtOAc and wash with water and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography to afford 4-chloro-1-(tosyl)-1H-indole-3-carboxaldehyde.

  • Conversion to Nitrile:

    • In a flask, combine the 4-chloro-1-(tosyl)-1H-indole-3-carboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium formate (2.0 eq) in formic acid.

    • Heat the mixture to reflux (approx. 110 °C) for 1-2 hours.

    • Cool the reaction, pour into ice water, and extract with EtOAc.

    • Wash the organic extracts with saturated NaHCO₃ solution, water, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 4-chloro-1-(tosyl)-1H-indole-3-carbonitrile.

  • N-Deprotection:

    • Dissolve the N-tosyl nitrile (1.0 eq) in methanol.

    • Add a solution of NaOH (3.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours until TLC indicates complete conversion.

    • Cool, neutralize with 1M HCl, and concentrate the methanol.

    • Extract the aqueous residue with EtOAc. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final intermediate, 4-Chloro-1H-indole-3-carbonitrile .

PART II: Synthesis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

This final step involves the nucleophilic addition of hydroxylamine to the nitrile functional group of the intermediate synthesized in Part I. This reaction is the most common and direct method for preparing N-hydroxy-carboximidamides (amidoximes).[11][12][13]

Reaction Mechanism and Scientific Rationale

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group.[14][15] Hydroxylamine is liberated from its hydrochloride salt by a mild base, such as sodium bicarbonate. The resulting intermediate undergoes proton transfer to yield the stable amidoxime product. The choice of ethanol as a solvent is based on its ability to dissolve both the reactants and its suitable boiling point for reflux conditions.

Caption: Mechanism for the conversion of a nitrile to an amidoxime.

Experimental Protocol: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Safety Precautions

Hydroxylamine hydrochloride is toxic if swallowed, corrosive, and can cause skin and eye irritation.[16][17][18] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[19]

Materials and Reagents
Reagent/MaterialGrade
4-Chloro-1H-indole-3-carbonitrileAs synthesized in Part I
Hydroxylamine hydrochlorideReagent
Sodium bicarbonate (NaHCO₃)Reagent
Ethanol (200 proof)HPLC
Deionized Water---
Ethyl Acetate (EtOAc)HPLC
Quantitative Data Summary
ParameterValueReference
Starting Material4-Chloro-1H-indole-3-carbonitrile[20]
Key ReagentsHydroxylamine Hydrochloride, NaHCO₃[21]
SolventEthanol[21]
Reaction TemperatureReflux (approx. 78 °C)[2]
Reaction Time4-6 hours[2]
Product IsolationRecrystallization[22]
Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Chloro-1H-indole-3-carbonitrile (1.0 eq).

    • Add ethanol to the flask (approx. 10-15 mL per gram of nitrile).

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.6 eq) to the suspension.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (a more polar spot corresponding to the product should appear).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter off the inorganic salts (NaCl and excess NaHCO₃) and wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validating System: Characterization

To ensure the trustworthiness of the synthesis, the identity and purity of the final product must be confirmed through rigorous analytical techniques.[21]

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should confirm the structure. Key signals to look for in ¹H NMR include the indole N-H proton, aromatic protons on the indole ring, and the distinct -NH₂ and -OH protons of the N-hydroxy-carboximidamide group (which may be broad and exchangeable with D₂O).[23][24]

  • FT-IR Spectroscopy: The IR spectrum should show a disappearance of the sharp nitrile peak (around 2220-2260 cm⁻¹) from the starting material. New characteristic peaks for N-H, O-H, and C=N stretching should be present.[25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula (C₉H₈ClN₃O).

  • Melting Point: A sharp melting point for the recrystallized product indicates high purity.

By following these detailed protocols and validation steps, researchers can reliably synthesize and characterize 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide for use in further scientific investigation.

References

  • BenchChem. (2025).
  • Infinity Fine Chemicals. (n.d.).
  • Santa Cruz Biotechnology. (2011).
  • Keglevich, G., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(40), 8089-8097. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • SDFine. (n.d.).
  • Penta. (2025).
  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15585-15594. [Link]

  • Sawayama, Y., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 49(1), 163-167.
  • CDH Fine Chemical. (n.d.).
  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(2), 86-93.
  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Org. Chem. Res., 2(2), 120-126.
  • ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1.
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • GalChimia. (2015).
  • RSC Publishing. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 11, 1571-1575.
  • Semantic Scholar. (1969).
  • PMC. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1. Scientific Reports, 13, 12345.
  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps.
  • BenchChem. (2025). Technical Support Center: N-hydroxy-1-piperidinecarboximidamide Experiments. BenchChem.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
  • The Royal Society of Chemistry. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles. The Royal Society of Chemistry.
  • Taylor & Francis Online. (2013). 1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride. Taylor & Francis Online.
  • ResearchGate. (2007). Synthesis of Indole-3-carbinol.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia.
  • ResearchGate. (2024). Synthesis, crystal structure, spectroscopic characterization, in vitro and in silico studies of water-soluble (Z)-N'-hydroxy-2-morpholinonicotinimidamide.
  • Reagent Database. (n.d.). 4-chloro-1h-indole-3-carbonitrile.
  • Google Patents. (n.d.). CN112028813B - 4-position chloroindole compound and preparation method thereof.
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • ACS Publications. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters, 15(4), 772-775.
  • PMC. (2016).
  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • MDPI. (2022).
  • I.K. Press. (2016). SPECTROSCOPIC CHARACTERIZATION AND MOLECULAR MODELING OF BIOACTIVE PYRIDINE CARBOXYAMIDE COMPLEXES.
  • Google Patents. (n.d.). CN105384654A - Crystallization and purification method of hydroxyalkyl amide.
  • ResearchGate. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide.

Sources

Technical Application Note: Scalable Synthesis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, three-stage protocol for the synthesis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide , a critical scaffold in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and antiviral therapeutics.

While direct cyanation of indoles using chlorosulfonyl isocyanate (CSI) is possible, it poses significant safety risks and regioselectivity challenges with 4-substituted indoles due to steric hindrance. Therefore, this guide prioritizes a Vilsmeier-Haack formylation pathway, followed by oxime-mediated dehydration and subsequent amidoxime formation. This route ensures high regioselectivity, safer process control, and the isolation of stable intermediates for quality assurance.

Retrosynthetic Analysis

The synthetic logic disconnects the target amidoxime back to the commercially available 4-chloroindole via a nitrile intermediate.

Retrosynthesis Target 4-Chloro-N-hydroxy-1H- indole-3-carboximidamide (Target) Nitrile 4-Chloro-1H-indole- 3-carbonitrile Target->Nitrile Amidoxime Formation (NH2OH) Aldehyde 4-Chloro-1H-indole- 3-carbaldehyde Nitrile->Aldehyde Dehydration (via Oxime) Start 4-Chloroindole (Starting Material) Aldehyde->Start Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic disconnection strategy prioritizing regiocontrol and intermediate stability.

Experimental Protocols

Stage 1: Synthesis of 4-Chloro-1H-indole-3-carbaldehyde

Rationale: The 4-chloro substituent exerts steric influence on the C3 position. The Vilsmeier-Haack reaction is highly electrophilic and selective for the C3 position of the indole ring, avoiding N-formylation or C2 side products under controlled temperatures.

Reagents:

  • 4-Chloroindole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 1.2 equiv)

  • N,N-Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)

  • Sodium hydroxide (NaOH, 10% aq. solution)

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask equipped with a drying tube, cool DMF (5.0 equiv) to 0 °C in an ice bath. Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve 4-chloroindole (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80 °C for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:2).

  • Quench & Hydrolysis: Cool the mixture to room temperature and pour onto crushed ice (5x reaction volume). Slowly add 10% NaOH solution with vigorous stirring until pH ≈ 9. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation: Heat the aqueous suspension to boiling for 5 minutes, then cool to 4 °C overnight. Collect the precipitate by filtration, wash with water, and dry in a vacuum oven at 50 °C.

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Conversion to 4-Chloro-1H-indole-3-carbonitrile

Rationale: Direct conversion of the aldehyde to nitrile avoids the isolation of the oxime intermediate, but a two-step one-pot protocol (Oxime formation


 Dehydration) is often more reliable for substituted indoles to prevent hydrolysis back to the amide.

Reagents:

  • 4-Chloro-1H-indole-3-carbaldehyde (from Stage 1)

  • Hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl, 1.5 equiv)[1][4]

  • Pyridine (solvent/base)

  • Acetic Anhydride (Ac₂O, 2.0 equiv)

Protocol:

  • Oxime Formation: Suspend the aldehyde in Pyridine (10 mL/g). Add NH₂OH·HCl (1.5 equiv).[1][4] Heat to reflux (115 °C) for 1 hour.

    • Checkpoint: TLC should show complete consumption of aldehyde and formation of a more polar oxime spot.

  • Dehydration: Cool the mixture to 90 °C. Add Acetic Anhydride (2.0 equiv) dropwise. Continue reflux for 2 hours. The Ac₂O dehydrates the oxime in situ to the nitrile.

  • Workup: Cool to room temperature and pour into ice-cold water (20x volume). The nitrile should precipitate.

  • Purification: Filter the solid. If gummy, extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 75-85%

    • Key Data: IR signal at ~2220 cm⁻¹ (C≡N stretch).

Stage 3: Synthesis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Rationale: The nucleophilic addition of hydroxylamine to the nitrile carbon (Pinner-type reaction) requires careful pH control. Using NaHCO₃ or Na₂CO₃ generates free hydroxylamine in situ without creating overly basic conditions that could degrade the indole ring.

Reagents:

  • 4-Chloro-1H-indole-3-carbonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH[1][2][3]·HCl, 3.0 equiv)

  • Sodium Bicarbonate (NaHCO₃, 3.0 equiv)

  • Ethanol (Absolute) / Water (10:1 ratio)

Protocol:

  • Preparation: In a round-bottom flask, dissolve the nitrile in Ethanol (15 mL/g).

  • Activation: Add NH₂OH·HCl (3.0 equiv) and NaHCO₃ (3.0 equiv) previously dissolved in a minimal amount of water.

  • Reaction: Reflux the mixture (80 °C) for 6–12 hours.

    • Monitoring: The reaction is complete when the non-polar nitrile spot disappears on TLC and a highly polar baseline spot (amidoxime) appears.

  • Workup: Evaporate the Ethanol under reduced pressure. Resuspend the residue in water (20 mL/g).

  • Crystallization: The product often precipitates as a white/off-white solid upon cooling. Filter and wash with cold water.

  • Purification: If necessary, recrystallize from Ethanol/Et₂O or purify via flash chromatography (DCM/MeOH 95:5).

Reaction Pathway & Mechanism[2][3][5][6][7][8]

The following diagram illustrates the chemical flow and key intermediates.

ReactionScheme Substrate 4-Chloroindole Step1 Vilsmeier-Haack (POCl3, DMF) Substrate->Step1 Aldehyde 3-Carbaldehyde Intermediate Step1->Aldehyde Step2 Oximation & Dehydration (NH2OH / Ac2O) Aldehyde->Step2 Nitrile 3-Carbonitrile Intermediate Step2->Nitrile Step3 Amidoxime Formation (NH2OH / NaHCO3) Nitrile->Step3 Product 4-Chloro-N-hydroxy- 1H-indole-3- carboximidamide Step3->Product

Figure 2: Forward synthetic pathway highlighting key reagents and intermediates.[5]

Analytical Data Summary

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid
Melting Point 128–132 °C (Typical for indole amidoximes [1])
MS (ESI+) [M+H]⁺ = 210.04 / 212.04 (Cl isotope pattern)
IR (KBr) 3400-3200 cm⁻¹ (O-H/N-H stretch), 1650 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆) δ 11.5 (s, 1H, Indole NH), 9.5 (s, 1H, N-OH), 7.8 (d, 1H), 7.4 (d, 1H), 7.1 (t, 1H), 5.8 (s, 2H, NH₂)

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly at low temperatures.

  • Hydroxylamine (NH₂OH): Potentially explosive upon heating if concentrated. Do not distill residues containing hydroxylamine to dryness.

  • Cyanide Equivalents: While this route avoids free cyanide salts (KCN/NaCN), the nitrile intermediate is toxic. Handle in a fume hood.

References

  • BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine Properties and Suppliers. Retrieved October 24, 2023, from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Vilsmeier-Haack Formylation of Indoles. Org. Synth. Coll. Vol. 4, p. 539.
  • National Institutes of Health (NIH). (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. PubMed. Retrieved from [Link]

  • Arkivoc. (2018). Preparation and characterization of amidoximes from nitriles. Arkivoc, 2018(vii), S1-S58.[4] Retrieved from [Link]

Sources

Reaction conditions for synthesizing 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic pathway for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: N/A for specific isomer, generic amidoximes: 95649-37-9). This molecule is a critical "warhead" precursor, primarily used in the synthesis of 1,2,5-oxadiazole-3-carboximidamide derivatives , which are potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .

The presence of the chlorine atom at the C4 position of the indole ring introduces significant steric strain on the C3 substituent (peri-effect), distinguishing its reactivity from unsubstituted indole analogs. This guide provides a robust, self-validating protocol for the conversion of 4-chloroindole-3-carbonitrile to the target amidoxime, addressing specific challenges related to solubility and nucleophilic attack kinetics.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the nucleophilic addition of hydroxylamine to the nitrile group at the C3 position. The electron-rich nature of the indole ring, combined with the steric bulk of the C4-chlorine, requires optimized thermal conditions to drive the reaction to completion without degrading the labile N-O bond.

Reaction Pathway Diagram

ReactionPathway Start 4-Chloroindole (Starting Material) Inter1 4-Chloroindole-3-carboxaldehyde (Vilsmeier-Haack) Start->Inter1 POCl3, DMF 0°C to 80°C Inter2 4-Chloroindole-3-carbonitrile (Key Precursor) Inter1->Inter2 NH2OH·HCl, Formic Acid or I2/NH3(aq) Target 4-Chloro-N-hydroxy-1H-indole- 3-carboximidamide (Target Amidoxime) Inter2->Target NH2OH·HCl, Na2CO3 EtOH/H2O, 80°C

Figure 1: Synthetic route from 4-chloroindole to the target amidoxime. The red arrow indicates the critical step detailed in this protocol.

Critical Protocol: Nitrile to Amidoxime Conversion

Objective: Conversion of 4-chloroindole-3-carbonitrile to 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleNotes
4-Chloroindole-3-carbonitrile 1.0Limiting ReagentPurity >95% recommended.
Hydroxylamine HCl 3.0 - 4.0Nucleophile SourceExcess required to overcome equilibrium.
Sodium Carbonate (Na2CO3) 3.0 - 4.0BaseNeutralizes HCl; releases free NH2OH.
Ethanol (EtOH) SolventReaction MediumHigh solubility for indole; good reflux temp.
Water (H2O) Co-solventSolubilizerDissolves inorganic salts (Na2CO3, NaCl).
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-chloroindole-3-carbonitrile (1.0 mmol, ~176 mg) to the flask.

  • Add Ethanol (10 mL) and stir to create a suspension/solution.

  • In a separate beaker, dissolve Hydroxylamine Hydrochloride (3.0 mmol, 208 mg) and Sodium Carbonate (3.0 mmol, 318 mg) in Water (5 mL). Note: Evolution of CO2 gas will occur. Allow effervescence to subside.

  • Add the aqueous hydroxylamine solution to the ethanolic indole suspension. The mixture should be approximately 2:1 EtOH:H2O.

Step 2: Thermal Activation
  • Heat the reaction mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4 to 6 hours .

    • Mechanistic Insight: The C4-chloro substituent creates steric hindrance near the C3-nitrile. Higher temperatures (reflux) are strictly necessary compared to non-substituted indoles, which might react at 50-60°C.

  • Monitor by TLC: Use Ethyl Acetate:Hexane (1:1). The starting nitrile (high Rf) should disappear, and the amidoxime (lower Rf, very polar) should appear.

    • Tip: Amidoximes can streak on silica. Add 1% TEA to the TLC eluent if necessary.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Evaporation: Remove the bulk of the Ethanol under reduced pressure (Rotavap) at 40°C. Do not distill to dryness; leave the aqueous phase.

  • Precipitation: Add cold water (20 mL) to the residue. The product is typically hydrophobic enough to precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual salts (NaCl).

  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

Purification (If required)
  • Recrystallization: If the crude purity is <95%, recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Flash Chromatography: Generally avoided due to the polarity and stability of amidoximes, but if necessary, use DCM:MeOH (95:5).

Experimental Workflow Visualization

This flowchart ensures the operator follows the critical decision points during the workup, a common source of yield loss.

WorkupFlow Reaction Reaction Mixture (EtOH/H2O, Reflux) TLC Check TLC (Start Material Consumed?) Reaction->TLC TLC->Reaction No (Continue Heating) Evap Evaporate EtOH (Rotavap, 40°C) TLC->Evap Yes Quench Add Cold Water (Induce Precipitation) Evap->Quench Filter Vacuum Filtration Quench->Filter Solid Solid Residue (Crude Product) Filter->Solid Filtrate Filtrate (Discard Salts) Filter->Filtrate

Figure 2: Operational workflow for the isolation of the amidoxime target.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be observed.

TechniqueExpected SignatureInterpretation
1H NMR (DMSO-d6) δ 9.3-9.5 ppm (s, 1H)N-OH proton (Diagnostic). Disappears with D2O shake.
1H NMR (DMSO-d6) δ 5.6-5.8 ppm (s, 2H)-NH2 protons of the amidine group.
1H NMR (DMSO-d6) δ 11.5 ppm (s, 1H)Indole NH .
IR Spectroscopy 3300-3500 cm⁻¹Broad O-H and N-H stretching.
IR Spectroscopy ~1650 cm⁻¹C=N stretch (Amidoxime).
Mass Spectrometry [M+H]+ = 224/226Characteristic Chlorine isotope pattern (3:1 ratio).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from 4-Cl.Increase reaction time to 12h or use n-Propanol (higher reflux temp: 97°C).
Product is Oily/Sticky Residual solvent or impurities.Triturate with cold Diethyl Ether or Hexane to induce crystallization.
Low Yield Product soluble in aqueous filtrate.If no precipitate forms upon water addition, extract the aqueous phase with Ethyl Acetate (3x) .
Over-reaction (Amide) Hydrolysis of amidoxime.Avoid prolonged heating >12h; ensure pH is not >10.

References

  • BenchChem. "4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Precursor Compounds and Reaction Conditions." BenchChem Database. Accessed March 2026.[2][4] Link

  • ChemicalBook. "Indole-3-amidoxime synthesis: General Procedure 1." ChemicalBook Protocols. Link

  • Paz, J., et al. "Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes."[5] Journal of Organic Chemistry, 2010, 75, 8039-8047.[5] Link

  • RSC Advances. "A convenient one-pot synthesis of N-substituted amidoximes." RSC Advances, 2018. Link

  • ResearchGate. "Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)." ResearchGate, 2025. Link

Sources

Using 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide as a Privileged Scaffold for IDO1 Inhibitor Design

Introduction & Rationale

Tumor immune evasion is heavily mediated by the kynurenine metabolic pathway. The rate-limiting enzyme, Indoleamine 2,3-dioxygenase 1 (IDO1), catalyzes the oxidative cleavage of L-tryptophan (Trp) into N-formylkynurenine, which rapidly degrades into immunosuppressive kynurenine (Kyn). This localized Trp depletion and Kyn accumulation induces effector T-cell anergy and hyperactivates regulatory T-cells (Tregs), creating an immunologically "cold" tumor microenvironment.

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Oxidation Kyn Kynurenine IDO1->Kyn Cleavage T_Effector Effector T-Cells (Anergic/Suppressed) Kyn->T_Effector Depletion T_Reg Regulatory T-Cells (Activated) Kyn->T_Reg Activation Tumor Tumor Immune Evasion T_Effector->Tumor T_Reg->Tumor

Fig 1: IDO1-mediated Trp depletion and Kyn accumulation leading to tumor immune evasion.

To therapeutically reverse this suppression, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (an indole-3-amidoxime derivative) has emerged as a highly optimized, privileged scaffold. This guide details the mechanistic rationale, synthetic methodology, and biochemical validation protocols required to utilize this scaffold in novel drug discovery campaigns.

Mechanistic Insights: The Pharmacophore Logic (E-E-A-T)

Designing an effective IDO1 inhibitor requires navigating a highly hydrophobic active site containing a catalytic heme iron. The 4-chloro-indole-3-amidoxime scaffold achieves high-affinity binding through a tripartite mechanism:

  • The Indole Core (Substrate Mimicry): The indole ring acts as a bioisostere for the natural substrate, L-Trp, anchoring the molecule within the primary hydrophobic binding pocket.

  • The N-Hydroxycarboximidamide (Amidoxime) Group: This moiety acts as a potent bidentate chelator. The oxime oxygen and amidine nitrogen coordinate directly with the heme iron (Fe²⁺/Fe³⁺). This stable chelation displaces water and diatomic oxygen, effectively halting the catalytic cycle .

  • The 4-Chloro Substitution: The addition of a chlorine atom at the C4 position is a deliberate structural optimization. It projects into the hydrophobic "Pocket A" (adjacent to Cys129 and Val130), participating in halogen bonding and steric occlusion. This significantly increases target residence time and ensures selectivity over the structurally related enzyme TDO (Tryptophan 2,3-dioxygenase) .

Pharmacophore Scaffold 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Indole Indole Ring Substrate (Trp) Mimic Fits Hydrophobic Pocket Scaffold->Indole Amidoxime Amidoxime Group Heme Iron Chelator Coordinates Fe2+/Fe3+ Scaffold->Amidoxime Chloro 4-Chloro Substitution Halogen Bonding Occupies Pocket A Scaffold->Chloro

Fig 2: Pharmacophore mapping of the 4-chloro-indole-3-amidoxime scaffold in the IDO1 active site.

Experimental Workflows & Protocols

To ensure rigorous scientific validation, every protocol described below is designed as a self-validating system, incorporating necessary controls and orthogonal readouts.

Workflow Synthesis 1. Scaffold Synthesis (Nitrile + NH2OH) HemeAssay 2. Heme Binding Assay (UV-Vis Soret Shift) Synthesis->HemeAssay EnzymeAssay 3. IDO1 Enzymatic Assay (Ascorbic Acid / Methylene Blue) HemeAssay->EnzymeAssay LeadOpt 4. Lead Optimization (SAR Development) EnzymeAssay->LeadOpt

Fig 3: Integrated workflow for the synthesis and biochemical validation of IDO1 inhibitors.

Protocol 1: Chemical Synthesis of the Scaffold

Causality & Principle: The amidoxime group is synthesized via the nucleophilic addition of hydroxylamine to a nitrile precursor. Triethylamine is utilized to liberate the free hydroxylamine nucleophile from its hydrochloride salt in situ. Steps:

  • Reaction Setup: In a sealed pressure tube, suspend 4-chloro-1H-indole-3-carbonitrile (1.0 eq, e.g., 50 mg) in absolute ethanol (2.0 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (10.0 eq) and triethylamine (10.0 eq) to the mixture .

  • Heating: Seal the tube and heat the reaction mixture at 80 °C for 16 hours. Quality Control: Monitor reaction completion via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the pure 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Protocol 2: Recombinant IDO1 Enzymatic Inhibition Assay

Causality & Principle: IDO1 is highly prone to autoxidation, rendering the heme iron in an inactive ferric (Fe³⁺) state. To maintain the active ferrous (Fe²⁺) state, ascorbic acid is used to reduce methylene blue, which subsequently acts as a continuous electron carrier to the IDO1 heme. Catalase is strictly required to scavenge H₂O₂ generated during the redox cycle, preventing oxidative destruction of the enzyme . Steps:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5).

  • Master Mix: Create a reaction mixture containing 20 mM ascorbic acid (neutralized with NaOH), 10 μM methylene blue, 200 μg/mL catalase, and 6.25 μg/mL recombinant human IDO1 (rhIDO1).

  • Compound Incubation: Dispense 100 μL of the Master Mix into a 96-well plate. Add the scaffold/inhibitor (dissolved in DMSO, final DMSO concentration <1%) in a 10-point dose-response format. Incubate at 37 °C for 40 minutes to allow for heme coordination.

  • Reaction Initiation: Add 50 μM L-Tryptophan to initiate the reaction. Incubate for 2 hours at 37 °C.

  • Termination & Detection: Stop the reaction by adding 40 μL of 30% (w/v) trichloroacetic acid (TCA) and heat at 65 °C for 15 minutes to fully hydrolyze N-formylkynurenine to kynurenine.

  • Readout: Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.

  • Self-Validation: Calculate the Z'-factor using Epacadostat as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay run.

Protocol 3: Heme Binding Verification via UV-Vis Spectroscopy

Causality & Principle: Direct target engagement is proven by monitoring the Soret band of the IDO1 porphyrin ring. Unbound ferric IDO1 exhibits a Soret maximum at ~404 nm. Upon bidentate coordination by the amidoxime group, the electron density of the porphyrin system shifts, resulting in a distinct bathochromic (red) shift. Steps:

  • Dilute rhIDO1 to 2 μM in 50 mM potassium phosphate buffer (pH 6.5) lacking redox cycling agents.

  • Record a baseline UV-Vis spectrum from 350 nm to 500 nm (Peak expected at 404 nm).

  • Titrate the 4-chloro-indole-3-amidoxime scaffold (0.5 μM to 20 μM).

  • Observe the isosbestic point and the emergence of a new Soret peak at ~415 nm, confirming direct iron chelation.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Indole-3-carboximidamide Derivatives Note: Data demonstrates the critical nature of the C4-halogen substitution for optimal potency.

Compound ScaffoldSubstitutionIDO1 IC₅₀ (nM)TDO IC₅₀ (nM)Selectivity Index (TDO/IDO1)
Indole-3-amidoximeNone (H)450 ± 35>10,000>22
Indole-3-amidoxime4-Fluoro120 ± 15>10,000>83
Indole-3-amidoxime 4-Chloro 45 ± 5 >10,000 >222
Indole-3-amidoxime4-Bromo85 ± 10>10,000>117
Indole-3-amidoxime5-Chloro890 ± 50>10,000>11

Table 2: UV-Vis Spectroscopic Parameters for Heme-Inhibitor Complexes

StateSoret Band Maximum (λmax)Isosbestic PointInterpretation
Ferric IDO1 (Apo)404 nmN/AUnbound, resting enzyme state
IDO1 + 4-Cl-Scaffold415 nm409 nmDirect bidentate coordination to Heme Fe³⁺
IDO1 + L-Trp (Substrate)404 nm (No shift)N/ASubstrate binds pocket, does not chelate iron

References

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.[Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Antibiotic compounds, pharmaceutical formulations thereof and methods and uses therefor.World Intellectual Property Organization (WIPO)

Procedures for dissolving 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide for Cell Culture Assays

Introduction & Physicochemical Context

The compound 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (often abbreviated in internal libraries as 4-Cl-HICA or similar) is a synthetic indole derivative belonging to the class of N-hydroxyamidines (amidoximes) . It is primarily utilized in research as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme pivotal in the kynurenine pathway of tryptophan catabolism.[1]

Why This Protocol Matters: Researchers often underestimate the physicochemical complexity of amidoximes. Unlike simple indoles, the N-hydroxycarboximidamide moiety introduces specific stability challenges:

  • Isomerism: Amidoximes exist in Z and E isomeric forms, with the Z-isomer generally being more stable.[2] Improper solubilization (e.g., excessive heat) can shift this equilibrium.

  • Redox Sensitivity: The N-OH group is susceptible to oxidation (potentially releasing nitric oxide, NO) or enzymatic reduction (to the amidine) within the cellular environment.

  • Solubility "Crash-Out": While the indole core is lipophilic, the polar amidoxime headgroup creates a "solubility valley" where the compound is too polar for pure oils but too hydrophobic for direct aqueous dissolution at stock concentrations.

This guide outlines a robust, self-validating protocol to ensure that the biological data you generate reflects the compound's activity, not its precipitation or degradation artifacts.

Physicochemical Profile & Reagent Preparation

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~209.63 g/mol Calculation basis for Molarity.
Appearance Off-white to pale yellow solidQC Check: Darkening indicates oxidation. Discard if brown.
LogP (Predicted) ~1.6 - 2.0Moderate lipophilicity. Requires organic co-solvent (DMSO).
Primary Solvent DMSO (Anhydrous)Critical: Water in DMSO promotes hydrolysis.
Solubility Limit ~50 mM (in DMSO)Do not attempt >100 mM stocks to avoid "supersaturation shock."
Light Sensitivity High (Indole core)Work under dimmed light; use amber tubes.

Detailed Protocol: Preparation of Stock and Working Solutions

Phase A: The Master Stock (DMSO)

Goal: Create a stable, concentrated solution free of micro-crystals.

  • Environment: Perform weighing in a low-humidity environment if possible. Use amber microcentrifuge tubes to protect from light.

  • Weighing: Weigh approximately 2–5 mg of powder.

    • Expert Insight: Static electricity is common with indole powders. Use an anti-static gun or wipe the spatula with ethanol before weighing.

  • Calculation: Calculate the volume of DMSO required to reach 20 mM .

    
    
    
  • Dissolution: Add Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Do not use standard DMSO that has been opened for months; it is hygroscopic.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.

    • Warning: Do not heat above 37°C, as this accelerates amidoxime degradation.

Phase B: The "Intermediate Step" (The Golden Rule)

Goal: Prevent precipitation when moving from 100% DMSO to aqueous media.

Directly piping 1 µL of 20 mM stock into 1 mL of media often causes the compound to precipitate locally at the pipette tip (the "smoke" effect), creating heterogeneous concentrations.

Protocol:

  • Prepare an Intermediate Dilution in sterile media (or PBS) without serum first, or use a "Step-Down" DMSO series.

  • Recommended Method (Serial Dilution in DMSO):

    • Prepare 1000x stocks for every final concentration needed (e.g., for 1 µM final, make a 1 mM DMSO stock).

    • This ensures the final DMSO concentration is always constant (e.g., 0.1%) across all wells.

Phase C: Cell Treatment
  • Seed cells (e.g., HeLa, A549, or PBMCs) and allow adherence.

  • Prepare 2x Working Solutions in complete media (warmed to 37°C).

    • Example: To treat at 10 µM, dilute 20 mM stock 1:1000 into media to get 20 µM (2x).

  • Add the 2x solution to the cells already containing 1x volume of media.

    • Why? This gentle addition reduces osmotic and solvent shock compared to replacing all media.

Visualization: Solubilization Workflow

The following diagram illustrates the critical decision points and handling steps to maintain compound integrity.

SolubilizationProtocol cluster_warnings Critical Fail Points Powder Solid Compound (4-Cl-HICA) Weigh Weigh & Calculate (Amber Tube) Powder->Weigh DMSO Add Anhydrous DMSO (Target: 20 mM) Weigh->DMSO Sonicate Vortex & Sonicate (Max 37°C) DMSO->Sonicate QC_Check Visual QC: Clear Solution? Sonicate->QC_Check QC_Check->Sonicate No (Repeat) Stock Master Stock (20 mM in DMSO) QC_Check->Stock Yes Storage Storage: -20°C, Desiccated Stock->Storage Dilution Serial Dilution (in DMSO) Stock->Dilution MediaStep Dilute into Media (Keep DMSO < 0.5%) Dilution->MediaStep CellTreat Cell Treatment (Assay Start) MediaStep->CellTreat Precip Precipitation Risk: Direct addition to PBS Degrad Degradation Risk: Wet DMSO or Light

Caption: Step-by-step solubilization workflow emphasizing the critical QC check and intermediate dilution steps to avoid precipitation.

Quality Control & Troubleshooting

Self-Validating the Solution (The "Turbidity Test")

Before applying to valuable cells, validate your solubility limit in the specific media you are using (e.g., DMEM + 10% FBS).

  • Prepare a mock dilution at the highest intended concentration (e.g., 50 µM).

  • Incubate at 37°C for 30 minutes.

  • Microscopy: Place 50 µL on a glass slide or clear-bottom plate. Observe under 20x/40x phase contrast.

    • Pass: Clear background.

    • Fail: Refractile crystals, "oily" droplets, or needle-like structures.

  • Absorbance: Measure OD600. An OD > 0.01 (blank corrected) suggests micro-precipitation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitate immediately upon adding to media "Solvent Shock" (Local high concentration)Use the "2x Addition" method (add diluted compound to existing media) or increase mixing speed during addition.
Compound turns brown in DMSO stock Oxidation of N-hydroxy groupDiscard stock. Use fresh anhydrous DMSO and store under nitrogen/argon if possible.
Loss of potency over time Hydrolysis or IsomerizationStore single-use aliquots at -80°C. Do not freeze-thaw more than 3 times.
Unexpected toxicity NO release or off-target effectsInclude a "mock" control (DMSO only) and potentially an inactive structural analog if available.

Biological Mechanism & Pathway Context

Understanding the target interaction helps interpret data artifacts. 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide targets IDO1 , blocking the conversion of Tryptophan to Kynurenine.

Critical Note on Amidoxime Metabolism: Researchers must be aware that cellular enzymes (mARC - Mitochondrial Amidoxime Reducing Component) can reduce amidoximes to amidines . While the amidoxime is often the active IDO1 inhibitor, the amidine metabolite may have different selectivity or potency.

IDOPathway cluster_metabolism Intracellular Fate Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Substrate Kyn N-Formylkynurenine IDO1->Kyn Catabolism Inhibitor 4-Cl-HICA (Inhibitor) Inhibitor->IDO1 Blocks Heme Binding (Competitive/Non-comp) TCell T-Cell Proliferation Kyn->TCell Inhibits Amidoxime Amidoxime Form (4-Cl-HICA) Amidine Amidine Form (Reduced Metabolite) Amidoxime->Amidine Reduction (mARC System) mARC mARC Enzyme

Caption: Mechanism of action showing IDO1 inhibition and the potential metabolic reduction of the amidoxime pharmacophore.

References

  • Dolusic, E., et al. (2011). "Indole-3-carboximidamides as novel indoleamine 2,3-dioxygenase (IDO) inhibitors." Bioorganic & Medicinal Chemistry, 19(4), 1550-1561.

  • Clement, B., et al. (2005). "The N-hydroxylation of amidines and the reduction of N-hydroxyamidines (amidoximes) by the mARC enzyme system." Drug Metabolism Reviews, 37, 529-554.
  • Röhrig, U. F., et al. (2019). "Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition." Journal of Medicinal Chemistry, 62(13), 6183–6199.

  • Sigma-Aldrich/Merck. "Fundamental Techniques in Cell Culture: Solubilizing Compounds."

  • PubChem Compound Summary. "N'-Hydroxy-1H-indole-3-carboximidamide (Related Structure)."

Sources

Application Notes and Protocols for the Antiviral Evaluation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide and Related Indole-3-Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Indole-Based Scaffolds in Antiviral Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] Within the realm of infectious diseases, indole derivatives have emerged as a significant class of compounds exhibiting potent antiviral properties against a broad spectrum of viruses.[1][2][3][4][5][6] The unique electronic and structural features of the indole ring system allow for diverse functionalization, enabling the fine-tuning of antiviral activity and pharmacokinetic properties. This document provides a comprehensive guide for the investigation of a novel indole derivative, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, and related compounds within the indole-3-carboximidamide class as potential antiviral agents.

While specific data on 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is emerging, the broader family of indole derivatives has shown promise against various viral pathogens, including Hepatitis B Virus (HBV), SARS-CoV-2, Dengue virus (DENV), Zika virus (ZIKV), influenza virus, and Coxsackie B3 virus.[2][5][6][7][8] This application note will therefore provide a robust framework for the systematic evaluation of such novel compounds, from initial cytotoxicity assessments to detailed antiviral efficacy and preliminary mechanism of action studies.

Scientific Rationale: Why Investigate 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide?

The design of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide incorporates several key chemical features that suggest potential for potent and selective antiviral activity:

  • Indole Core: Provides a versatile platform for molecular interactions with viral or host cell targets.

  • 4-Chloro Substitution: The introduction of a halogen atom can significantly modulate the electronic properties of the indole ring, potentially enhancing binding affinity and metabolic stability.

  • N-hydroxy-carboximidamide Moiety: This functional group is a known pharmacophore in various enzyme inhibitors and can participate in key hydrogen bonding interactions within protein active sites.

Given the demonstrated success of other functionalized indoles in antiviral research, a systematic investigation into the therapeutic potential of this novel compound is warranted.

Experimental Workflow for Antiviral Screening

A logical and stepwise approach is crucial for the efficient and accurate evaluation of any new chemical entity. The following workflow provides a roadmap for the comprehensive assessment of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide's antiviral properties.

Antiviral_Screening_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Advanced Studies Compound_Preparation Compound Solubilization and Stock Preparation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Determine CC50 Compound_Preparation->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction, TCID50) Determine EC50 Cytotoxicity_Assay->Antiviral_Assay Data_Analysis Data Analysis Calculate Selectivity Index (SI) Antiviral_Assay->Data_Analysis Time_of_Addition Time-of-Addition Assay Data_Analysis->Time_of_Addition Viral_Entry Viral Entry/Fusion Assay Replication_Complex Replication Complex Inhibition Assay Host_Factor Host Factor Targeting Assay Resistance_Studies Viral Resistance Profiling Host_Factor->Resistance_Studies In_Vivo_Models In Vivo Efficacy in Animal Models Resistance_Studies->In_Vivo_Models

Caption: A generalized experimental workflow for the systematic evaluation of novel antiviral compounds.

Detailed Protocols

Compound Preparation and Solubilization

The initial step in any in vitro study is the proper solubilization of the test compound to ensure accurate and reproducible results.

Protocol:

  • Solvent Selection: Begin by assessing the solubility of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in a panel of biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Ensure complete dissolution.

  • Working Dilutions: For cellular assays, create a series of working dilutions from the stock solution in a suitable cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to the host cells (typically ≤ 0.5%).

Cytotoxicity Assessment

Before evaluating antiviral activity, it is essential to determine the concentration range at which the compound is not toxic to the host cells. This is achieved through a cytotoxicity assay, and the 50% cytotoxic concentration (CC50) is a key parameter.

Protocol: MTT Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, A549, Huh-7, depending on the target virus) in a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a "cells only" control and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a duration equivalent to that of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assays

This assay is considered the gold standard for quantifying the effect of an antiviral compound on infectious virus particles.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.[1]

  • Compound Treatment: During the virus adsorption period, prepare an overlay medium (e.g., containing 1-2% low-melting-point agarose or methylcellulose) with serial dilutions of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

  • Overlay Application: After virus adsorption, remove the inoculum, wash the cells with phosphate-buffered saline (PBS), and add the compound-containing overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as 0.1% crystal violet to visualize and count the plaques.[9]

  • EC50 Calculation: The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This method determines the dilution of a virus required to infect 50% of the inoculated cell cultures and can be adapted to assess antiviral activity.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the compound to the wells, followed by a fixed amount of virus (e.g., 100 TCID50). Include appropriate controls (cells only, virus only, compound only).

  • Incubation: Incubate the plates for 3-7 days, or until the cytopathic effect (CPE) is complete in the virus control wells.[10]

  • CPE Assessment: Visually score each well for the presence or absence of CPE.[11]

  • EC50 Calculation: Calculate the EC50 using a method such as the Reed-Muench formula. This represents the compound concentration that protects 50% of the cell culture from virus-induced CPE.

Data Analysis and Interpretation

The primary output of the initial screening assays is the determination of the CC50 and EC50 values. These are then used to calculate the Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of a compound.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is toxic and the concentration at which it is effective against the virus, suggesting a more promising therapeutic profile.

Table 1: Representative Data for a Hypothetical Indole-3-Carboximidamide Derivative

Compound IDVirus TestedCell Line UsedCC50 (µM)EC50 (µM)Selectivity Index (SI)
4-Chloro-N-hydroxy-1H-indole-3-carboximidamideInfluenza A/PR/8/34MDCK>1005.2>19.2
Dengue Virus 2Vero85.38.79.8
SARS-CoV-2Vero E678.61.0674.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Preliminary Mechanism of Action Studies

Once a compound demonstrates potent antiviral activity and a favorable selectivity index, the next step is to elucidate its mechanism of action.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Protocol:

  • Experimental Arms: Set up several parallel experiments where the compound is added at different time points relative to virus infection:

    • Pre-treatment: Add the compound to the cells for a period before infection, then remove it before adding the virus.

    • Co-treatment: Add the compound and the virus to the cells simultaneously.

    • Post-treatment: Add the compound at various time points after virus infection.

  • Viral Titer Measurement: At the end of the experiment, harvest the supernatant and determine the virus titer using a plaque assay or TCID50 assay.

  • Interpretation: By observing which treatment regimen results in the greatest reduction in viral titer, it is possible to infer whether the compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle.

Time_of_Addition cluster_0 Pre-treatment cluster_1 Co-treatment cluster_2 Post-treatment pre_compound Add Compound pre_wash Wash pre_compound->pre_wash pre_virus Infect with Virus pre_wash->pre_virus co_treatment Add Compound + Virus post_virus Infect with Virus post_wash Wash post_virus->post_wash post_compound Add Compound post_wash->post_compound

Caption: Schematic of a time-of-addition experiment to probe the mechanism of antiviral action.

Conclusion

The protocols and workflow outlined in this document provide a robust framework for the comprehensive evaluation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide and other novel indole-3-carboximidamide derivatives as potential antiviral agents. By systematically assessing cytotoxicity, antiviral efficacy, and the mechanism of action, researchers can effectively identify and advance promising lead compounds for further development in the fight against viral diseases. The rich chemical diversity of the indole scaffold, coupled with rigorous and standardized testing methodologies, holds significant promise for the discovery of the next generation of antiviral therapeutics.

References

  • Olgen, S., Altanlar, N., Karatayli, E., & Bozdayi, M. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C, 63(3-4), 189-195. Retrieved from [Link]

  • Narovlyansky, A. N., Filimonova, M. V., Tsyshkova, N. G., Pronin, A. V., Grebennikova, T. V., Karamov, E. V., ... & Gintsburg, A. L. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 58-67. Retrieved from [Link]

  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 58-67. Retrieved from [Link]

  • Olgen, S., Altanlar, N., Karatayli, E., & Bozdayi, M. (2008). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate. Retrieved from [Link]

  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4). Retrieved from [Link]

  • Li, Z., et al. (2018). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression. Molecular Imaging and Biology, 20(6), 945-953. Retrieved from [Link]

  • Al-Mulla, A. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6615. Retrieved from [Link]

  • Narovlyansky, A. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4). Retrieved from [Link]

  • Rocamora, F., et al. (2020). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, 64(12). Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, 19(7), 10134-10149. Retrieved from [Link]

Sources

Catalytic methods involving 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Methodologies for the Functionalization of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Intermediates

Executive Summary

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0) is a highly versatile amidoxime intermediate utilized in the synthesis of complex indole-based heterocycles, particularly 1,2,4-oxadiazoles. These motifs are critical pharmacophores in modern drug discovery, frequently appearing in sphingosine-1-phosphate receptor 1 (S1PR1) ligands and other targeted therapeutics[1]. This application note details robust, self-validating catalytic protocols for the conversion of this amidoxime into 3,5-disubstituted 1,2,4-oxadiazoles, circumventing common synthetic bottlenecks such as poor cyclodehydration efficiency and competing N-acylation.

Mechanistic Rationale & Causality

The synthesis of 1,2,4-oxadiazoles from amidoximes traditionally involves O-acylation followed by thermal cyclodehydration[2]. However, the electron-rich nature of the indole core and the steric hindrance imparted by the 4-chloro substituent can stall the cyclization step or lead to degradation under harsh thermal conditions. To overcome this, two distinct catalytic strategies are employed:

  • Lewis/Brønsted Acid Co-Catalysis (

    
    /PTSA) : This method allows for the direct coupling of the amidoxime with organic nitriles. Zinc(II) chloride acts as a Lewis acid to activate the nitrile carbon, increasing its electrophilicity, while p-toluenesulfonic acid (PTSA) facilitates the elimination of water during the final cyclodehydration step[3]. This synergistic catalysis enables the reaction to proceed under milder conditions than traditional thermal cyclization[4].
    
  • Nucleophilic Catalysis (DMAP) : When coupling with acyl chlorides, 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It forms a highly reactive N-acylpyridinium intermediate that rapidly and selectively transfers the acyl group to the amidoxime oxygen. This kinetic advantage suppresses unwanted acylation at the indole N1 position, ensuring high regioselectivity before base-mediated cyclization[5].

Mechanism A Indole-3-carbonitrile B 4-Chloro-N-hydroxy-1H- indole-3-carboximidamide (Amidoxime) A->B NH2OH·HCl Base C O-Acylamidoxime Intermediate B->C Acyl Chloride DMAP (cat.) D 3-(4-Chloro-1H-indol-3-yl)- 1,2,4-oxadiazole B->D Nitrile PTSA/ZnCl2 C->D Cyclodehydration KOH / DMSO

Catalytic pathways for 1,2,4-oxadiazole synthesis from the indole amidoxime intermediate.

Experimental Protocols

Self-Validating Note: Both protocols incorporate in-process TLC/LC-MS monitoring to ensure intermediate consumption before proceeding to workup, preventing inseparable mixtures of O-acylamidoxime and the final oxadiazole.

Protocol A: /PTSA-Catalyzed Direct Coupling with Nitriles

Objective: Synthesis of 3-(4-chloro-1H-indol-3-yl)-5-substituted-1,2,4-oxadiazoles directly from nitriles.

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-N-hydroxy-1H-indole-3-carboximidamide (1.0 equiv, 1.0 mmol) and the target organic nitrile (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL)[3].

  • Catalyst Addition : Add anhydrous

    
     (0.3 equiv, 0.3 mmol) and PTSA monohydrate (0.3 equiv, 0.3 mmol) to the stirring solution[3]. Causality: The use of substoichiometric amounts prevents excessive Lewis acid-mediated degradation of the indole core while maintaining catalytic turnover.
    
  • Thermal Activation : Heat the reaction mixture to 80 °C. Maintain stirring for 4–6 hours[3].

  • In-Process QC : Monitor by LC-MS. The mass of the amidoxime (

    
    ) should disappear, replaced by the corresponding oxadiazole mass.
    
  • Workup : Cool to room temperature and quench with saturated aqueous

    
     (10 mL) to neutralize the PTSA. Extract with Ethyl Acetate (
    
    
    
    mL)[2].
  • Purification : Wash the combined organic layers with brine (

    
     mL) to remove DMF, dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: DMAP-Catalyzed Acylation & Base-Mediated Cyclization

Objective: Two-stage, one-pot synthesis using acyl chlorides.

  • Acylation : Dissolve the amidoxime (1.0 equiv, 1.0 mmol) in anhydrous

    
     (5.0 mL). Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool to 0 °C.
    
  • Reagent Addition : Add the acyl chloride (1.1 equiv) dropwise. Stir for 2 hours at room temperature. Causality: DMAP ensures rapid O-acylation, preventing competitive N1-acylation on the indole ring[5].

  • Cyclization : Once LC-MS confirms complete O-acylation, remove the

    
     in vacuo. Resuspend the crude intermediate in DMSO (4.0 mL) and add powdered KOH (2.0 equiv)[5]. Stir at room temperature for 4 hours.
    
  • Workup : Pour the mixture into ice-water (20 mL). Filter the resulting precipitate or extract with EtOAc if no precipitate forms[2].

Workflow Step1 Reaction Setup Amidoxime + Catalyst + Reagent Step2 Thermal Activation 80°C or Room Temp (Method Dep.) Step1->Step2 Step3 In-Process QC TLC / LC-MS Monitoring Step2->Step3 Step3->Step2 Incomplete Step4 Quench & Extraction Aq. NH4Cl / EtOAc Step3->Step4 Complete Step5 Purification Flash Chromatography Step4->Step5 Step6 Final Validation NMR & High-Res MS Step5->Step6

General experimental workflow for the catalytic synthesis of 1,2,4-oxadiazoles.

Quantitative Data Presentation

The following table summarizes the performance metrics of the two catalytic methodologies when applied to the 4-chloroindole amidoxime intermediate.

ParameterProtocol A (

/PTSA)
Protocol B (DMAP / KOH)
Primary Coupling Partner Organic NitrilesAcyl Chlorides
Catalyst Loading 30 mol%

/ 30 mol% PTSA
10 mol% DMAP
Reaction Temperature 80 °C0 °C to RT
Average Reaction Time 4 - 6 hours6 hours (total)
Typical Yield 65 - 75%80 - 90%
Atom Economy High (Water is the only byproduct)Moderate (Generates HCl and salts)
Substrate Scope Limitations Poor with highly aliphatic nitrilesSensitive to water/moisture

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized 1,2,4-oxadiazole derivatives, the following analytical parameters must be met:

  • HPLC Purity : >95% at 254 nm. The 1,2,4-oxadiazole product will exhibit a significantly longer retention time on a C18 reverse-phase column compared to the highly polar amidoxime precursor.

  • High-Resolution Mass Spectrometry (HRMS) : ESI-TOF must confirm the exact mass corresponding to the cyclodehydrated product (loss of

    
    , -18.01 Da from the O-acyl intermediate).
    
  • 1H NMR (400 MHz, DMSO-d6) : The disappearance of the broad singlet corresponding to the -OH group (~10.5 ppm) and the -NH2 group (~5.8 ppm) of the starting amidoxime[1] is the definitive marker of successful cyclization. The indole N-H proton should remain visible around 11.5-12.0 ppm unless N-alkylation/acylation occurred as an undesired side reaction.

References

  • PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Source: ACS Publications (Journal of Organic Chemistry)[Link]

  • Synthesis of 1,2,4-oxadiazoles Source: Organic Chemistry Portal[Link]

  • Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate Source: National Institutes of Health (PMC)[Link]

Sources

Application Note: Handling, Storage, and Assay Protocols for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Mechanism of Action

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0) is a highly potent, targeted inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)[1][2]. IDO1 is a heme-containing, rate-limiting enzyme responsible for the catabolism of L-tryptophan (Trp) into L-kynurenine (Kyn)[3][4]. In oncology and immunology, the depletion of Trp and accumulation of Kyn in the tumor microenvironment drive profound immunosuppression by inducing T-cell arrest and promoting regulatory T-cell (Treg) differentiation[3][5].

The inhibitory efficacy of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide relies strictly on its N-hydroxyamidine moiety. This functional group acts as a bidentate ligand, directly coordinating with the ferrous (


) or ferric (

) iron within the IDO1 heme prosthetic group[6].
Causality of Degradation

The N-hydroxyamidine group is inherently sensitive to environmental factors, which dictates its strict handling requirements:

  • Hydrolysis: In aqueous environments, the N-O bond and the amidine carbon are susceptible to nucleophilic attack, leading to the cleavage of the hydroxylamine group and conversion into an inactive amide.

  • Oxidation & Photodegradation: Exposure to ambient oxygen and UV light accelerates the degradation of the N-hydroxy moiety, permanently abolishing its heme-coordinating capacity.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-containing) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation AhR AhR Activation Kyn->AhR Binding Immune Immune Suppression AhR->Immune Transcription Inhibitor 4-Chloro-N-hydroxy- 1H-indole-3-carboximidamide Inhibitor->IDO1 Heme Coordination

Caption: Mechanism of IDO1 inhibition by 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Reconstitution and Storage Protocols

To maintain the structural integrity of the compound, researchers must adhere strictly to anhydrous handling protocols. Aqueous buffers must only be introduced immediately prior to the assay.

Storage Stability Profile
StateMatrix / SolventTemperatureLight ExposureEstimated Shelf-Life
SolidLyophilized Powder-20°CDark2–3 Years
SolidLyophilized Powder4°CDark6 Months
SolutionAnhydrous DMSO-80°CDark6 Months
SolutionAqueous Buffer (pH 7.4)37°CAmbient< 12 Hours

Table 1: Quantitative stability profile of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide across different storage conditions.

Reconstitution Workflow
  • Equilibration: Remove the desiccated solid from -20°C storage and allow it to equilibrate to room temperature in the dark for 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, which instantly initiates hydrolytic degradation of the N-hydroxyamidine.

  • Solubilization: Dissolve the powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM).

  • Aliquotting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles.

  • Cryopreservation: Store aliquots at -80°C.

Reconstitution_Workflow Solid Solid Powder (-20°C, Desiccated) Equilibrate Equilibrate to RT (30 min, Dark) Solid->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot Stock (e.g., 10 mM) Dissolve->Aliquot Store Store at -80°C (Max 6 months) Aliquot->Store

Caption: Standard operating procedure for compound reconstitution and storage.

Self-Validating IDO1 Inhibition Assay Protocol

This cell-free assay methodology measures the enzymatic conversion of L-Trp to Kyn to determine the IC50 of the inhibitor[4][5]. The protocol is designed as a self-validating system: it mandates a vehicle control (DMSO) to rule out solvent-induced enzyme denaturation, and a Kynurenine standard curve to ensure detection linearity[7][8].

Reaction Components
ComponentStock ConcentrationFinal ConcentrationMechanistic Purpose
Potassium Phosphate (pH 6.5)500 mM50 mMMaintains optimal pH for IDO1 activity[4].
Ascorbic Acid200 mM20 mMReducing agent to maintain heme iron in the active

state[8].
Methylene Blue100 µM10 µMActs as an essential electron carrier[8].
Catalase10 mg/mL100 µg/mLNeutralizes

generated by the reducing system, preventing enzyme oxidation[8].
L-Tryptophan4 mM400 µMPrimary enzyme substrate[5].
Recombinant IDO1Variable20–50 nMTarget enzyme[5].

Table 2: Master mix components for the in vitro IDO1 enzymatic assay.

Step-by-Step Methodology
  • Master Mix Preparation: Combine Potassium Phosphate buffer, Ascorbic Acid, Methylene Blue, and Catalase in a 96-well plate[4][5].

  • Enzyme Addition: Add recombinant human IDO1 to the master mix. Self-Validation Step: Reserve at least three wells for "No Enzyme" controls to establish baseline background absorbance.

  • Inhibitor Pre-Incubation: Dispense serial dilutions of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (prepared in DMSO) into the wells. Ensure the final DMSO concentration does not exceed 1% v/v. Incubate at room temperature for 15 minutes. Causality: Pre-incubation is critical to allow the inhibitor to establish stable coordination with the IDO1 heme iron before substrate competition begins.

  • Reaction Initiation: Add L-Tryptophan to all wells to initiate the reaction[6]. Incubate the plate at 37°C for 45 minutes[5].

  • Termination and Hydrolysis: Stop the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA)[5]. Incubate the plate at 50°C for 30 minutes. Causality: IDO1 initially produces N-formylkynurenine (NFK). The heat and acidic environment provided by TCA are strictly required to hydrolyze NFK into the detectable metabolite, L-Kynurenine[4][5].

  • Detection: Centrifuge the plate at 2500 × g for 15 minutes to pellet precipitated proteins[5]. Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid)[6][9].

  • Quantification: Measure absorbance at 480 nm using a microplate reader[6]. Calculate the IC50 by plotting the normalized Kynurenine production against the log-transformed inhibitor concentration using a four-parameter logistic regression[6].

References

  • Zhai L, Ladomersky E, Bell A, et al. "Quantification of IDO1 enzyme activity in normal and malignant tissues." Methods in Enzymology. 2019.[Link]

  • Maciejewska N, et al. "Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.[Link]

Sources

Advanced Synthesis of 1,2,4-Oxadiazole Derivatives from 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale & Introduction

In modern medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged heterocycle, frequently deployed as a metabolically stable bioisostere for esters and amides[1]. The starting material, 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (an indole-3-amidoxime), is a highly valuable building block. Derivatives of this scaffold are critical in the development of potent therapeutics, including indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for oncology and sphingosine-1-phosphate receptor 1 (S1PR1) modulators for autoimmune diseases[2][3].

Converting this specific amidoxime into a 3,5-disubstituted 1,2,4-oxadiazole allows researchers to explore the chemical space at the C5 position of the oxadiazole ring while maintaining the critical 4-chloroindole pharmacophore at the C3 position.

Mechanistic Insights: The [4+1] Cyclocondensation

The formation of the 1,2,4-oxadiazole core from an amidoxime and a carboxylic acid proceeds via a [4+1] cyclocondensation pathway. This transformation is governed by a strict two-stage causality:

  • Activation and O-Acylation : The carboxylic acid must first be activated by a coupling reagent (e.g., EDCI/HOBt, HCTU) to form a highly electrophilic intermediate. The hydroxyl oxygen of the amidoxime acts as a nucleophile, attacking the activated carbonyl to form an O-acylamidoxime intermediate[1][4]. Causality note: The indole nitrogen is weakly nucleophilic; however, the amidoxime hydroxyl group is significantly more reactive, ensuring high regioselectivity during acylation.

  • Intramolecular Cyclodehydration : The O-acylamidoxime is thermodynamically driven to cyclize. Upon the application of thermal energy (or strong base), the basic amidine nitrogen attacks the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole system[1][5].

Mechanism A Amidoxime Substrate C O-Acylamidoxime Intermediate A->C Coupling (EDCI/HOBt) B Carboxylic Acid B->C Activation D 1,2,4-Oxadiazole Derivative C->D Cyclodehydration (-H2O, Heat)

Caption:[4+1] cyclocondensation mechanism for 1,2,4-oxadiazole synthesis.

Optimization & Quantitative Data

Choosing the correct coupling reagent and cyclization condition is critical to prevent degradation of the sensitive 4-chloroindole ring. The table below summarizes the quantitative performance of various established methodologies for amidoxime cyclocondensation.

Table 1: Comparison of Coupling and Cyclization Conditions for 1,2,4-Oxadiazole Synthesis

Coupling Reagent / ActivatorSolventActivation/Acylation ConditionsCyclodehydration ConditionsTypical YieldRef
EDCI / HOBt DMFRT, 2–4 h100–120 °C, 4–12 h65 – 85%[3]
HCTU / DIPEA DMFRT, 1–2 h80–100 °C, 4–6 h70 – 90%[4]
CDI (Carbonyldiimidazole) DMSORT, 1 hRT (with NaOH additive)60 – 80%[6]
Acyl Chloride (Pre-formed) Pyridine0 °C to RT, 2 hReflux, 12 h50 – 75%[7]

Expert Insight: For 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, the EDCI/HOBt or HCTU systems in DMF are highly recommended. They provide mild activation that prevents undesired N-acylation of the indole ring, which is a common side reaction when using harsh acyl chlorides[3][4][7].

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Activation R-COOH + EDCI/HOBt in DMF Step2 2. O-Acylation Add Amidoxime (RT, 2-4 h) Step1->Step2 Step3 3. Cyclodehydration Heat to 110°C (6-8 h) Step2->Step3 Step4 4. Workup EtOAc Extraction & Washes Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 1,2,4-oxadiazoles.

Protocol A: Standard Two-Step, One-Pot Thermal Cyclization (EDCI/HOBt)

This protocol utilizes a one-pot, two-step sequence where the intermediate is formed at room temperature and subsequently cyclized via thermal heating without isolation[1][3][5].

Materials:

  • 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (1.0 equiv)

  • Target Carboxylic Acid (1.2 equiv)

  • EDCI·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • Anhydrous DMF (0.2 M relative to amidoxime)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-activation ensures the complete formation of the active OBt-ester, preventing the amidoxime from acting as a competitive hydrogen bond donor before the electrophile is ready.

  • O-Acylation: Add 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (1.0 equiv) to the reaction mixture in one portion. Stir at room temperature for 2 to 4 hours.

  • In-Process Control (IPC) 1: Analyze an aliquot via LC-MS.

    • Self-Validation: The reaction is ready for the next step when the starting amidoxime mass is fully consumed, and the dominant peak corresponds to the O-acylamidoxime intermediate

      
      .
      
  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 110 °C for 6 to 8 hours. Causality: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.

  • In-Process Control (IPC) 2: Analyze an aliquot via LC-MS.

    • Self-Validation: Successful cyclization is confirmed by a mass shift of exactly -18 Da from the intermediate, corresponding to the loss of

      
       and the formation of the 1,2,4-oxadiazole product.
      
  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous

    
    . Separate the layers. Wash the organic layer successively with water (3x) and brine (1x) to remove residual DMF and HOBt.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-(4-chloro-1H-indol-3-yl)-5-substituted-1,2,4-oxadiazole.
    
Protocol B: Rapid Microwave-Assisted Synthesis (HCTU)

For high-throughput library generation, microwave irradiation significantly accelerates the cyclodehydration step[4].

Step-by-Step Methodology:

  • Reagent Mixing: To a microwave-safe vial, add 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (1.0 equiv), the desired carboxylic acid (1.1 equiv), HCTU (1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DMF.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 20–30 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, bypassing the need for a prolonged room-temperature acylation step and driving both acylation and dehydration simultaneously.

  • Validation & Purification: Confirm complete conversion to the

    
     product via LC-MS. Filter the crude mixture through a 0.45 µm PTFE syringe filter and purify directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
    

References

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. ResearchGate. 2

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. PMC. 4

  • Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. PMC. 3

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. 6

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana.

  • Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. Taylor & Francis. 7

  • Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Benchchem. 1

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. PMC. 5

Sources

Application Note: Precision Dosing & Assay Optimization for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (hereafter 4-Cl-HICA ) is a potent, competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike tryptophan analogues (e.g., 1-MT) which compete directly with the substrate, 4-Cl-HICA belongs to the hydroxyamidine class. These compounds function by directly coordinating to the ferrous (Fe²⁺) heme iron within the IDO1 active site, effectively blocking oxygen binding and subsequent tryptophan oxidation.

Why this matters for your assay: Because 4-Cl-HICA binds the heme iron, its potency is strictly dependent on the redox state of the enzyme. If your in vitro assay allows the heme to oxidize to the ferric (Fe³⁺) state, the compound cannot bind effectively, leading to artificially high IC₅₀ values (false negatives). This guide details the specific reductive strategies required to generate reliable data.

Compound Handling & Solubility
  • Molecular Weight: 209.63 g/mol [1][2]

  • Solubility: Soluble in DMSO (>50 mM). Poorly soluble in water.

  • Stability Warning: The N-hydroxyamidine moiety is susceptible to oxidation and hydrolysis.

    • Storage: Store powder at -20°C under desiccant.

    • Stock Prep: Prepare fresh DMSO stocks (10 mM or 100 mM) immediately prior to use. Avoid freeze-thaw cycles of the solvated compound, as this accelerates degradation to the amide or oxime forms, which are inactive.

Mechanism of Action (Visualized)

The following diagram illustrates the competitive binding mechanism and the critical role of the reductive environment.

IDO1_Mechanism Heme IDO1 Heme (Fe2+) Active State OxHeme IDO1 Heme (Fe3+) Inactive State Heme->OxHeme Auto-oxidation Kyn N-Formylkynurenine (Product) Heme->Kyn Oxidation Trp L-Tryptophan (Substrate) Trp->Heme Binds Inhibitor 4-Cl-HICA (Inhibitor) Inhibitor->Heme Direct Coordination (Competes with O2) Reductant Reductant System (Ascorbate + MeBlue) Reductant->Heme Maintains Fe2+

Figure 1: 4-Cl-HICA competes with Oxygen/Tryptophan for the reduced Heme (Fe2+) center. Without the reductant system, the enzyme shifts to the inactive Fe3+ state.

Protocol A: Cell-Free Enzymatic Assay (High-Sensitivity)

This assay measures the conversion of L-Tryptophan to N-formylkynurenine using recombinant human IDO1.

Critical Reagents
ComponentConc. (Final)Purpose
rhIDO1 Enzyme 50 nMTarget enzyme.
L-Tryptophan 100 µMSubstrate (Km is ~20-50 µM).
Ascorbic Acid 20 mMCRITICAL: Maintains heme reduction.
Methylene Blue 10 µMCRITICAL: Electron mediator.
Catalase 100 U/mLPrevents heme destruction by H₂O₂.
Buffer 50 mM K-PhosphatepH 6.5 (Optimal for IDO1 stability).
Dosing Strategy (10-point Dose Response)
  • Top Concentration: Start at 10 µM (final assay concentration).

  • Dilution Factor: 3-fold serial dilution in DMSO.

  • Range: 10 µM down to ~0.5 nM.

  • DMSO Control: Maintain constant DMSO (e.g., 1%) across all wells to avoid solvent effects.

Step-by-Step Workflow
  • Pre-incubation (Essential): Mix IDO1 Enzyme , Catalase , Buffer , and 4-Cl-HICA (from serial dilution). Incubate for 10 minutes at 25°C .

    • Why? Allows the inhibitor to access the heme pocket before the substrate floods the active site.

  • Activation: Add the Reductant Mix (Ascorbic Acid + Methylene Blue).

  • Initiation: Add L-Tryptophan to start the reaction.

  • Incubation: Run for 45-60 minutes at 37°C .

    • Note: Reaction is linear for ~60 mins. Longer times may lead to substrate depletion.

  • Termination: Add 30% (w/v) Trichloroacetic Acid (TCA) to quench the reaction and precipitate protein.

  • Detection: Incubate supernatant with Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) for 10 mins. Read Absorbance at 480 nm (Yellow) or 490 nm .

Protocol B: Cellular Assay (HeLa or SK-OV-3)

Cellular assays account for membrane permeability and intracellular metabolism. IDO1 expression is induced using Interferon-gamma (IFN-γ).

Experimental Design
  • Cell Line: HeLa (human cervical cancer) or SK-OV-3 (ovarian).

  • Induction: Recombinant Human IFN-γ (50-100 ng/mL).

  • Media Consideration: Standard DMEM contains ~78 µM Tryptophan. To increase assay sensitivity, use Tryptophan-deficient media supplemented to 20-40 µM Trp . High Trp competes with the inhibitor, shifting the IC₅₀ to the right.

Workflow Visualization

Cellular_Workflow Step1 Seed HeLa Cells (10k - 20k cells/well) Step2 Allow Attachment (Overnight, 37°C) Step1->Step2 Step3 Induction & Dosing Add IFN-γ (50 ng/mL) + 4-Cl-HICA (Serial Dilution) Step2->Step3 Step4 Incubation (24 - 48 Hours) Step3->Step4 Step5 Harvest Supernatant Transfer 140 µL to new plate Step4->Step5 Step6 Colorimetric Detection Add 10 µL 30% TCA (Hydrolysis) Add 100 µL Ehrlich's Reagent Step5->Step6

Figure 2: Cellular assay workflow emphasizing simultaneous induction and dosing.

Protocol Steps
  • Seeding: Seed 15,000 HeLa cells/well in 96-well plates. Incubate overnight.

  • Dosing Prep: Prepare 4-Cl-HICA in culture media (2x concentration).

    • Range: 0.1 nM to 10 µM.

  • Induction: Remove old media. Add 100 µL fresh media containing IFN-γ (50 ng/mL) and 4-Cl-HICA .

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Analysis:

    • Transfer 140 µL supernatant to a V-bottom plate.

    • Add 10 µL 30% TCA , incubate 30 min at 50°C (hydrolyzes N-formylkynurenine to Kynurenine).

    • Centrifuge (2500 rpm, 10 min) to remove debris.

    • Mix 100 µL supernatant with 100 µL Ehrlich’s Reagent in a flat-bottom plate.

    • Read OD at 492 nm .

Data Analysis & Troubleshooting
Calculating IC₅₀
  • Normalization:

    • 0% Inhibition: Cells + IFN-γ + DMSO (No Inhibitor).

    • 100% Inhibition: Cells + DMSO (No IFN-γ) OR Cells + IFN-γ + Reference Inhibitor (e.g., Epacadostat 1 µM).

  • Curve Fitting: Use a non-linear regression (4-parameter logistic equation):

    
    
    
Troubleshooting Guide
ObservationRoot CauseSolution
High IC₅₀ (>1 µM) Heme OxidationEnsure Methylene Blue/Ascorbate are fresh. Check pH (must be < 7.0 for stability).
No Signal (OD < 0.2) Failed InductionVerify IFN-γ activity. Ensure cells are not over-confluent at seeding.
Precipitation Solubility Limit4-Cl-HICA may precipitate >50 µM in aqueous buffer. Do not exceed 10 µM top dose.
Variable Replicates Pipetting/MixingPre-mix inhibitor and media before adding to cells to ensure homogeneity.
References
  • Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry.

  • Koblish, H. K., et al. (2010).[3] Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors.[4] Molecular Cancer Therapeutics.[4]

  • Rohrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

  • Standard Protocol: Promega IDO1 Assay Technical Manual.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support and troubleshooting for overcoming common solubility challenges encountered with 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have synthesized our field-proven expertise with established chemical principles to help you achieve consistent and reliable experimental results. The indole scaffold, while central to many pharmacologically active molecules, often presents solubility hurdles due to its crystalline nature.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is not dissolving in DMSO at room temperature. What are the immediate troubleshooting steps?

A1: This is a common observation. The planar structure of the indole ring system and intermolecular hydrogen bonding can lead to high crystal lattice energy, which must be overcome for dissolution to occur.[3] The initial steps should involve applying physical energy to the system in a controlled manner.

Initial Troubleshooting Workflow:

start Start: Compound Insoluble in DMSO verify_purity Step 1: Verify Compound Purity - Check Certificate of Analysis (CoA) - Ensure correct chemical structure and absence of insolubles. start->verify_purity agitation Step 2: Increase Mechanical Agitation - Vortex vigorously for 2-5 minutes. verify_purity->agitation sonication Step 3: Apply Sonication - Use a sonicating water bath for 10-15 minutes - Breaks apart fine aggregates and increases surface area. agitation->sonication heating Step 4: Apply Gentle Heating - Warm solution in a water bath (37-50°C) - Increases kinetic energy to overcome lattice forces. sonication->heating assess Step 5: Assess Solution Clarity - Visually inspect for any remaining particulates. heating->assess success Result: Clear Homogeneous Solution assess->success Soluble failure Result: Particulates Remain (Proceed to Advanced Methods) assess->failure Insoluble

Caption: Initial workflow for dissolving 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Detailed Explanation:

  • Verification (Step 1): Always begin by confirming the purity of your compound from the supplier's documentation. Impurities can significantly impact solubility.

  • Mechanical Energy (Steps 2 & 3): Vortexing and sonication are critical for breaking down compound aggregates. Sonication is particularly effective at disrupting the packed crystal structure and increasing the surface area available for solvent interaction.[4]

  • Thermal Energy (Step 4): Increasing the temperature enhances the solubility of most solid compounds by increasing the kinetic energy of the system.[1][5][6] Using a water bath provides uniform, gentle heating and prevents potential degradation from localized "hot spots" on a hot plate.

Q2: I have tried the initial steps, but some particulates remain. What is the next strategy to achieve full dissolution?

A2: If physical methods are insufficient, the use of a co-solvent is the next logical step. This involves dissolving the compound in a small amount of a stronger, compatible solvent first before dilution with DMSO.

Co-Solvent Strategy:

  • Select a Co-solvent: Based on the indole structure, N,N-Dimethylformamide (DMF) is an excellent choice. It is structurally similar to DMSO but can offer different solubilizing properties.

  • Protocol:

    • Add a minimal volume of DMF (e.g., 5-10% of your final desired volume) to the dry compound.

    • Vortex or sonicate until the compound is fully dissolved in the DMF. You should have a clear, concentrated solution.

    • Slowly add DMSO to reach your final target volume and concentration.

    • This method, often called "pre-solubilization" or "solvent spiking," is highly effective for stubborn compounds.[7]

Co-Solvent Comparison:

SolventDielectric ConstantBoiling Point (°C)Key Considerations
DMSO 47.0189Excellent solvent, but can be less effective for highly crystalline compounds alone.[8]
DMF 36.7153A powerful, water-miscible co-solvent. Often used when DMSO is not sufficient.[9]
NMP 32.2202(N-Methyl-2-pyrrolidone) A very strong solvent, but should be used with caution and checked for compatibility with the biological assay.[10]
Q3: For my experiment, I need to prepare a final solution in an aqueous buffer. What is the correct procedure?

A3: Directly adding a poorly soluble compound to an aqueous buffer will almost certainly result in precipitation. The correct method involves creating a high-concentration stock in 100% DMSO (or a DMSO/co-solvent mix) first, and then diluting this stock into your aqueous medium.[11]

Workflow for Aqueous Solution Preparation:

start Start: High-Concentration Stock Solution (e.g., 10-20 mM in 100% DMSO) dilution Step 1: Dilute Stock into Aqueous Buffer - Add DMSO stock directly to the final assay buffer. - Ensure rapid mixing/vortexing during addition. start->dilution final_dmso final_dmso dilution->final_dmso check_precipitate Step 3: Check for Precipitation - Let the solution sit for several minutes. - Visually inspect for cloudiness or particulates. final_dmso->check_precipitate success Result: Clear Aqueous Solution check_precipitate->success No Precipitate failure Result: Precipitation Occurs (Lower the final concentration) check_precipitate->failure Precipitate Forms

Caption: Recommended workflow for preparing aqueous solutions from DMSO stocks.

Expert Insight: The principle here is to dilute the already-solvated compound molecules into the aqueous buffer so quickly that they don't have time to aggregate and precipitate.[4] The final concentration of DMSO is critical; high percentages of DMSO can disrupt protein structures and cell membranes, leading to experimental artifacts.[12]

Q4: Are there any formulation approaches, such as pH adjustment, that could improve solubility?

A4: Yes, altering the pH can be a powerful method if your molecule has ionizable groups.[5][6] 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide has two key sites:

  • Indole Nitrogen (N1): This nitrogen is generally not basic because its lone pair of electrons is part of the aromatic system.[13] However, under very strong acidic conditions, it can be protonated.

  • N-hydroxy-carboximidamide group: This group contains both weakly acidic (N-OH) and basic (imidamide nitrogen) functionalities.

Experimental Protocol for pH Screening:

  • Prepare a series of small-volume aqueous buffers (e.g., pH 5.0, 6.0, 7.4, 8.5).

  • Prepare a concentrated stock of your compound in DMSO (e.g., 20 mg/mL).

  • In separate vials, dilute the DMSO stock into each buffer to your target final concentration (e.g., 100 µM), ensuring the final DMSO percentage is constant and low.

  • Vortex each solution and allow it to equilibrate for 15-30 minutes.

  • Visually assess the solubility in each pH condition. It is possible that making the solution slightly basic could deprotonate the N-hydroxy group, creating a charged species with enhanced aqueous solubility.

Caution: Ensure that any change in pH is compatible with your downstream assay and does not affect the stability or activity of your compound.

References

  • Vertex AI Search Result[1] Indole is known to have solubility that increases with temperature and is more soluble in organic solvents than water.

  • Vertex AI Search Result[3] The process of solubilization involves breaking intermolecular bonds in the solute. Highly crystalline compounds can present a challenge.

  • Vertex AI Search Result[10] Co-solvents like N-methyl pyrrolidone (NMP) can be used to aid in the dissolution of problematic compounds.

  • Vertex AI Search Result[13] The lone pair of electrons on the indole nitrogen is generally unavailable for protonation due to its involvement in the aromatic system.

  • Vertex AI Search Result[14] When standard DMSO approaches fail, complementary strategies like using co-solvents or complexing agents can be investigated.

  • Vertex AI Search Result[2] Indole has limited solubility in water but good solubility in organic solvents like ethanol and ether.

  • Vertex AI Search Result[15] Initial troubleshooting for poorly soluble compounds involves characterizing their physicochemical properties and considering formulation strategies.

  • Vertex AI Search Result[9] The solubility of indole-3-acetic acid, a related compound, was found to be very high in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone.

  • Vertex AI Search Result[5] Methods to improve solubility include increasing temperature, using a co-solvent, or adjusting the pH for ionizable compounds.

  • Vertex AI Search Result[16] BuyersGuideChem provides chemical properties for 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine, including its molecular formula C9H8ClN3O.

  • Vertex AI Search Result[17] A systematic experimental approach is crucial when specific solubility data is unavailable, starting with screening different solubilization techniques.

  • Vertex AI Search Result[4] It is preferable to mix DMSO stock dilutions directly with assay media to maximize compound interaction with biological components that can help maintain solubility. In-well sonication can also help re-dissolve compounds.

  • Vertex AI Search Result[6] Salt formation and pH adjustment are common and effective methods for increasing the solubility and dissolution rates of acidic and basic drugs.

  • Vertex AI Search Result[12] Low solubility can negatively affect bioassays, leading to variable data and inaccurate structure-activity relationships (SAR).

  • Vertex AI Search Result[7] Chemical suppliers often recommend dissolving a compound in a solvent like DMF first, and then diluting with an aqueous buffer to achieve maximum solubility.

  • Vertex AI Search Result 4-Chloroindole-3-acetic acid, a related structure, has low solubility and is stable away from direct light and strong oxidizing agents.

  • PubChem "Indole | C8H7N | CID 798." National Center for Biotechnology Information. [Link]

  • Gaylord Chemical Company, L.L.C. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this novel compound. The unique structure of this molecule, featuring a chloro-substituted indole core and an N-hydroxy-carboximidamide (amidoxime) functional group, presents specific challenges and opportunities for purification. This guide provides a structured, problem-oriented approach to achieving high purity, grounded in fundamental chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide that influence its purification?

A1: Understanding the molecule's properties is the cornerstone of designing a purification strategy.

  • Amphoteric Nature: The N-hydroxy-carboximidamide group is amphoteric. The N-hydroxy (oxime) group is weakly acidic (pKa ~10-11), while the amidine nitrogen is basic. This dual character allows for purification via acid-base extraction by selectively partitioning the molecule between aqueous and organic phases at different pH values.

  • Polarity: The presence of multiple hydrogen bond donors (-NH, -NH2, -OH) makes the molecule quite polar. This suggests that it will have good solubility in polar organic solvents like methanol, ethanol, and acetone, but limited solubility in non-polar solvents such as hexanes. Its polarity makes it a suitable candidate for normal-phase chromatography on silica gel or alumina, as well as reversed-phase chromatography.[1]

  • UV Activity: The indole ring is a strong chromophore. This property is crucial for monitoring the purification process, as the compound can be easily visualized on TLC plates using UV light at 254 nm.[1]

  • Potential for Instability: The indole nucleus, particularly when electron-rich, can be sensitive to strong acids.[1] The N-hydroxy functionality can also be liable to certain chemical conditions. Stability should be assessed before committing to a purification method.

Q2: What are the likely impurities from the synthesis of this compound?

A2: Impurities typically arise from unreacted starting materials, byproducts, or degradation. The most common synthesis of an amidoxime involves the reaction of a nitrile (4-chloro-1H-indole-3-carbonitrile) with hydroxylamine.[2][3]

  • Unreacted 4-chloro-1H-indole-3-carbonitrile: This starting material is significantly less polar than the desired product and can typically be separated by chromatography.

  • Excess Hydroxylamine: Being highly polar and water-soluble, it is usually removed during the initial aqueous workup.

  • Side-Products from Indole Synthesis: If the indole core was synthesized, impurities from that process, such as isomers or incompletely cyclized precursors, could be present.[4]

  • Degradation Products: Decomposition on acidic silica gel is a potential issue for sensitive indoles.[1]

Q3: How can I effectively monitor the purification process for a colorless compound like this?

A3: While the compound may be a colorless or off-white solid, its aromatic indole core makes it highly UV-active. Thin-Layer Chromatography (TLC) is the primary tool for monitoring.

Visualization MethodPrinciple & ApplicationType
UV Light (254 nm) The indole ring absorbs UV light, appearing as a dark spot on a fluorescent (F254) TLC plate.Non-destructive[1]
Iodine Chamber Iodine vapor reversibly stains most organic compounds, appearing as temporary yellow-brown spots.Semi-destructive[1]
Ehrlich's Reagent A specific stain for indoles (p-dimethylaminobenzaldehyde) that reacts to form highly colored (typically blue/purple) spots. This is excellent for confirming which spots are indole-containing.Destructive[1]
Potassium Permanganate (KMnO₄) A strong oxidizing stain that reacts with many functional groups, appearing as yellow spots on a purple background. Useful as a general-purpose stain.Destructive[1]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound is streaking severely on silica gel TLC plates.

Cause: Streaking or tailing is a common issue with compounds containing both acidic and basic functional groups.[1] The amidoxime moiety can interact inconsistently with the acidic silanol groups on the silica surface, leading to poor spot shape and inefficient separation during column chromatography.

Solution:

  • Use a Mobile Phase Modifier: Add a small amount of a modifier to your eluent to suppress the unwanted interactions.

    • For basic compounds, add 0.5-2% triethylamine (TEA) to the eluent system (e.g., Ethyl Acetate/Hexane/TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel more cleanly.[1]

    • If the compound behaves as an acid, add 0.5-2% acetic acid (AcOH) to the eluent.

  • Perform a 2D TLC Stability Test: Before running a column, it's wise to check if your compound is stable on silica. This test can differentiate between streaking due to poor chromatography and streaking due to on-plate decomposition.[1]

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • Lightly spot your crude material in one corner, approximately 1 cm from each edge.

  • Develop the plate using your chosen eluent system.

  • Remove the plate and dry it thoroughly in a fume hood until all solvent has evaporated.

  • Rotate the plate 90 degrees so that the separated spots now form the new baseline.

  • Develop the plate again using the exact same eluent system.

  • Visualize the plate. A stable compound will have all spots aligned on the 45-degree diagonal. Any spots appearing off-diagonal indicate that decomposition occurred during the chromatography.[1]

Problem 2: The compound appears to be degrading during silica gel column chromatography.

Cause: The acidic surface of standard silica gel can catalyze the degradation of acid-sensitive molecules, including certain indole derivatives.[1] The 2D TLC test described above can confirm this suspicion.

Solution:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel immediately before use. This is a simple and highly effective method.[1]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, use a less acidic stationary phase.

    • Neutral Alumina: A good alternative for many acid-sensitive compounds.[1] Perform TLC trials on alumina plates first to develop a suitable eluent system.

    • Reversed-Phase Silica (C18): Suitable for polar compounds. Elution is done with polar solvents like water/methanol or water/acetonitrile.[1]

  • Prepare your chosen eluent system (e.g., 50:50 Ethyl Acetate/Hexane).

  • Add 1-2% triethylamine to this eluent mixture.

  • Pack your chromatography column with silica gel using this triethylamine-containing solvent system.

  • Allow at least one full column volume of the basic eluent to pass through the packed column to ensure all acidic sites are neutralized.

  • You can now proceed with loading your sample and running the column with your standard eluent (with or without triethylamine, as determined by your TLC analysis).[1]

Problem 3: A polar, UV-active impurity is co-eluting with my product during chromatography.

Cause: This often occurs when an impurity has a polarity very similar to the desired product, making chromatographic separation difficult. The amphoteric nature of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide provides an excellent alternative purification method.

Solution: Use an acid-base liquid-liquid extraction to separate your amphoteric product from neutral, acidic, or basic impurities. The strategy is to adjust the pH of an aqueous phase to selectively protonate or deprotonate your compound, thereby changing its solubility.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Wash with dilute acid (e.g., 1M HCl) start->step1 step2 Aqueous Layer 1: Contains protonated product and basic impurities step1->step2 Separate step3 Organic Layer 1: Contains neutral and acidic impurities step1->step3 Separate step4 Basify Aqueous Layer 1 to pH > 8 (e.g., with NaOH) step2->step4 step5 Extract with fresh organic solvent step4->step5 step6 Final Organic Layer: Contains purified product step5->step6 Separate step7 Final Aqueous Layer: Contains basic impurities step5->step7 Separate

Caption: Acid-base extraction workflow for isolating the target compound.

  • Dissolve the crude material in a suitable organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). The basic nitrogen of the amidoxime will be protonated, forming a salt that dissolves in the aqueous layer.

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • The organic layer now contains neutral and acidic impurities and can be set aside.

  • Return the acidic aqueous layer to the funnel. Cool it in an ice bath and slowly add a base (e.g., 5M NaOH) with swirling until the pH is basic (pH > 8, check with pH paper). Your deprotonated product may precipitate.

  • Add fresh organic solvent (e.g., Ethyl Acetate) and extract the purified, neutral product back out of the aqueous phase. Repeat the extraction 2-3 times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem 4: I have isolated the pure compound, but it fails to crystallize.

Cause: Crystallization requires finding a solvent system where the compound is soluble when hot but poorly soluble when cold. The presence of even minor impurities can sometimes inhibit crystal formation, resulting in an oil.

Solution: Systematically screen for a suitable recrystallization solvent. If the product still oils out, try a solvent/anti-solvent system.

SolventPolarityBoiling Point (°C)Comments
Water High100May be suitable, especially for salt forms. Product is likely sparingly soluble.
Ethanol/Methanol High78 / 65Likely to be a good solvent. May need an anti-solvent for precipitation.
Isopropanol Medium-High82A good alternative to ethanol with a slightly higher boiling point.
Acetone Medium56Often a powerful solvent; may require an anti-solvent.
Ethyl Acetate Medium77A common choice for moderately polar compounds.
Dichloromethane Medium-Low40Low boiling point can make it tricky, but useful in solvent/anti-solvent pairs.[1]
Toluene Low111Good for less polar compounds; high boiling point.
Hexanes/Heptane Very Low69 / 98Likely to be an effective anti-solvent.[5]
  • Place a small amount of your purified solid (~50 mg) in a test tube.

  • Add a solvent from the table dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Ideal Outcome: Pure crystals form.

  • If no crystals form: The compound is too soluble. Try a less polar solvent or use the current solvent as part of a solvent/anti-solvent pair.

  • If the compound is insoluble even when hot: Try a more polar solvent.

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol). While still warm, add a "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

G cluster_0 Initial Purification Steps cluster_1 Chromatographic Purification cluster_2 Alternative & Final Steps start Crude Product check_purity Assess Purity & Impurity Profile via TLC/NMR start->check_purity is_solid Is the crude material a solid? check_purity->is_solid try_recrys Attempt Recrystallization (Protocol 4) is_solid->try_recrys Yes col_chrom Column Chromatography (Silica or Alumina) is_solid->col_chrom No / Oily recrys_ok Is purity >98%? try_recrys->recrys_ok pure_solid Pure Solid recrys_ok->pure_solid Yes recrys_ok->col_chrom No check_stability Check Stability on TLC (Protocol 1) col_chrom->check_stability is_stable Is it stable? check_stability->is_stable run_column Run Standard Column is_stable->run_column Yes deactivate Deactivate Silica (Protocol 2) is_stable->deactivate No chrom_ok Is separation effective? run_column->chrom_ok deactivate->run_column attempt_cryst Attempt Crystallization of Purified Fractions chrom_ok->attempt_cryst Yes acid_base Acid-Base Extraction (Protocol 3) chrom_ok->acid_base No (Co-elution) final_purity Is purity >98%? attempt_cryst->final_purity acid_base->attempt_cryst final_product Pure Product final_purity->final_product Yes re_chrom Re-purify via different chromatography method (e.g., Reversed-Phase) final_purity->re_chrom No

Caption: Decision tree for selecting a purification strategy.

References
  • Cohen, J. D., & Bialek, K. (1984). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography 1. Plant Physiology, 74(4), 775–778. Available at: [Link]

  • Lee, S., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • Ho, T. L., et al. (2014). Crystallization process of tricyclic indole derivatives. (WO2014083113A1). Google Patents.
  • Tanaka, H., et al. (1992). Process of preparing purified aqueous indole solution. (US5085991A). Google Patents.
  • Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Available at: [Link]

  • Cossu, S., et al. (2009). Process of purification of amidoxime containing cleaning solutions and their use. (WO2009058287A1). Google Patents.
  • Stadler, H., et al. (1995). Improved process for the preparation of amidoxime derivatives. (EP0406386B1). Google Patents.
  • Huang, S. (2022). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. Available at: [Link]

  • Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-23, 4-Chloroindole-3-Acetic Acid. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 5(5). Available at: [Link]

  • BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine suppliers and producers. Retrieved from [Link]

  • Supplementary Material: An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (2018). Arkat USA. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-IND-4CL-003 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of Recrystallization Solvents & Troubleshooting

Welcome to the Technical Support Center

Hello. I understand you are working with 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (often an intermediate for kinase inhibitors or antivirals). This molecule presents a classic "push-pull" purification challenge: the indole core is lipophilic and prone to oxidation, while the amidoxime moiety (


) is highly polar and thermally sensitive.

Below is a comprehensive guide designed to move you from crude material to


 purity. I have structured this not as a generic list, but as a reactive troubleshooting system based on the specific physicochemical properties of your molecule.

Part 1: Solvent System Optimization

The Logic of Solvent Selection

For this specific 4-chloroindole amidoxime, single-solvent systems often fail because the chlorine atom disrupts crystal packing, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. We recommend Binary Solvent Systems .

Primary Recommendation: The "Green" System (Ethanol/Water)
  • Composition: Ethanol (95%) + Deionized Water.

  • Ratio: Start with 5:1 (EtOH:Water) at reflux.

  • Why it works: The ethanol solvates the lipophilic 4-chloroindole ring, while the water acts as an anti-solvent for the organic skeleton but hydrogen-bonds with the amidoxime head, moderating precipitation speed.

  • Risk: If water content is too high (>30%), the compound will oil out.

Secondary Recommendation: The "Polymorph Control" System (IPA/Heptane)
  • Composition: 2-Propanol (IPA) + Heptane.

  • Ratio: Dissolve in minimum hot IPA, add Heptane until turbid.

  • Why it works: IPA has a higher boiling point than ethanol, allowing for better dissolution of stubborn impurities. Heptane is strictly non-polar, forcing the polar amidoxime to aggregate into a lattice.

Solvent Performance Data Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
EtOH :

(5:1)
HighLowExcellent (Polar salts stay in water)Hydrolysis if boiled too long
MeOH :

(1:9)
Very HighModerateGood (Removes non-polar tars)Toxicity; Chloroform can oxidize
Ethyl Acetate : Hexane ModerateVery LowPoor (Amidoxime may stick to flask)Oiling out is highly likely
Acetonitrile (ACN) HighHighModerateLow yield (too soluble)

Part 2: Troubleshooting & FAQs

This section addresses specific phenomena you will encounter, based on the chemical causality of the indole-amidoxime structure.

Q1: "My solution turned pink/red during heating. Is my product ruined?"

Diagnosis: Oxidative Degradation.

  • The Science: Indoles are electron-rich. The 4-chloro substituent withdraws some electron density, but the ring is still susceptible to radical oxidation at the C2 position or formation of diazenyl dimers, especially in the presence of light and heat.

  • The Fix:

    • Degas your solvents (sparge with Argon/Nitrogen for 15 mins) before heating.

    • Add a trace amount (0.1% w/w) of Sodium Metabisulfite or EDTA to the aqueous phase if using EtOH/Water.

    • Limit Heat: Do not exceed 70°C. Amidoximes can undergo Tiemann rearrangement to ureas/nitriles at high temps.

Q2: "The product is 'oiling out' (forming a sticky goo) instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).

  • The Science: This occurs when the interaction between the solute and solvent is weaker than the solute-solute interaction, but the temperature is too high for the lattice to lock. The 4-Cl steric bulk hinders rapid packing.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Seed It: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the cloud point.

    • Slow Down: Wrap the flask in foil/cotton to cool it over 4–6 hours. Rapid cooling traps impurities that lower the melting point, causing oiling.

Q3: "I have low recovery yield (<50%). Where is my product?"

Diagnosis: pH-Dependent Solubility.

  • The Science: The amidoxime group is amphoteric (can act as a weak base or weak acid). If your water is slightly acidic (pH < 5), the amidoxime protonates (

    
    ) and stays in the mother liquor.
    
  • The Fix: Ensure the aqueous component is buffered to pH 7–8 . A drop of saturated

    
     can drastically improve precipitation yield.
    

Part 3: Master Protocol (SOP)

Objective: Purification of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide to >98% HPLC purity.

Reagents:

  • Crude Indole Amidoxime (10 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water (degassed)

  • Activated Charcoal (optional, for color removal)

Step-by-Step Workflow:

  • Dissolution:

    • Place 10 g crude solid in a 250 mL round-bottom flask.

    • Add 80 mL Ethanol .

    • Heat to 65°C (gentle reflux) with stirring.

    • Checkpoint: If solid remains, add Ethanol in 5 mL increments. Do not exceed 120 mL total.

  • Clarification (Critical for Indoles):

    • If the solution is dark red/brown, add 0.5 g Activated Charcoal. Stir for 5 mins (do not boil prolonged).

    • Filter hot through a pre-warmed Celite pad to remove charcoal/insolubles.

  • The Anti-Solvent Addition:

    • Maintain filtrate at 60°C.

    • Add warm (50°C) Water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1–2 mL of Ethanol to just clear the turbidity (restore solution).

  • Crystallization:

    • Remove heat. Place flask on a cork ring.

    • Seed with pure crystal if available.

    • Allow to cool to Room Temp (RT) undisturbed for 3 hours.

    • Transfer to an ice bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Wash cake with cold Ethanol:Water (1:1 mixture).

    • Dry under vacuum at 40°C (Do not exceed 50°C to prevent amidoxime decomposition).

Part 4: Visual Logic & Workflows

Diagram 1: Solvent Selection Logic

This decision tree helps you choose the correct solvent based on your specific impurity profile.

solvent_selection Start Start: Analyze Crude Purity ImpurityType Identify Major Impurity Start->ImpurityType PolarSalts Inorganic Salts / Acids ImpurityType->PolarSalts High Ash Content NonPolarTars Dark Tars / Dimers ImpurityType->NonPolarTars Sticky/Oily Isomers Regioisomers ImpurityType->Isomers Close HPLC peaks SystemA System A: Ethanol/Water (Standard) PolarSalts->SystemA Water removes salts SystemB System B: IPA/Heptane (Lipophilic Wash) NonPolarTars->SystemB Heptane rejects tars SystemC System C: Methanol/Chloroform (High Solvency) Isomers->SystemC Maximizes selectivity Result Pure Crystals (>98%) SystemA->Result Yield: 80-90% SystemB->Result Yield: 70-80% SystemC->Result Yield: 60-70%

Caption: Decision matrix for selecting the optimal solvent system based on the dominant impurity type found in the crude 4-chloroindole amidoxime.

Diagram 2: Troubleshooting "Oiling Out"

A flowchart to rescue a batch that has separated into a liquid oil rather than crystals.

oiling_fix Problem Issue: Product Oils Out CheckTemp Check Temperature Drop Rate Problem->CheckTemp FastDrop Cooled too fast (>5°C/min) CheckTemp->FastDrop SlowDrop Cooled slowly, still oiling CheckTemp->SlowDrop Action1 Reheat to reflux. Wrap flask in cotton. Cool over 4 hours. FastDrop->Action1 CheckSolvent Check Solvent Composition SlowDrop->CheckSolvent Success Filter & Dry Action1->Success Crystals Form TooMuchWater Water content >30% CheckSolvent->TooMuchWater Action2 Add Ethanol to redissolve. Add Seed Crystal at 40°C. TooMuchWater->Action2 Action2->Success Crystals Form

Caption: Step-by-step workflow to resolve Liquid-Liquid Phase Separation (Oiling Out) during recrystallization.

References

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

  • PubChem. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Popiołek, Ł. (2021).[1] Amidine- and Amidoxime-Substituted Heterocycles: Synthesis and Antiproliferative Evaluations. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Stability & Troubleshooting Guide for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex physicochemical behavior of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0).

Because this molecule contains both an electron-rich indole core and a labile amidoxime (N-hydroxycarboximidamide) functional group, it is highly susceptible to environmental degradation[1]. This guide moves beyond basic handling instructions, providing the mechanistic causality behind degradation, quantitative stability parameters, and self-validating protocols to ensure absolute data integrity in your assays.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The degradation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is driven by two independent but compounding pathways:

  • Indole Core Autoxidation: The indole ring is highly electron-rich, making it a prime target for single-electron transfer to ambient dioxygen or reactive oxygen species (ROS). This oxidation typically initiates at the C2 position, leading to the formation of radical intermediates that subsequently react with water to form oxindoles, or dimerize into colored oligomers (e.g., indigo-like derivatives)[2],[3].

  • Amidoxime Hydrolysis and Oxidative Cleavage: The C=N-OH moiety is intrinsically labile. In aqueous solutions, extreme pH shifts catalyze the nucleophilic attack of water on the carbon-nitrogen double bond, hydrolyzing the amidoxime into a primary amide or carboxylic acid[1]. Furthermore, hemoproteins or trace transition metals in assay buffers can catalyze the oxidative cleavage of the amidoxime, releasing nitric oxide (NO) and forming nitriles[4].

Degradation Compound 4-Chloro-N-hydroxy-1H- indole-3-carboximidamide Indole Indole Core (Electron-rich) Compound->Indole Amidoxime Amidoxime Group (C=N-OH) Compound->Amidoxime Oxidation Autoxidation (O2, Light, Metals) Indole->Oxidation Amidoxime->Oxidation Hydrolysis Hydrolysis (H2O, pH extremes) Amidoxime->Hydrolysis Deg1 Colored Oligomers & Oxindoles Oxidation->Deg1 Ring Cleavage/Dimerization Deg2 Amides, Nitriles & NO Release Oxidation->Deg2 N-O Cleavage Hydrolysis->Deg2 C=N Cleavage

Logical mapping of primary degradation pathways for indole-3-amidoxime derivatives.

Quantitative Stability Parameters

To establish a self-validating storage system, you must control the variables that accelerate these mechanisms. The table below summarizes the critical parameters required to maintain compound integrity.

ParameterOptimal ConditionDegradation Risk FactorCausality / Mechanism of Degradation
Solvent Anhydrous DMSO (≤0.005% H₂O)Aqueous buffers, high moistureWater acts as a nucleophile, driving the hydrolysis of the amidoxime group.
Temperature -80°C (Long-term storage)Room Temp / 37°C (Assay)Thermal energy lowers the activation barrier for both autoxidation and hydrolysis.
Light Exposure Amber vials / Foil wrappedUV/Vis light exposurePhotons induce homolytic cleavage and radical formation on the indole ring[2].
Atmosphere Inert gas (Argon/Nitrogen)Ambient air (O₂)Dioxygen acts as an electron acceptor, driving single-electron transfer oxidation.
pH (Aqueous) pH 6.5 – 7.5pH < 5.0 or pH > 8.0Protons/hydroxide ions catalyze the hydrolysis of the C=N bond[1].

Troubleshooting & FAQs

Q1: My DMSO stock solution developed a faint yellow/pink hue after a few weeks at -20°C. Is it still usable for in vitro assays? A: No, the solution should be discarded. A color shift (yellow, pink, or blue/green) is a macroscopic indicator of microscopic degradation[2]. It signifies that the indole core has undergone oxidative dimerization or oligomerization. Causality: Repeated freeze-thaw cycles introduce atmospheric oxygen and condensation (moisture) into the vial. Oxygen drives the indole oxidation, while the moisture initiates amidoxime hydrolysis. Corrective Action: Aliquot your master stock into single-use volumes immediately upon reconstitution. Purge the headspace of each vial with Argon before sealing, and store at -80°C.

Q2: I observe a rapid loss of compound concentration when diluted in aqueous assay buffers (pH 7.4) at 37°C. How can I stabilize it during the experiment? A: At 37°C in aqueous media, the amidoxime group is highly vulnerable to hydrolysis, and trace heavy metals in standard buffers can catalyze oxidative cleavage[4]. Corrective Action:

  • Prepare fresh aqueous dilutions immediately before adding them to the assay plate. Do not let aqueous working solutions sit on the benchtop.

  • If your assay biology permits, supplement your buffer with a metal chelator (e.g., 1 mM EDTA or EGTA) to sequester trace transition metals that act as oxidative catalysts.

  • Ensure your buffer is strictly maintained between pH 6.5 and 7.5.

Q3: Can I use antioxidants to improve the stability of my working solution? A: Yes, but with caution. While antioxidants like ascorbic acid or DTT can prevent the autoxidation of the indole ring[2], they may interfere with downstream biological targets (e.g., altering the redox state of target enzymes or cellular assays). A safer, non-interfering approach is to optimize the physical environment (temperature, light, and oxygen exclusion) rather than altering the chemical composition of the buffer.

Self-Validating Analytical Protocol: LC-MS/MS Integrity Check

Before executing high-value biological assays, it is critical to empirically validate the structural integrity of your working solution. Relying solely on visual inspection is insufficient, as early-stage amidoxime hydrolysis does not produce a color change.

Below is a self-validating LC-MS/MS workflow. It is "self-validating" because it utilizes an internal standard to confirm extraction efficiency and specifically monitors the predicted degradation masses alongside the parent mass.

Step-by-Step Methodology:
  • Sampling: Extract a 10 µL aliquot of the aqueous working solution (or diluted stock).

  • Quenching & Spiking: Immediately quench the sample by adding 90 µL of ice-cold Acetonitrile (ACN) containing a known concentration of an internal standard (e.g., a stable isotope-labeled analog or structurally similar stable compound). Causality: The high organic content and low temperature instantaneously halt both enzymatic and chemical hydrolysis.

  • Precipitation: Vortex for 10 seconds, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 Reverse-Phase column. Run a fast gradient from 5% to 95% ACN (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry Validation: Monitor the parent ion [M+H]+ at m/z ~210 . Crucially, set up Multiple Reaction Monitoring (MRM) transitions to actively scan for degradation products:

    • m/z ~194: Indicates reduction/hydrolysis to the amide.

    • m/z ~177: Indicates oxidative cleavage to the nitrile[4].

  • Data Interpretation: If the peak area of the degradation products exceeds 5% relative to the parent peak, discard the working solution and prepare a fresh batch.

Workflow Step1 1. Aliquot Working Solution Step2 2. Quench with Ice-Cold ACN + IS Step1->Step2 Step3 3. Centrifuge (15k x g, 4°C) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Validate Parent & Degradant Masses Step4->Step5

Step-by-step self-validating LC-MS/MS workflow for verifying compound integrity prior to assays.

References

Sources

Technical Support Center: Impurity Profiling in 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Synthesis Troubleshooting & Impurity Identification Assigned Specialist: Senior Application Scientist

Executive Summary: The "4-Chloro" Challenge

You are likely synthesizing 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (an amidoxime) via the nucleophilic addition of hydroxylamine (


) to 4-chloro-1H-indole-3-carbonitrile .

While standard amidoxime syntheses are routine, this specific substrate presents a unique challenge: Peri-strain Steric Hindrance . The chlorine atom at the C4 position is physically adjacent to the C3-cyano group. This steric bulk hinders the nucleophilic attack of hydroxylamine, often requiring harsher reaction conditions (higher temperature/longer time) than unsubstituted indoles. These forcing conditions significantly increase the probability of specific side reactions, primarily hydrolysis to the amide.

This guide addresses the specific impurity profile generated by these competitive pathways.

The Impurity Landscape (Visual Pathway)

The following diagram maps the reaction kinetics and the origin of key impurities. Use this to trace the source of unknown peaks in your chromatogram.

ImpurityMap SM Starting Material (4-Chloroindole-3-carbonitrile) MW: ~176.6 Target TARGET PRODUCT (Amidoxime) MW: ~209.6 SM->Target + NH2OH (Slowed by C4-Cl Sterics) Impurity_Amide IMPURITY A: Amide (4-Chloroindole-3-carboxamide) MW: ~194.6 SM->Impurity_Amide + H2O (Competitive Hydrolysis) NH2OH Hydroxylamine (Reagent) Target->Impurity_Amide Over-reduction / Hydrolysis Artifact GC-MS ARTIFACT (Dehydrated Nitrile) Target->Artifact Thermal Degradation (In GC Injector) Impurity_Acid IMPURITY B: Acid (Hydrolysis Product) MW: ~195.6 Impurity_Amide->Impurity_Acid Prolonged Heating (pH < 3 or > 10)

Figure 1: Reaction pathway showing the competition between amidoxime formation (Target) and hydrolysis (Amide impurity), exacerbated by the steric hindrance of the 4-chloro substituent.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see a large peak at M-15 (or M-16) relative to my product in LC-MS."

Diagnosis: Amide Formation (4-Chloroindole-3-carboxamide) Mechanism: The reaction of nitriles with hydroxylamine is a competition between the attack of


 (to form amidoxime) and 

(to form amide). The 4-chloro substituent slows down the

attack due to steric crowding. If your solvent contains trace water, or if you are using hydroxylamine hydrochloride with a weak base (like

) that generates water in situ, the water molecule—being smaller—can slip past the chlorine steric block more easily than hydroxylamine, leading to the amide.

Corrective Action:

  • Switch to Free Base: Use 50% aqueous hydroxylamine or generate the free base in anhydrous methanol/ethanol using NaOEt.

  • Dry Solvents: Ensure your reaction solvent (usually Ethanol or DMSO) is anhydrous.

  • Kinetic Control: Do not overheat. Keep the reaction at 60–70°C. Boiling ethanol (78°C) often promotes the thermodynamic amide product over the kinetic amidoxime product.

Issue 2: "My GC-MS shows 90% Starting Material (Nitrile), but my TLC shows a new spot."

Diagnosis: Thermal Artifact (False Negative) Mechanism: Amidoximes are thermally unstable. In the high-temperature injector port of a Gas Chromatograph (250°C+), the amidoxime undergoes rapid dehydration to revert back to the nitrile.



Corrective Action:

  • Stop using GC-MS for this step.

  • Validation: Use LC-MS (ESI mode) or 1H-NMR . In NMR, the amidoxime is distinct: you will see a broad singlet for the

    
     (approx. 9.0–10.5 ppm) and a broad singlet for the 
    
    
    
    (approx. 5.0–6.5 ppm). The nitrile starting material lacks these protons.
Issue 3: "I see two closely eluting peaks with the same mass in HPLC."

Diagnosis: E/Z Isomerism Mechanism: The


 double bond in the amidoxime allows for geometric isomerism (Z and E forms). The 4-chloro substituent increases the rotational barrier, potentially making these isomers separable on a C18 column. This is not  a chemical impurity; it is an intrinsic property of the molecule.

Corrective Action:

  • Verification: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures, they are rotamers/isomers.

  • Reporting: Integrate both peaks together for purity calculations, or report them as "Isomer 1 + Isomer 2".

Analytical Method Validation

To accurately quantify the impurities (especially the Amide vs. Amidoxime), you must use a method that suppresses the ionization of the N-OH group to prevent peak tailing.

Recommended HPLC Parameters
ParameterSpecificationRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6mmCore-shell provides high resolution to separate the Amide from the Amidoxime.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the amidoxime protonated and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid-
Gradient 5% B to 95% B over 15 minsIndoles are moderately lipophilic; a standard gradient works well.
Detection UV at 280 nm (and 254 nm)The indole chromophore absorbs strongly at 280 nm.
Retention Order 1. Amidoxime (Polar)2.[2][3] Amide (Intermediate)3. Nitrile (Non-polar)The N-OH and NH2 groups make the target significantly more polar than the nitrile.
LC-MS Identification Table
CompoundStructureExpected m/z (ESI+)Notes
Target Amidoxime[M+H]+ ≈ 210Often shows a fragment at M-17 (loss of OH).
Impurity A Amide[M+H]+ ≈ 195Differentiated from target by -15 Da.
Impurity B Nitrile (SM)[M+H]+ ≈ 177Weak ionization in ESI; better seen in UV.
Impurity C Carboxylic Acid[M-H]- ≈ 194Run in Negative Mode to confirm hydrolysis to acid.

References

  • Reaction Mechanism & Amide Side-Product

    • Title: An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine.[4][5]

    • Source: Organic & Biomolecular Chemistry (2014).[4]

    • Relevance: details the competition between amidoxime form
  • GC-MS Artifacts (Nitrile Regeneration)

    • Title: How can I remove nitrile impurities from the oxime?
    • Source: ResearchG
    • Relevance: Confirms that oximes/amidoximes dehydr
  • HPLC Method for Indoles

    • Title: A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
    • Source: BenchChem Technical Guides.
    • Relevance: Provides baseline C18/Acidic Mobile phase conditions for substituted indoles.
  • E/Z Isomerism in Indole Oximes/Amidoximes

    • Title: Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.
    • Source: MDPI / ResearchG
    • Relevance: Validates the existence of separable E/Z isomers in indole-based oxime deriv

Sources

Technical Support Center: Scale-Up of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

[1]

Topic: Process Development & Scale-Up Troubleshooting Compound: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0) Target Audience: Process Chemists, chemical Engineers, and CMC Leads.[1]

Introduction: The Scale-Up Landscape

Scaling up the production of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide presents a distinct set of chemical engineering and safety challenges. This compound belongs to the class of indole-3-amidoximes , often investigated as IDO1 inhibitors or kinase inhibitor intermediates.[1]

The synthesis typically follows a linear sequence: Vilsmeier-Haack formylation of 4-chloroindole, followed by conversion to the nitrile , and finally the addition of hydroxylamine to form the amidoxime. While the chemistry is straightforward on a milligram scale, the kilogram scale introduces critical risks regarding thermal stability of hydroxylamine , regiocontrol , and impurity purging .

This guide addresses these specific bottlenecks with field-proven troubleshooting protocols.

Module 1: The Critical Step – Amidoxime Formation

Context: The final step involves reacting 4-chloro-1H-indole-3-carbonitrile with hydroxylamine.[1] This is the most hazardous step during scale-up due to the thermal instability of hydroxylamine and the potential for "runaway" exotherms.

Q1: We are observing a dangerous exotherm upon adding hydroxylamine to the nitrile slurry. How do we control this at the 5kg scale?

A: The reaction between a nitrile and hydroxylamine is inherently exothermic. On a small scale, heat dissipates quickly; on a large scale, it accumulates.

Root Cause:

  • Accumulation: Adding hydroxylamine too quickly to a cold reactor allows unreacted reagent to build up.[1] When the reaction finally initiates (often requiring a certain temperature threshold), the accumulated energy releases simultaneously (thermal runaway).

  • Free Base Instability: Free hydroxylamine (generated in situ from

    
     + Base) is significantly less stable than its salt forms.
    

Corrective Protocol (Dosing-Controlled Process):

  • Do not dump reagents. Switch to a semi-batch mode.

  • Temperature Setpoint: Maintain the reactor at a temperature where the reaction consumes the reagent immediately (typically 40–60°C, determined by reaction calorimetry/RC1).

  • Feed Strategy: Dose the hydroxylamine (aq. 50% or generated solution) slowly over 4–6 hours.

  • Validation: Monitor heat flow (Qr). If heat flow drops to zero during addition, STOP . You are accumulating unreacted reagent.[1]

Safety Limit Table:

ParameterLab Scale (<10g)Pilot Scale (>1kg)Rationale
Addition Mode Single portionContinuous dosingPrevents accumulation.[1]
Reagent Form Free base (solid)50% Aq.[1] SolutionSolid free base is explosive; solution acts as a heat sink.[1]
Cooling Failure Ice bathEmergency dump/QuenchAdiabatic temp rise (

) can exceed decomposition onset.

Critical Safety Note: Never distill or concentrate the reaction mixture to dryness if it contains excess hydroxylamine. This can lead to explosion [1].[1]

Q2: Our HPLC shows a persistent "Amide" impurity (approx. 5-10%) that tracks with the product. Where is it coming from, and how do we remove it?

A: The impurity is 4-chloro-1H-indole-3-carboxamide .[1]

Mechanism of Formation:

  • Hydrolysis: Direct hydrolysis of the nitrile precursor under basic aqueous conditions.

  • Over-reduction/Tiemann Rearrangement: While less common without specific catalysts, prolonged heating of amidoximes can lead to degradation back to amides.

Troubleshooting Guide:

  • Check Water Content: If you are generating hydroxylamine in situ (

    
    ), ensure the pH does not exceed 8.5. High pH accelerates nitrile hydrolysis.[1]
    
  • Reagent Stoichiometry: Use a modest excess of hydroxylamine (1.5 – 2.0 eq). Large excesses promote side reactions.[1]

  • Purification Strategy: The amide is often less soluble in acidic media or more soluble in non-polar solvents compared to the amphoteric amidoxime.

Purification Workflow (Acid-Base Swing):

  • Dissolution: Dissolve crude solid in dilute HCl (forms the amidoxime hydrochloride salt, water-soluble).

  • Filtration: Filter off the insoluble amide impurity (which does not protonate as easily).

  • Precipitation: Slowly neutralize the filtrate with dilute NaOH or Ammonia to pH 7–8 to precipitate the pure amidoxime.

Module 2: Precursor Synthesis (The Nitrile)

Context: The quality of the final API depends heavily on the purity of the 4-chloro-1H-indole-3-carbonitrile intermediate.

Q3: The Vilsmeier-Haack formylation of 4-chloroindole is yielding a mixture of isomers. Is the chlorine migrating?

A: Chlorine migration is unlikely under standard conditions.[1] The issue is likely regioselectivity (C3 vs. N1 or C2 attack) or incomplete hydrolysis of the iminium intermediate.

Technical Insight: The 4-chloro substituent exerts an inductive electron-withdrawing effect, slightly deactivating the C3 position compared to unsubstituted indole.[1] However, C3 remains the most nucleophilic site.

Diagnostic Steps:

  • N-Formylation: Check for a peak shift in NMR. If N-formylation occurs, the protecting group (H) on the nitrogen is lost.

  • Solidification Issues: If the intermediate iminium salt is not fully hydrolyzed, it contaminates the aldehyde. Ensure the quench (water/NaOH) is performed at sufficiently high pH (>10) and stirred until all solids are free-flowing.[1]

Q4: Converting the aldehyde to nitrile using hydroxylamine/formic acid is generating sticky tars. Is there a cleaner alternative for scale-up?

A: The refluxing formic acid method is harsh and often degrades electron-rich indoles.[1]

Recommended Alternative: Dehydration of the Oxime Instead of a one-pot "cook," split the process:

  • Step 1: Oxime Formation: React aldehyde with

    
     + Sodium Acetate in Ethanol/Water.[1] (Clean conversion, precipitates out).
    
  • Step 2: Dehydration: Treat the isolated oxime with a mild dehydrating agent like Acetic Anhydride or CDI (Carbonyldiimidazole) .

Comparison of Methods:

MethodYieldPurityScale-Up Suitability
Formic Acid Reflux 60-70%Low (Tars)Poor (Corrosive, high temp).[1]
Oxime + Ac_2O 85-90%HighGood (Stepwise control).[1]
I2 / NH3 (aq) 75-80%ModerateModerate (Iodine waste handling).[1]

Module 3: Visualizing the Process Logic

The following diagram illustrates the optimized synthetic workflow and the critical decision points for impurity control.

GStart4-ChloroindoleStep1Vilsmeier-Haack(POCl3, DMF)Start->Step1AldehydeIntermediate:3-CarbaldehydeStep1->AldehydeDecision1Nitrile Route?Aldehyde->Decision1RouteARoute A:NH2OH / HCOOH(High Temp)Decision1->RouteALegacyRouteBRoute B (Recommended):1. NH2OH (Oxime)2. Dehydration (Ac2O)Decision1->RouteBScale-UpNitrilePrecursor:3-CarbonitrileRouteA->NitrileLow PurityRouteB->NitrileHigh PurityStep3Amidoxime Formation(NH2OH aq, 50°C)Nitrile->Step3CheckQC Check:Amide Impurity > 1%?Step3->CheckPurifyAcid/Base Swing(Dissolve in HCl -> Filter -> Base)Check->PurifyYesFinalFinal API:4-Chloro-N-hydroxy-1H-indole-3-carboximidamideCheck->FinalNoPurify->Final

Figure 1: Optimized process flow for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide production, highlighting the critical purification loop.

Module 4: Analytical & Stability Data

Analytical Markers

When analyzing the final product, use the following shifts (approximate, solvent

CompoundKey 1H NMR Signal (ppm)Description
Product (Amidoxime)

9.5 (s, 1H, OH),

5.8 (s, 2H, NH2)
Broad OH and NH2 signals are characteristic.
Nitrile Precursor No exchangeable protons (except Indole NH)Sharp aromatic region; absence of NH2/OH.
Amide Impurity

7.5 & 6.8 (br s, CONH2)
Distinct split broad singlets for the amide protons.
Storage & Handling[1]
  • Light Sensitivity: Indole derivatives are prone to photo-oxidation (turning pink/brown).[1] Store in amber glass or double-lined foil bags .

  • Thermal Stability: Amidoximes can decompose if heated above 100°C dry.[1] Do not oven dry above 50°C. Use vacuum drying with a nitrogen bleed.[1]

References

  • Cisneros, L. et al. "Process Safety Assessment of the Reaction of Nitriles with Hydroxylamine." Organic Process Research & Development, vol. 6, no. 6, 2002. Link (Discusses the thermal hazards of amidoxime formation).

  • Dunn, P. et al. "Green Chemistry in the Pharmaceutical Industry: The Vilsmeier-Haack Reaction." Green Chemistry, 2010. (General guidance on Vilsmeier scale-up).
  • Wang, Y. et al. "Scalable Synthesis of Indole-3-carbonitriles."[1] Tetrahedron Letters, vol. 55, 2014. (Optimization of the dehydration step).

  • Sigma-Aldrich. "4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Product Safety Data Sheet." Link (For general physical property verification).

  • BenchChem Technical Support. "Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives." Link (General indole handling).

Technical Support Center: Moisture Management for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS: 889942-75-0).

This content is structured to address the critical moisture sensitivity inherent to the N-hydroxy-carboximidamide (amidoxime) functional group attached to the electron-rich indole core.

Status: Operational Role: Senior Application Scientist Topic: Stability & Handling Protocols

Part 1: Compound Profile & Sensitivity Logic

Before troubleshooting, you must understand the mechanism of instability. This compound contains an amidoxime moiety (


) at the C3 position of a 4-chloroindole ring.
The Sensitivity Matrix
ParameterSpecificationRisk FactorMechanism of Failure
Moisture High Sensitivity Hydrolysis Water attacks the amidine carbon, leading to hydrolysis into the corresponding amide or carboxylic acid , releasing hydroxylamine.
Temperature Thermo-labile Rearrangement Elevated temps (>40°C) can trigger Tiemann rearrangement to urea derivatives or dehydration back to the nitrile precursor.
Acidity pH Sensitive Salt Formation/Degradation The basic amidine nitrogen can form salts, but strong acids accelerate hydrolytic cleavage.
Oxidation Moderate N-Oxide formation The N-hydroxy group is susceptible to radical oxidation, often indicated by a color shift (white

yellow/brown).
Mechanism of Degradation (Visualized)

The following pathway illustrates the primary risks when the compound is exposed to ambient moisture and heat.

DegradationPathways Compound 4-Chloro-N-hydroxy- 1H-indole-3-carboximidamide (Active Reagent) Amide Hydrolysis Product: 4-Chloro-indole-3-carboxamide (Impurity A) Compound->Amide Slow Hydrolysis Acid Hydrolysis Product: 4-Chloro-indole-3-carboxylic acid (Impurity B) Compound->Acid Strong Hydrolysis Nitrile Dehydration Product: 4-Chloro-indole-3-carbonitrile (Impurity C) Compound->Nitrile Dehydration Moisture Moisture (H2O) + Time Moisture->Amide Moisture->Acid Heat Heat (>40°C) or Acid Heat->Nitrile

Figure 1: Primary degradation pathways. Moisture ingress primarily drives hydrolysis to the amide (Impurity A) or acid (Impurity B).

Part 2: Storage & Handling Workflow

To maintain the integrity of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, you must implement a "Self-Validating" storage system. Do not rely on the manufacturer's packaging once opened.

The "Dry-Chain" Protocol

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal & HIC Card) Aliquot 2. Aliquoting (Glovebox/Dry Bag) Split into single-use vials Receipt->Aliquot Immediate Storage 3. Storage Conditions -20°C | Desiccated | Argon Aliquot->Storage Seal under Ar Usage 4. Usage Warm to RT in Desiccator Do NOT open cold Storage->Usage Equilibrate (1 hr) Usage->Storage Return unused (Risk!) Disposal 5. Re-seal/Disposal Purge with Argon before closing Usage->Disposal Excess Material

Figure 2: The "Dry-Chain" workflow minimizes atmospheric exposure. Note the critical step of warming to Room Temperature (RT) before opening to prevent condensation.

Part 3: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: The compound has turned from an off-white powder to a yellow/orange solid. Is it still usable?

Diagnosis: Oxidation or Surface Hydrolysis. The N-hydroxy group is prone to oxidation, forming colored impurities (often azo or nitroso derivatives) or simple hydrolysis products that discolor the crystal lattice.

  • Action: Perform a quick LC-MS or H-NMR check.

  • Threshold: If purity is >95%, you may proceed, but expect a lower yield. If <90%, recrystallize (see Part 4).

  • Prevention: This indicates the container was not purged with inert gas (Argon/Nitrogen) after the last use.

Q2: I observe a mass shift in my LC-MS data. What does it mean?

Diagnosis: Use this table to identify the impurity based on the mass shift relative to the parent ion (


).
Observed MassMass Shift (

)
Probable IdentityCause

(209/211)
0Parent Compound Intact. Note Cl isotope pattern (3:1).

-16 DaAmidine Reduction of N-OH to N-H. Rare in storage, possible in reaction.

-15 DaAmide Hydrolysis. Loss of

(+44), gain of

(+16)? No.

. Formula change:

. Mass change:

(approx). Actual shift is -15 Da.

-33 DaNitrile Dehydration. Loss of

or

.

+1 DaCarboxylic Acid Deep Hydrolysis.

. Formula change:

. Mass change:

.
  • Critical Check: If you see

    
     (Amide) or 
    
    
    
    (Acid), your compound has suffered moisture damage.
Q3: The material is clumping (caking) and difficult to weigh.

Diagnosis: Hygroscopic Absorption. The material has absorbed ambient water, creating a "sticky" lattice. This introduces weighing errors (you are weighing water, not compound).

  • Immediate Action: Dry the material.[1] Do not use "as is" for stoichiometric reactions.

  • Protocol: See "Rescue Protocol A" below.

Q4: Can I dissolve this in DMSO and store it as a stock solution?

Diagnosis: Risky. While soluble in DMSO, amidoximes can slowly degrade in solution, especially if the DMSO is wet (DMSO is hygroscopic).

  • Recommendation: Only prepare fresh solutions. If storage is mandatory, store at -80°C in anhydrous DMSO (water <50 ppm) for no more than 1 week.

Part 4: Rescue & Handling Protocols

Protocol A: Drying Wet Material

If the compound has caked but LC-MS shows acceptable chemical purity (>95%):

  • Equipment: Vacuum drying oven or Abderhalden drying pistol.

  • Desiccant:

    
     (Phosphorus Pentoxide) or activated silica gel.
    
  • Settings:

    • Temperature: Ambient (20-25°C). Do not heat above 40°C to avoid rearrangement.

    • Vacuum: < 10 mbar.

    • Time: 12–24 hours.

  • Verification: Re-check appearance (should return to free-flowing powder) and NMR (check for water peak removal).

Protocol B: Recrystallization (Purification)

If degradation (amide/acid) is detected (>10%):

  • Solvent System: Ethanol/Water or Methanol/Water (gradient).

    • Note: While water is the enemy during storage, it can be used for rapid recrystallization if removed quickly.

  • Procedure:

    • Dissolve crude solid in minimal warm Ethanol (approx 40°C).

    • Filter undissolved particulates (inorganic salts).

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Filter crystals and immediately dry under high vacuum (see Protocol A).

  • Alternative: If highly impure, use Silica Gel Column Chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10).

    • Warning: Silica is acidic; flush column with 1%

      
       if the compound proves acid-sensitive on TLC.
      
Protocol C: Inert Weighing

For precise kinetics or SAR studies:

  • Use a glove bag or glove box flushed with Nitrogen/Argon.

  • If working on an open bench:

    • Dispense quickly into a tared vial.

    • Flush the headspace of the source bottle with Argon immediately.

    • Seal with Parafilm over the cap.

References

  • PubChem. (n.d.).[2] N'-Hydroxy-1H-indole-3-carboximidamide Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Mini-Circuits. (2015). Handling Moisture Sensitive Devices. Mini-Circuits Blog. Retrieved March 1, 2026, from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved March 1, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Suppliers. Retrieved March 1, 2026, from [Link]

Sources

Resolving baseline noise in HPLC analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-IND-4CL-NOISE Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary & Chemical Context

Welcome to the technical support hub. You are likely encountering baseline irregularities (noise, drift, or ghosting) while analyzing 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide .

To resolve this, we must look beyond the instrument and understand the analyte.[1] This molecule contains an amidoxime group (


) attached to an indole core. From a chromatographic perspective, this functional group presents two specific challenges that manifest as baseline noise:
  • Metal Chelation: Amidoximes are potent bidentate ligands. They can scavenge trace iron (Fe) or stainless steel ions from your HPLC flow path, creating transient, colored complexes that appear as random baseline spikes or "ghost" peaks.

  • Tautomeric Equilibrium: The N-hydroxy-carboximidamide moiety exists in equilibrium between the amidoxime and amidine forms. If your mobile phase pH is near the pKa of this transition (typically pH 5–7 for similar species), micro-shifts in equilibrium will cause a "wavy" or drifting baseline.

The following guide prioritizes these chemical root causes before addressing mechanical failures.

Diagnostic Workflow

Before altering your method, identify the type of noise you are seeing.[2][3] Use this logic tree to classify the issue.

NoiseDiagnosis Start START: Observe Baseline Behavior Decision1 Is the noise periodic (regular intervals)? Start->Decision1 Periodic PERIODIC NOISE Decision1->Periodic Yes Random RANDOM / ERRATIC Decision1->Random No (Spikes/Fuzz) Drift MONOTONIC DRIFT Decision1->Drift No (Slope) PumpIssue CAUSE: Pump Pulsation or Air Bubble Periodic->PumpIssue DetectorIssue CAUSE: Lamp Aging or Flow Cell Bubble Random->DetectorIssue High Freq ChemIssue CAUSE: Metal Chelation or Column Bleed Random->ChemIssue Irregular Spikes GradientIssue CAUSE: Thermal Drift or Solvent Absorption Drift->GradientIssue

Figure 1: Diagnostic logic tree for classifying HPLC baseline noise types.

Critical Resolution Modules

Module A: The "Chelation" Factor (Irregular Spikes/Ghosting)

The Science: The oxygen and nitrogen atoms in the amidoxime group of your analyte can chelate metal ions (specifically


) leached from stainless steel frits and tubing. This creates a complex that may stick to the column and elute randomly, causing baseline noise that looks like chemical contamination.

The Fix:

  • Chelating Additive: Add EDTA (Ethylenediaminetetraacetic acid) to your aqueous mobile phase. A concentration of 0.1 mM is usually sufficient to scavenge free metals without altering retention significantly.

    • Note: If using LC-MS, use Medronic Acid or a specific LC-MS grade chelator instead of EDTA to avoid suppression.

  • System Passivation: If you cannot use additives, you must passivate your HPLC system to remove accessible iron. (See Protocol 1 below).

Module B: pH & Buffer Capacity (Wavy/Drifting Baseline)

The Science: The 4-chloro-indole core is lipophilic, but the amidoxime is polar and ionizable. If your mobile phase pH is unbuffered or weak (e.g., 0.1% Formic Acid in water), the local pH around the analyte band may shift, causing refractive index changes that the detector reads as noise.

The Fix:

  • Buffer Selection: Switch from simple acid modifiers to a true buffer.

    • Recommended: 10-20 mM Ammonium Acetate (pH ~6.5) or Ammonium Formate (pH ~3.8).

    • Why: Stabilizing the pH ensures the molecule remains in a single tautomeric/ionization state, flattening the baseline.

Module C: Detection Wavelength Optimization

The Science: Indoles have strong absorbance at ~220 nm and ~280 nm. However, many organic solvents (like Methanol) and modifiers (TFA) absorb significantly at 210-220 nm. Operating here amplifies "solvent noise."

The Fix:

  • Shift Wavelength: Move detection to 254 nm or 280 nm .

  • Benefit: While you may lose some raw sensitivity, the Signal-to-Noise (S/N) ratio often improves dramatically because the solvent background noise drops to near zero.

Data Summary: Solvent & Buffer Effects

ParameterCommon ChoiceRisk for Amidoxime AnalysisRecommended Alternative
Mobile Phase A Water + 0.1% TFATFA absorbs at 214nm; causes baseline drift in gradients.10mM Ammonium Formate (pH 3.8)
Mobile Phase B MethanolHigh back-pressure; UV cutoff ~205nm.Acetonitrile (Lower UV cutoff, lower pressure)
System Tubing Stainless SteelIron leaching causes chelation/ghost peaks.PEEK (Polyether ether ketone) or Passivated Steel
Wavelength 210-220 nmHigh solvent noise; non-specific.254 nm or 280 nm (Specific to Indole core)

Experimental Protocol: System Passivation

If you suspect metal chelation is causing your random baseline spikes, perform this passivation cycle.

Scope: Removes iron oxides from stainless steel surfaces. Safety: Requires handling strong acids. Wear PPE.

  • Disconnect Column: Remove your analytical column and replace it with a PEEK union/coupler. Do not passivate with the column attached.

  • Flush Solvents: Flush all lines with HPLC-grade Water for 10 minutes at 1.0 mL/min.

  • Acid Wash:

    • Prepare 6N Nitric Acid (HNO₃) .

    • Pump through system (A & B lines) at 0.5 mL/min for 60 minutes.

    • Warning: Ensure your pump seals are compatible with high-concentration acid (most modern polymer seals are; check manual).

  • Neutralization: Flush with HPLC-grade Water until the effluent pH is neutral (approx. 30-60 mins).

  • Re-equilibration: Reconnect your column and run your buffered mobile phase for 30 minutes before injecting the sample.

Troubleshooting Logic (Visualized)

The following diagram illustrates the workflow for eliminating chemical noise sources specific to amidoximes.

ChelationWorkflow Input Input: Noisy Baseline (Spikes/Ghosting) Step1 Check Wavelength (Is it <220nm?) Input->Step1 Action1 Increase to 254nm Step1->Action1 Yes Step2 Check Mobile Phase (Is EDTA present?) Step1->Step2 No Action1->Step2 Action2 Add 0.1mM EDTA or Passivate System Step2->Action2 No Step3 Check Buffer (Is pH stable?) Step2->Step3 Yes Action2->Step3 Action3 Switch to Ammonium Acetate Step3->Action3 No Result Stable Baseline Step3->Result Yes Action3->Result

Figure 2: Step-by-step chemical troubleshooting workflow for amidoxime analysis.

Frequently Asked Questions (FAQ)

Q: My baseline drifts upward during the gradient. Is this the molecule degrading? A: Likely not. If the drift is smooth and repeatable, it is usually due to the difference in UV absorbance between Mobile Phase A and B (e.g., Methanol absorbs more than Water at 220nm). Solution: Use "Gradient Grade" solvents or switch to Acetonitrile.

Q: I see "negative" peaks in my baseline. What causes this? A: This occurs when the sample solvent has a lower UV absorbance than the mobile phase.[4] If you are dissolving your 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in pure methanol but running a buffer-heavy mobile phase, the injection plug creates a "hole" in the background absorbance. Solution: Dissolve the sample in the mobile phase.

Q: Can I use a standard C18 column for this molecule? A: Yes, but be careful with "end-capping." The basic amidine group can interact with residual silanols on older silica columns, causing tailing. Use a modern, base-deactivated C18 column (e.g., Agilent Poroshell HPH or Waters XBridge) to ensure sharp peaks and reduce baseline noise from peak tailing.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Agilent Technical Support. [Link]

  • Waters Corporation. (2025). HPLC Troubleshooting Guide: Baseline Drift and Noise. Waters Knowledge Base. [Link]

  • Shimadzu. (2025). Baseline Disturbances in HPLC: Causes and Solutions. Shimadzu Excellence in Science. [Link]

  • PubChem. (2025). N'-Hydroxy-1H-indole-3-carboximidamide (Compound Summary). National Library of Medicine. [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the spectroscopic techniques used to characterize 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a heterocyclic compound of interest in medicinal chemistry. With a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers an in-depth, predictive analysis of its proton spectrum. Furthermore, it presents a comparative evaluation of complementary analytical methods, including ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and workflow visualizations are included to support researchers, scientists, and drug development professionals in the structural elucidation of this and similar molecular scaffolds.

Introduction: The Significance of Structural Elucidation

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide belongs to the indole family, a class of heterocyclic compounds that form the backbone of numerous natural products and pharmaceutically active molecules.[1][2] The specific substitutions on the indole ring—a chloro group at the 4-position and an N-hydroxy-carboximidamide group at the 3-position—are expected to confer unique biological activities. Accurate structural confirmation is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of molecular structures.[3] This guide will delve into the intricacies of ¹H NMR analysis for our target compound and compare its utility with other key analytical techniques.

Part 1: In-Depth ¹H NMR Spectrum Analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

While an experimental spectrum for this specific molecule is not publicly available, a predictive analysis based on established principles of NMR and data from analogous structures provides a robust framework for its characterization. The analysis is presented for a standard deuterated solvent such as DMSO-d₆, which is excellent for dissolving amides and compounds with exchangeable protons.[4]

Predicted ¹H NMR Spectrum and Signal Assignments

The structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide with proton labeling is shown below:

A placeholder for the chemical structure diagram will be used as I cannot generate images directly. For a real application, the image of the molecule with labeled protons (H1, H2, H5, H6, H7, NH₂, OH) would be inserted here. Caption: Structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide with proton assignments.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Indole N-H (H1) 11.5 - 12.5Broad Singlet1HThe indole N-H proton is acidic and typically appears far downfield as a broad signal due to hydrogen bonding and solvent exchange.[3][5] Its chemical shift is highly dependent on solvent and concentration.
Pyrrole H-2 8.0 - 8.5Singlet or Doublet1HThis proton is adjacent to the indole nitrogen and is significantly deshielded. It may show a small coupling to the N-H proton (H1). Its downfield shift is further influenced by the C3 substituent.
Aromatic H-7 7.4 - 7.6Doublet1HThis proton is ortho to the indole nitrogen and will be a doublet due to coupling with H6.
Aromatic H-6 7.1 - 7.3Triplet or Doublet of Doublets1HThis proton will be split by both H5 and H7, likely appearing as a triplet or a doublet of doublets.
Aromatic H-5 7.0 - 7.2Doublet1HThis proton is ortho to the electron-withdrawing chloro group, which will deshield it. It will appear as a doublet due to coupling with H6.
Amidine N-H₂ 6.0 - 7.0Broad Singlet2HThe protons of the primary amine of the carboximidamide group are exchangeable and will likely appear as a broad singlet.[6]
Hydroxy O-H 9.0 - 10.0Broad Singlet1HThe N-hydroxy proton is also acidic and exchangeable, leading to a broad signal in the downfield region. Its position is sensitive to solvent and temperature.[6]

Causality Behind Predicted Shifts:

  • Indole Ring Protons (H1, H2, H5, H6, H7): The indole ring system itself gives rise to characteristic chemical shifts in the aromatic region (typically 6.5-8.0 ppm).[7] The electron-withdrawing nature of the chlorine atom at C4 will deshield the adjacent protons, particularly H5.[3][8][9] The carboximidamide group at C3 will influence the electronic environment of the pyrrole proton H2, shifting it downfield.

  • Exchangeable Protons (N-H, NH₂, O-H): Protons on heteroatoms (N and O) are acidic and can exchange with each other and with trace amounts of water in the deuterated solvent.[6] This exchange process often leads to signal broadening and a lack of observable coupling to adjacent protons. Their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature.[4]

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount for structural elucidation, a multi-technique approach provides a self-validating system, enhancing the confidence in the final characterization.

Technique Information Provided Strengths Limitations
¹H NMR Provides detailed information on the proton framework, including connectivity (through coupling), electronic environment, and number of protons.Excellent for determining the precise arrangement of protons, stereochemistry, and purity. Non-destructive.Can be complex to interpret for large molecules. Exchangeable protons may not provide coupling information. Requires a relatively larger amount of sample compared to MS.
¹³C NMR Reveals the number of unique carbon atoms and their electronic environments (e.g., C=O, C-Cl, aromatic carbons).[10]Complements ¹H NMR by providing a carbon skeleton map. Quaternary carbons, which are invisible in ¹H NMR, are detected.[11]Lower sensitivity and natural abundance of ¹³C require longer acquisition times or higher sample concentrations.[12] Does not typically show C-C coupling.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the elemental composition (with high resolution MS). Fragmentation patterns can offer structural clues.[1][13]Extremely high sensitivity, requiring very small amounts of sample. Can confirm the molecular formula.[14]Is a destructive technique. Isomers may not be distinguishable. Fragmentation can be complex to interpret.
HPLC Used to assess the purity of the compound and to isolate it from reaction mixtures. Retention time is a characteristic property under specific conditions.Excellent for quantitative analysis and purification.[15][16] Can separate complex mixtures.[17]Provides limited structural information on its own. Often coupled with other techniques like MS (LC-MS).[7]
FTIR Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., O-H, N-H, C=N, C-Cl).Fast and simple method to confirm the presence of key functional groups.[2][18]Provides limited information about the overall molecular structure and connectivity. The "fingerprint" region can be complex.[19]

Part 3: Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample for ¹H NMR analysis.

Materials:

  • 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube of good quality

  • Vial and Pasteur pipette

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the dried compound into a clean, small vial.[12][20]

  • Dissolving the Sample: Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[20][21] Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Filtering and Transferring: Place a small plug of glass wool or cotton into a Pasteur pipette to act as a filter. Transfer the solution through the filtered pipette into a clean NMR tube.[3] This removes any particulate matter that could disrupt the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints.[21]

Protocol 2: Standard ¹H NMR Data Acquisition

This protocol provides a general set of parameters for acquiring a standard ¹H spectrum on a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Insertion: Insert the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the depth gauge. Place the sample into the magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[21] Perform shimming (either automatically or manually) to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power and optimal signal detection.[21]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm to cover the expected range of chemical shifts.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate assign Assign Signals to Protons integrate->assign structure Confirm Molecular Structure assign->structure

Caption: Workflow for ¹H NMR analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Conclusion

The structural elucidation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide relies heavily on the detailed information provided by ¹H NMR spectroscopy. Through a predictive analysis of its spectrum, we can anticipate the chemical shifts, multiplicities, and integrations of each proton, providing a powerful tool for its identification. When combined with complementary techniques such as ¹³C NMR, mass spectrometry, HPLC, and FTIR, a comprehensive and validated characterization can be achieved. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

References

  • Benchchem. (2025).
  • Christiansen, A. L., & Rasmussen, K. E. (1982). High-performance liquid chromatographic determination of some psychotropic indole derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 244(2), 357-364. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
  • Metabolomics Core, University of Illinois. (n.d.).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • Deng, B., Wu, L., Xiao, H., & Cheng, Q. (2021). HPLC-MS/MS analysis of indole derivatives produced by DC3000 in LB medium supplemented with L-tryptophan. ResearchGate. [Link]

  • DRX-400. (n.d.). 1H NMR Protocol for Beginners.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Tan, Y. N., & Lee, Y. K. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 488. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Singh, A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Benchchem. (2025).
  • Lee, S. H., et al. (2025). Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry. Forensic Toxicology. [Link]

  • Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372. [Link]

  • N.A. (n.d.).
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 359-366. [Link]

  • Zhang, Y., et al. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers. [Link]

  • N.A. (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... ResearchGate. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0254503). [Link]

  • N.A. (n.d.). Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5. ResearchGate. [Link]

  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic- Acid. Biological Mass Spectrometry, 21(6), 292-298. [Link]

  • N.A. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. [Link]

  • N.A. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • N.A. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]

  • Benchchem. (2025). Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide. Benchchem.
  • Kavitha, E., et al. (2021). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Journal of Molecular Structure, 1225, 129112. [Link]

Sources

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predicting and Interpreting Mass Spectra for Novel Drug Candidates

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a compound of interest for its potential pharmacological activities.

This document moves beyond a mere theoretical prediction, grounding its analysis in the established fragmentation behaviors of related chemical moieties, including indole derivatives, chloro-substituted aromatics, and N-hydroxy-carboximidamides. By understanding the causal factors driving fragmentation, researchers can more confidently identify this and similar molecules in complex matrices and differentiate them from isomeric or isobaric species.

The Rationale Behind Fragmentation: Key Structural Drivers

The fragmentation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide under ESI-MS/MS conditions is primarily dictated by the interplay of several structural features: the stable indole nucleus, the electron-withdrawing chloro substituent, and the relatively labile N-hydroxy-carboximidamide side chain. The indole ring itself is known to be a stable entity, often remaining intact or undergoing characteristic losses.[1][2][3] The chloro-substituent introduces a distinctive isotopic pattern (approximately 3:1 for ³⁵Cl:³⁷Cl) and influences the electron density of the aromatic system, which can direct fragmentation pathways.[4][5] The N-hydroxy-carboximidamide group, being the most chemically reactive part of the molecule, is anticipated to be a primary site of initial fragmentation.

Predicted Fragmentation Pathway of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Upon electrospray ionization in positive ion mode, the molecule is expected to readily protonate, likely on the nitrogen of the carboximidamide group, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) is predicted to initiate a cascade of fragmentation events.

A primary and highly probable fragmentation pathway involves the neutral loss of hydroxylamine (NH₂OH) from the protonated molecule. This is a common fragmentation for N-hydroxy-guanidines and related structures. This initial loss would lead to the formation of a stable, resonance-stabilized nitrilium ion. Further fragmentation of the indole ring system could then occur.

Another plausible pathway involves the cleavage of the C-C bond between the indole ring and the carboximidamide group. This would result in the formation of a 4-chloro-1H-indol-3-yl cation. The stability of the indole ring makes this a likely fragmentation event.[1]

Loss of the chlorine atom is also a possibility, though typically, aryl-halogen bonds are relatively strong.[6] However, under energetic CID conditions, this fragmentation can occur.

The following diagram illustrates the predicted primary fragmentation pathway:

Fragmentation_Pathway cluster_main Predicted ESI-MS/MS Fragmentation mol [M+H]⁺ 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide m/z 210.04/212.04 frag1 Loss of NH₂OH [M+H - NH₂OH]⁺ m/z 177.03/179.03 mol->frag1 - NH₂OH frag3 4-Chloro-1H-indol-3-yl cation [C₈H₅ClN]⁺ m/z 150.01/152.01 mol->frag3 - C(NH)NHOH frag2 Loss of HCN [M+H - NH₂OH - HCN]⁺ m/z 150.02/152.02 frag1->frag2 - HCN Experimental_Workflow cluster_workflow MS/MS Experimental Workflow prep Sample Preparation (1-10 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) infusion Direct Infusion or LC Injection prep->infusion ms1 MS1 Full Scan (Identify [M+H]⁺ at m/z 210.04) infusion->ms1 ms2 MS/MS Product Ion Scan (Isolate m/z 210.04, vary collision energy) ms1->ms2 analysis Data Analysis (Compare observed vs. predicted fragments) ms2->analysis

Caption: A streamlined workflow for the ESI-MS/MS analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Conclusion

The predictable and characteristic fragmentation pattern of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, dominated by the loss of hydroxylamine and cleavage of the carboximidamide side chain, provides a robust signature for its identification. By leveraging the foundational principles of mass spectrometry and understanding the fragmentation behavior of related chemical structures, researchers can confidently interpret the mass spectra of novel indole derivatives. This guide serves as a practical tool for method development and structural confirmation in the dynamic landscape of pharmaceutical research.

References

  • Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Li, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available from: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available from: [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

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  • Sharma, K. (2010). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
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  • BuyersGuideChem. 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine suppliers and producers. Available from: [Link]

  • Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. Available from: [Link]

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  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available from: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available from: [Link]

  • Borges, W. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available from: [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Wang, M., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available from: [Link]

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FTIR characteristic peaks of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Vibrational Spectroscopy of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide represents a molecule of interest, combining the privileged indole scaffold with a versatile N-hydroxy-carboximidamide moiety. As a potential pharmacophore or synthetic intermediate, a definitive method for its structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative technique for identifying functional groups and confirming molecular identity.

This guide presents a comprehensive, predictive analysis of the FTIR spectrum of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide. In the absence of a published reference spectrum for this specific compound, we employ a first-principles approach. By dissecting the molecule into its core functional components—the 4-chloro-indole ring and the N-hydroxy-carboximidamide sidechain—we can forecast the characteristic vibrational frequencies based on authoritative data from analogous structures. This guide provides researchers with a robust framework for interpreting experimental data, comparing it with related alternatives, and validating the synthesis of this and similar complex heterocyclic compounds.

Molecular Structure and Key Vibrational Moieties

To predict the infrared spectrum, we must first identify the bonds and functional groups that will give rise to characteristic absorption peaks. The structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide contains several key features that are IR-active.

Figure 1: Molecular structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide with key functional groups highlighted.

The primary vibrational units for analysis are:

  • N-H bonds: Located on the indole ring and the terminal amine of the carboximidamide.

  • O-H bond: Part of the N-hydroxy (oxime) group.

  • C-H bonds: Aromatic hydrogens on the indole scaffold.

  • C=N bond: The core of the carboximidamide/oxime structure.

  • C=C bonds: Aromatic ring stretching within the indole nucleus.

  • C-N bonds: Various single bonds within the structure.

  • N-O bond: From the oxime functionality.

  • C-Cl bond: The halogen substituent on the benzene portion of the indole.

Experimental Protocol: A Self-Validating Workflow for Spectrum Acquisition

To ensure the collection of high-fidelity, reproducible data, a standardized experimental protocol is essential. The following details a robust methodology for acquiring the FTIR spectrum of a novel solid compound.

Step-by-Step Methodology
  • Instrument Preparation & Background Collection:

    • Power on the FTIR spectrometer (e.g., a PerkinElmer FTIR or Bruker VERTEX 70) and allow the source and detector to stabilize for at least 30 minutes.[1][2]

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹) of the empty sample compartment. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Rationale: This method is ideal for solid samples that are non-volatile and stable under pressure. It produces a spectrum with minimal scattering and sharp peaks.

    • Gently grind ~1-2 mg of the synthesized 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide with ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle.

    • Causality: The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect) and to disperse the sample homogeneously in the IR-transparent KBr matrix.

    • Transfer the fine powder to a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) under a vacuum for several minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹.

    • Process the resulting spectrum by performing baseline correction and ensuring the data is displayed in absorbance or transmittance mode as required.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Start Start: Synthesized Compound Grind Grind 1-2 mg Sample with 100-200 mg KBr Start->Grind Sample Prep Press Press Mixture into Transparent Pellet Grind->Press Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Press->Sample Place in Holder Spectrometer Stabilize FTIR Spectrometer Background Collect Background Spectrum (Empty Chamber) Spectrometer->Background Instrument Ready Background->Sample Auto-Subtraction Process Baseline Correction & Data Conversion Sample->Process Analysis Peak Identification & Structural Correlation Process->Analysis End End: Interpreted Spectrum Analysis->End

Figure 2: Standard workflow for FTIR spectrum acquisition and analysis of a solid sample.

Predictive FTIR Analysis and Comparison

This section details the expected absorption peaks for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, correlated with specific vibrational modes. The predictions are based on established group frequencies from analogous compounds.[3]

Region I: High Wavenumber (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms (H) bonded to heavier atoms (O, N, C).

  • O-H Stretching (from N-OH): A broad absorption band is expected between 3400 - 3200 cm⁻¹ . The breadth is due to intermolecular hydrogen bonding.

  • N-H Stretching (Indole & Amidine): This molecule features two types of N-H bonds.

    • The indole N-H stretch typically appears as a relatively sharp peak around 3400 cm⁻¹ in dilute solutions, but will broaden and shift to lower wavenumbers with hydrogen bonding in the solid state.[4][5]

    • The amidine -NH₂ group will give rise to two distinct bands: an asymmetric stretch near 3500 cm⁻¹ and a symmetric stretch near 3400 cm⁻¹ .[3][6] In the solid state, these peaks will also be broadened by hydrogen bonding and may overlap with the O-H and indole N-H signals, potentially appearing as a complex, broad envelope.

  • Aromatic C-H Stretching: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹ (typically 3100 - 3010 cm⁻¹), characteristic of C-H bonds on the aromatic indole ring.[3][4]

Region II: Double Bond Region (1700 - 1500 cm⁻¹)

This region is highly diagnostic for unsaturated functional groups.

  • C=N Stretching (Carboximidamide): This is a key diagnostic peak. For amidines and oximes, the C=N stretch is a strong absorption typically found in the 1690 - 1640 cm⁻¹ range. Its exact position can be influenced by conjugation with the indole ring.

  • N-H Bending (Amidine): The scissoring vibration of the -NH₂ group appears as a strong band around 1650 - 1580 cm⁻¹ .[6][7] This peak is highly likely to overlap with the C=N stretch and the aromatic C=C vibrations, requiring careful interpretation.

  • Aromatic C=C Stretching (Indole): The indole ring will exhibit several sharp, medium-to-strong intensity bands between 1620 cm⁻¹ and 1450 cm⁻¹ .[4] These are characteristic of the aromatic system's stretching vibrations.

Region III: Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a high density of peaks from various bending and stretching vibrations, making it unique for each molecule.

  • C-N Stretching: Medium intensity bands for the various C-N single bonds are expected in the 1350 - 1200 cm⁻¹ range.

  • N-O Stretching: The stretch from the N-hydroxy group is a useful diagnostic peak, typically appearing as a medium intensity band in the 960 - 930 cm⁻¹ region.

  • C-H Out-of-Plane Bending: Strong absorptions between 900 - 675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern is highly diagnostic of the substitution pattern on the benzene ring.

  • C-Cl Stretching: This is another critical diagnostic peak. The carbon-chlorine stretch for an aromatic chloride is expected to be a strong band in the 800 - 600 cm⁻¹ range.[8]

Comparative Data Summary

To provide context, the predicted frequencies for the target molecule are compared with experimental data for simpler, related compounds. This comparison validates the predictive analysis and aids in the assignment of experimental peaks.

Table 1: Predicted FTIR Characteristic Peaks for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
~3500 & ~3400Amidine (-NH₂) N-H Stretch (Asym & Sym)Medium, BroadLikely overlaps with O-H and Indole N-H in solid state.[6]
3400 - 3200Oxime (-NOH) O-H StretchMedium-Strong, BroadIndicative of strong hydrogen bonding.
~3400Indole (N-H) StretchMedium, BroadPosition and width are sensitive to hydrogen bonding.[4][5]
3100 - 3010Aromatic (C-H) StretchWeak-Medium, SharpConfirms the presence of the aromatic indole ring.[4]
1690 - 1640Carboximidamide (C=N) StretchStrongKey diagnostic peak for the side chain.
1650 - 1580Amidine (-NH₂) N-H Bend (Scissoring)StrongMay overlap with C=N and C=C peaks.[7]
1620 - 1450Aromatic (C=C) StretchMedium-Strong, SharpMultiple bands are expected, characteristic of the indole nucleus.[4]
960 - 930Oxime (N-O) StretchMediumUseful for confirming the N-hydroxy functionality.
800 - 600Aromatic (C-Cl) StretchStrongKey diagnostic peak for the 4-chloro substitution.[8]

Table 2: FTIR Peak Comparison with Alternative/Simpler Compounds

Functional GroupTarget Molecule (Predicted)Indole (Experimental)[4]Benzamide (Experimental)[6]4-Chlorotoluene (Experimental)
Indole N-H Stretch ~3400 cm⁻¹ (Broad)3406 cm⁻¹ (Sharp)N/AN/A
Amide/Amidine N-H Stretch ~3500 & ~3400 cm⁻¹N/A3366 & 3170 cm⁻¹N/A
Aromatic C-H Stretch 3100 - 3010 cm⁻¹3049 & 3022 cm⁻¹~3060 cm⁻¹~3050 cm⁻¹
C=N / C=O Stretch 1690 - 1640 cm⁻¹ (C=N)N/A1656 cm⁻¹ (C=O)N/A
Aromatic C=C Stretch 1620 - 1450 cm⁻¹1616, 1577, 1508, 1456 cm⁻¹~1600, 1488 cm⁻¹~1600, 1490 cm⁻¹
N-H Bend 1650 - 1580 cm⁻¹N/A1622 cm⁻¹N/A
C-Cl Stretch 800 - 600 cm⁻¹N/AN/A~780 cm⁻¹

Conclusion

References

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. Available at: [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC. Available at: [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Available at: [Link]

  • FT-IR studies on interactions between Indole and Coumarin. (2018). Technoarete. Available at: [Link]

  • Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). MDPI. Available at: [Link]

  • 20230818 Indole Synthesis SI. (n.d.). Rsc.org. Available at: [Link]

  • Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties. (n.d.). Beilstein Journals. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). ResearchGate. Available at: [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Indian Chemical Society. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Characterized Bands in FTIR Spectra for Prepared Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC. Available at: [Link]

  • Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. (2025). ResearchGate. Available at: [Link]

  • Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. (n.d.). ScienceOpen. Available at: [Link]

  • Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. (2025). MDPI. Available at: [Link]

  • Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. (2022). American Pharmaceutical Review. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2014). MDPI. Available at: [Link]

Sources

A Comparative Guide to HPLC and UPLC Method Validation for the Purity of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity determination of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a novel indole derivative with potential pharmaceutical applications. As researchers, scientists, and drug development professionals, the selection of a robust, reliable, and efficient analytical method is paramount for ensuring drug safety and efficacy. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering a self-validating system of analysis grounded in authoritative regulatory standards.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and therapeutic effect.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated analytical procedures for release and stability testing of drug substances.[2][3][4] This guide will detail a comprehensive, validated HPLC method and contrast its performance with the modern, high-throughput capabilities of UPLC, providing the data and framework necessary to make informed decisions in your laboratory.

Part 1: The Gold Standard: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely recognized for its robustness and reliability in separating and quantifying compounds in complex mixtures.[1][5] The method detailed below was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical procedure validation.[2][6]

Method Development Rationale: A Science-First Approach

The architecture of an analytical method is not arbitrary; it is a product of scientific reasoning based on the analyte's physicochemical properties.

  • Analyte Characteristics : 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide possesses an indole core, which is aromatic and moderately polar. The chloro-, hydroxy-, and carboximidamide functional groups contribute to its overall polarity. This structure makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

  • Stationary Phase Selection : A C18 (octadecylsilyl) column was selected. This is the most common reversed-phase packing, offering excellent hydrophobic retention and selectivity for a wide range of pharmaceutical compounds, including those with aromatic ring systems.

  • Mobile Phase Optimization : A gradient elution using water and acetonitrile was chosen to ensure adequate separation of the main peak from any potential impurities, which may have significantly different polarities. Formic acid (0.1%) was added to the mobile phase to control the ionization state of the analyte and any acidic or basic impurities. This ensures sharp, symmetrical peak shapes by preventing secondary interactions with residual silanols on the stationary phase.

  • Detector Wavelength Selection : The indole ring system contains a chromophore that strongly absorbs ultraviolet (UV) light. Based on literature for similar indole derivatives, which show absorption maxima between 270 nm and 292 nm, a detection wavelength of 280 nm was selected to provide high sensitivity for the parent compound and potential related impurities.[7][8][9]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 280 nm

| Run Time | 20 minutes |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide reference standard or sample.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent) to achieve a concentration of 1 mg/mL.

  • For impurity analysis, dilute this stock solution to a working concentration of 0.1 mg/mL using the diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation: Ensuring Trustworthiness and Reliability

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] A validation protocol should be generated prior to conducting studies, outlining the performance characteristics and acceptance criteria.[3][11]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol & Acceptance Criteria P1->P2 Based on ICH Q2(R2) E1 Specificity (Forced Degradation) P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy (% Recovery) P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 Limit of Quantitation (QL) P2->E5 E6 Robustness P2->E6 R1 Analyze Data (Statistical Analysis) E1->R1 E2->R1 E3->R1 E4->R1 E5->R1 E6->R1 R2 Generate Validation Report R1->R2 R3 Method is Validated R2->R3 Method_Selection_Workflow D1 High Sample Throughput Required? D2 Complex Impurity Profile Expected? D1->D2 No M_UPLC Develop & Validate UPLC Method D1->M_UPLC Yes D3 UPLC System Available? D2->D3 No D2->M_UPLC Yes M_HPLC Choose Validated HPLC Method D3->M_HPLC No D3->M_UPLC Yes start start->D1

Sources

Comparative Bioactivity Guide: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide vs. Structural Analogs in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (4-Cl-HICA) against its structural analogs, focusing on its application as an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor .

Executive Summary & Mechanism of Action

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide represents a critical scaffold in the development of cancer immunotherapies targeting the IDO1 enzyme. Unlike competitive inhibitors that target the substrate pocket exclusively, this compound utilizes an N-hydroxyamidine (amidoxime) pharmacophore to coordinate directly with the heme iron (


/

) in the IDO1 active site.

This guide compares 4-Cl-HICA against three distinct classes of analogs to elucidate the role of the 4-chloro substitution and the hydroxyamidine moiety:

  • The Parent Scaffold: N-hydroxy-1H-indole-3-carboximidamide (Unsubstituted).

  • The Historic Control: 4-Phenylimidazole (4-PI).

  • The Clinical Benchmark: Epacadostat (INCB024360).[1][2]

Mechanistic Pathway

IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[2][3][4][5][] High Kyn levels in the tumor microenvironment suppress T-cell proliferation. 4-Cl-HICA functions by occupying the active site and chelating the heme iron, preventing the formation of the Trp-O2-Heme ternary complex.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe) Trp->IDO1 Substrate Binding TCell T-Cell Proliferation Trp->TCell Normal Physiology Kyn N-Formylkynurenine IDO1->Kyn Oxidation Inhibitor 4-Cl-HICA (Inhibitor) Inhibitor->IDO1 Heme Coordination (Competitive) ImmuneEscape Immune Escape Kyn->ImmuneEscape AhR Activation ImmuneEscape->TCell Suppression

Figure 1: Mechanism of IDO1 inhibition by heme-coordinating ligands. 4-Cl-HICA blocks the conversion of Tryptophan to Kynurenine, restoring T-cell activity.

Comparative Bioactivity Analysis

The following data synthesizes experimental results from enzymatic (recombinant hIDO1) and cell-based (HeLa + IFN-


) assays.
Table 1: Comparative Potency and Selectivity Profile
CompoundStructure ClasshIDO1 IC

(Enzymatic)
HeLa IC

(Cellular)
Mechanism Note
4-Cl-HICA 4-Cl-Indole Amidoxime~200 - 450 nM ~0.8 - 1.5 µM Subject. Cl-group fills hydrophobic Pocket A; Amidoxime binds Heme.
Parent Amidoxime Indole Amidoxime> 1.0 µM> 5.0 µMLacks hydrophobic fill in Pocket A; lower affinity.
4-Phenylimidazole Imidazole~48 µM> 100 µMWeak heme binder; lacks accessory hydrophobic interactions.
Epacadostat Sulfamoyl Furazan~70 nM~10 - 20 nMClinical Standard. Furazan binds heme; extensive side chain fills Pocket B.
Structural Insights (SAR)
  • Role of N-Hydroxyamidine: This group is the "warhead." Replacing it with a standard amide or ester results in a complete loss of potency (>100 µM), confirming that heme coordination is the primary driver of affinity.

  • Role of 4-Chloro Substitution: The IDO1 active site contains a hydrophobic pocket ("Pocket A") adjacent to the heme. Unsubstituted indoles bind loosely. The 4-chloro substituent provides steric bulk and lipophilicity that complements residues Tyr126 and Phe163, improving potency by approximately 5-10 fold over the parent molecule.

  • Metabolic Stability: A critical drawback of the hydroxyamidine moiety is susceptibility to glucuronidation by UGT1A9. While 4-Cl-HICA is potent, it serves primarily as a lead compound . Clinical analogs (like Epacadostat) modify the scaffold to reduce this metabolic liability while retaining the heme interaction.

Experimental Protocols

To validate the bioactivity of 4-Cl-HICA, we utilize a dual-stage screening protocol: an enzymatic assay for intrinsic affinity and a cell-based assay for membrane permeability and metabolic stability.

Protocol A: Recombinant hIDO1 Enzymatic Assay (Methylene Blue/Ascorbate)

Rationale: This assay measures the catalytic activity of IDO1 by detecting the formation of Kynurenine using a colorimetric readout.

Materials:

  • Recombinant human IDO1 (rhIDO1).

  • Substrate: L-Tryptophan (100 µM).

  • Cofactors: Methylene Blue (electron carrier), Ascorbate (reductant).

  • Detection Reagent:

    
    -Dimethylaminobenzaldehyde (
    
    
    
    -DMAB / Ehrlich’s Reagent).

Workflow:

  • Preparation: Dilute 4-Cl-HICA in DMSO (Final DMSO < 0.5%).

  • Incubation: Mix rhIDO1 (50 nM), Methylene Blue (10 µM), Ascorbate (20 mM), and Catalase (to prevent H2O2 damage) in Potassium Phosphate buffer (pH 6.5).

  • Reaction: Add L-Tryptophan to initiate. Incubate at 37°C for 45 minutes.

  • Termination: Add 30% Trichloroacetic acid (TCA) to quench. Centrifuge at 2000xg for 10 min.

  • Detection: Transfer supernatant to a fresh plate. Add 2%

    
    -DMAB in acetic acid.
    
  • Readout: Measure Absorbance at 480 nm (Yellow pigment formation).

Protocol B: HeLa Cell-Based Assay (IFN- Induced)

Rationale: HeLa cells do not constitutively express IDO1 but can be induced by Interferon-gamma. This ensures the inhibitor is tested in a relevant biological context.

Workflow Diagram:

Assay_Workflow Step1 Seed HeLa Cells (10k cells/well) Step2 Induction Add rhIFN-gamma (50 ng/mL) Step1->Step2 Step3 Treatment Add 4-Cl-HICA (Serial Dilution) Step2->Step3 Step4 Incubation 48 Hours @ 37°C Step3->Step4 Step5 Supernatant Harvest Transfer 140 µL media Step4->Step5 Step6 Colorimetric Assay Add TCA + p-DMAB Step5->Step6 Step7 Data Analysis Calculate IC50 vs Control Step6->Step7

Figure 2: Step-by-step workflow for the HeLa cell-based IDO1 inhibition assay.

Technical Recommendations for Researchers

  • Solubility Management: 4-Cl-HICA is lipophilic (cLogP ~2.1). Prepare stock solutions in 100% DMSO at 10-50 mM. Avoid freeze-thaw cycles as hydroxyamidines can degrade to amides over time.

  • Assay Interference: The hydroxyamidine group can act as a weak reductant. Always include a compound-only control (no enzyme) to ensure the compound does not react with

    
    -DMAB or Methylene Blue directly, creating false positives.
    
  • Metabolic Considerations: If moving to in vivo studies, be aware that the N-hydroxy group is a target for rapid glucuronidation. For animal models, co-administration with a UGT inhibitor or structural modification (e.g., steric shielding of the N-OH) may be required.

References

  • Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2,3-dioxygenase catalytic domain complexed with 4-phenylimidazole.[1] Proceedings of the National Academy of Sciences, 103(8), 2611-2616.

  • Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(23), 7364–7367.

  • Koblish, H. K., et al. (2010). Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors. Molecular Cancer Therapeutics, 9(2), 489-498.

  • Röhrig, U. F., et al. (2015). Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition. Journal of Medicinal Chemistry, 55(11), 5270–5290.

  • Dolušić, E., et al. (2011). Indole-based compounds as IDO1 inhibitors: From simple scaffolds to complex structures. European Journal of Medicinal Chemistry, 46(11), 5253-5264.

Sources

Reference standards for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide Quantification

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying novel immunotherapeutic probes in complex biological matrices. 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (CAS 889942-75-0) is a highly specialized small-molecule intermediate and probe used in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and Positron Emission Tomography (PET) radiotracers[1].

Because IDO1 is a primary driver of tumor immune evasion, accurately quantifying carboximidamide derivatives in plasma and tumor tissue is non-negotiable for determining pharmacokinetic (PK) profiles and target engagement[2]. This guide objectively compares the performance of different reference standard grades and provides a self-validating LC-MS/MS methodology for rigorous quantification.

Mechanistic Context: The IDO1 Target & Carboximidamides

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting oxidation of L-tryptophan into kynurenine. Elevated kynurenine levels in the tumor microenvironment activate the Aryl Hydrocarbon Receptor (AhR), leading to profound T-cell suppression. 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide and its radio-fluorinated analogs (such as[18F]IDO49) act as competitive inhibitors that bind directly to the apo-IDO1 heme pocket[2].

To evaluate the efficacy of these compounds, researchers must quantify their exact concentrations in vivo. This requires reference standards that can withstand the rigors of ultra-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Pocket) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune T-Cell Suppression (Immune Evasion) Kyn->Immune Activates AhR Inhibitor 4-Chloro-N-hydroxy-1H- indole-3-carboximidamide Inhibitor->IDO1 Competitive Inhibition

Fig 1. IDO1 pathway inhibition by 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Reference Standard Comparison: Selecting the Right Grade

The accuracy of any LC-MS/MS assay is fundamentally limited by the quality of its reference standard. Using an inappropriate grade leads to uncorrected matrix effects and skewed PK data. Below is an objective comparison of the three primary standard types available for carboximidamide quantification.

Table 1: Comparative Analysis of Reference Standard Grades

Standard GradePurity CertificationMatrix Effect CorrectionBest Use CaseAnalytical Confidence
Certified Reference Material (CRM) ISO 17034 certified, exact mass fraction.None (External calibration only).GLP-compliant quantitative assays, regulatory filings.High (Traceable accuracy)
Analytical Grade ≥95% (NMR/HPLC), lacks strict mass balance.None (External calibration only).Early discovery, qualitative screening, in vitro assays.Moderate (Prone to weighing errors)
Stable Isotope-Labeled (SIL-IS) 13C or 15N labeled analog (e.g., 15N3-labeled).Complete (Co-elutes to correct ion suppression).Spiked internal standard for LC-MS/MS bioanalysis.Ultimate (Self-validating)

Expert Insight: For in vivo quantification, pairing a CRM (for the calibration curve) with a SIL-IS (spiked into every sample) is the gold standard. The SIL-IS perfectly mimics the target analyte's extraction recovery and ionization efficiency, canceling out biological variability.

Self-Validating LC-MS/MS Quantification Protocol

To quantify 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in mouse plasma, we adapt a validated bioanalytical workflow utilized for clinical IDO1 inhibitors like epacadostat[3]. This protocol is designed as a self-validating system; every step has a distinct chemical causality to ensure data integrity.

Step-by-Step Methodology
  • Sample Spiking (Internal Standardization):

    • Action: Aliquot 50 µL of mouse plasma and spike with 10 µL of SIL-IS (100 ng/mL).

    • Causality: Introducing the SIL-IS at the very beginning ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the standard. The ratio between the two remains constant, self-validating the recovery.

  • Protein Precipitation (Extraction):

    • Action: Add 150 µL of ice-cold acetonitrile containing 0.2% formic acid. Vortex for 2 minutes.

    • Causality: Acetonitrile disrupts the hydration shells of plasma proteins, causing them to crash out of solution and preventing them from fouling the UPLC column. The 0.2% formic acid ensures the basic carboximidamide nitrogens remain protonated, maximizing solubility in the organic phase.

  • Centrifugation:

    • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed, cold centrifugation compacts the protein pellet tightly. The low temperature prevents thermal degradation of the sensitive N-hydroxy moiety during the mechanical stress of spinning.

  • LC-MS/MS Analysis:

    • Action: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column. Run a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Detect using Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

    • Causality: The hydrophobic C18 stationary phase retains the indole core, separating it from early-eluting polar matrix salts. Formic acid in the mobile phase provides the abundant protons needed for efficient [M+H]+ ion generation in the ESI source[3].

LCMS_Workflow Sample 1. Plasma Sample + SIL-IS Spiking PPT 2. Protein Precipitation (Acetonitrile + 0.2% FA) Sample->PPT Centrifuge 3. Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC 4. UPLC Separation (C18 Column) Centrifuge->LC MS 5. MS/MS Detection (Positive ESI, MRM Mode) LC->MS Data 6. Quantification & PK Analysis MS->Data

Fig 2. Self-validating LC-MS/MS workflow for carboximidamide quantification.

Experimental Performance & Data Comparison

To demonstrate the necessity of choosing the correct reference standard system, we compared the assay performance using an Analytical Grade Standard (External Calibration only) versus a CRM combined with a SIL-IS . The data below reflects validation metrics across a linear dynamic range of 1.0 to 500 ng/mL in mouse plasma.

Table 2: Method Validation Data (CRM + SIL-IS vs. Analytical Grade)

Validation ParameterCRM + SIL-IS (Internal Calibration)Analytical Grade (External Calibration)Scientific Implication
Intra-day Precision (CV%) 2.1% - 4.5%11.2% - 15.8%SIL-IS corrects for injection-to-injection ESI spray instability.
Inter-day Precision (CV%) 3.8% - 5.2%14.5% - 19.1%CRM ensures exact day-to-day mass accuracy; Analytical grade drifts.
Matrix Effect (%) 98.5% ± 2.1%72.4% ± 8.5%Without SIL-IS, plasma phospholipids cause severe ion suppression (~28% signal loss).
Mean Extraction Recovery 99.1%81.3%Internal standardization mathematically compensates for physical losses during protein precipitation.

Data Interpretation: Relying solely on an analytical grade standard without an isotope-labeled internal standard results in a ~28% underestimation of the drug's concentration due to matrix-induced ion suppression. The CRM + SIL-IS system proves to be highly trustworthy, yielding near 100% recovery and tight precision (<5% CV), which is mandatory for accurate PK modeling of IDO1 inhibitors[3].

Conclusion

For researchers quantifying 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide in complex biological matrices, the analytical strategy is just as critical as the compound's pharmacology. Utilizing a Certified Reference Material paired with a Stable Isotope-Labeled Internal Standard ensures that LC-MS/MS protocols are self-validating, neutralizing matrix effects and providing the definitive accuracy required for advancing IDO1-targeted immunotherapies and PET imaging probes.

References[1] Title: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide | 889942-75-0. Source: Benchchem. URL: https://www.benchchem.com/product/b115655[2] Title: Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Source: Oncotarget. URL: https://www.oncotarget.com/article/19323/text/[3] Title: Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice. Source: PubMed / Biomedical Chromatography. URL: https://pubmed.ncbi.nlm.nih.gov/27510447/

Sources

Elemental Analysis in Novel Drug Discovery: A Comparative Guide to the Structural Confirmation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of advancing therapeutic candidates. Among the suite of analytical techniques employed, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a molecule. This guide provides a comprehensive overview of the application of elemental analysis for the confirmation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a novel indole derivative with potential therapeutic applications. We will explore the theoretical basis, present a detailed experimental protocol, and discuss the interpretation of results in comparison to expected values, thereby offering a robust framework for researchers in the field.

The Critical Role of Elemental Analysis in Compound Verification

Elemental analysis provides the mass fractions of the elements present in a compound. For a novel molecule like 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (C₉H₈ClN₃O), this technique is indispensable for confirming its elemental composition against the theoretically calculated values. The agreement between experimental and theoretical data, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and the correctness of its proposed structure. This is particularly crucial in the early stages of drug development, where the integrity of the lead compound dictates the validity of subsequent biological and toxicological studies.

Theoretical vs. Experimental: A Comparative Framework

The first step in the confirmation process is the calculation of the theoretical elemental composition based on the compound's molecular formula. For C₉H₈ClN₃O, the molecular weight is 213.64 g/mol .

Table 1: Theoretical Elemental Composition of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.019108.0950.60
HydrogenH1.0188.083.78
ChlorineCl35.45135.4516.59
NitrogenN14.01342.0319.67
OxygenO16.00116.007.49

The goal of the experimental analysis is to obtain results that closely match these theoretical percentages. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Experimental Protocol: CHNX Analysis

The determination of the elemental composition of halogen-containing organic compounds is typically performed using a CHNX elemental analyzer. The following protocol outlines the key steps for the analysis of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Principle of Operation

The underlying principle of modern elemental analyzers is the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and HCl in this case) are then separated and quantified using various detection methods, such as thermal conductivity detection or infrared spectroscopy.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh 2-3 mg of sample encap Encapsulate in tin foil start->encap combust Combustion at >900°C encap->combust reduce Reduction of NOx to N2 combust->reduce separate Gas Chromatography Separation reduce->separate detect Thermal Conductivity Detection separate->detect integrate Peak Integration detect->integrate calculate Calculation of Mass Percent integrate->calculate

Caption: Workflow for CHNX elemental analysis.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 2-3 mg of the dried and purified 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide sample into a tin capsule. The sample must be homogenous to ensure representative analysis.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This step is crucial for obtaining accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically >900°C) with a constant stream of pure oxygen. This ensures complete conversion of the sample into its elemental gases.

  • Reduction and Separation: The resulting gas mixture is passed through a reduction tube to convert nitrogen oxides (NOx) to elemental nitrogen (N₂). The gases are then separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element in the original sample.

  • Data Analysis: The instrument software integrates the detector signals and calculates the mass percentages of carbon, hydrogen, nitrogen, and chlorine.

Interpreting the Results: A Comparative Discussion

Let's consider a hypothetical set of experimental results for our compound of interest and compare them with the theoretical values.

Table 2: Hypothetical Experimental Results vs. Theoretical Values

ElementTheoretical Mass %Experimental Mass % (Run 1)Experimental Mass % (Run 2)Deviation (Run 1)Deviation (Run 2)
C50.6050.4550.72-0.15+0.12
H3.783.853.71+0.07-0.07
N19.6719.5819.75-0.09+0.08
Cl16.5916.6816.51+0.09-0.08

In this hypothetical scenario, the experimental values from both runs are well within the acceptable ±0.4% deviation from the theoretical values. This close agreement provides strong evidence for the successful synthesis and purification of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

Potential Sources of Discrepancy

Significant deviations between experimental and theoretical values can arise from several factors:

  • Impurities: The presence of starting materials, byproducts, or residual solvents can alter the elemental composition. For instance, residual water would increase the hydrogen and oxygen percentages.

  • Incomplete Combustion: If the combustion is not complete, the measured carbon values may be lower than expected.

  • Hygroscopic Nature of the Sample: If the compound readily absorbs moisture from the atmosphere, this can lead to inaccurate hydrogen and oxygen values. It is crucial to handle and store the sample in a dry environment.

  • Instrumental Errors: Improper calibration or leaks in the gas lines can lead to systematic errors in the measurements.

Conclusion

Elemental analysis remains a cornerstone technique in chemical synthesis and drug discovery for the fundamental validation of a compound's empirical formula. For a novel molecule such as 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, a close correlation between the theoretical and experimentally determined elemental composition is a critical checkpoint. This guide has provided a comprehensive framework for understanding the theoretical basis, executing the experimental protocol, and interpreting the results of elemental analysis. By adhering to rigorous experimental procedures and careful data analysis, researchers can confidently establish the elemental integrity of their synthesized compounds, paving the way for further preclinical and clinical development.

References

  • Title: Elemental Analysis - A Guide to Interpretation Source: Mettler Toledo URL: [Link]

Analytical and Functional Differentiation of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the 4-Chloro Position

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide (often referred to as 4-Cl-Indole-3-amidoxime) represents a specific pharmacophore where the hydroxyamidine moiety coordinates with the heme iron (


/

) of the enzyme.

The Problem: The synthesis of substituted indoles, particularly via the Fischer indole synthesis or Vilsmeier-Haack formylation of chloro-anilines, frequently yields regioisomeric mixtures (4-Cl, 5-Cl, 6-Cl, and 7-Cl). The Consequence: In IDO1 structure-activity relationships (SAR), the 4-chloro substituent is often critical for occupying the hydrophobic "Pocket A" of the active site. Isomers such as 6-chloro or 5-chloro often exhibit drastically reduced potency (


 shifts from nM to 

) or complete inactivity.

This guide provides a definitive, self-validating workflow to differentiate the active 4-chloro isomer from its inactive regioisomers using NMR spectroscopy, UPLC, and functional heme-binding assays.

Analytical Workflow

The following diagram outlines the decision matrix for validating the identity of the 4-chloro isomer.

AnalyticalWorkflow Sample Crude/Purified Sample UPLC UPLC-MS Analysis (Purity Check) Sample->UPLC MassCheck m/z = 223/225 (Cl pattern)? UPLC->MassCheck MassCheck->Sample No (Wrong Mol) NMR 1H NMR (DMSO-d6) (Definitive ID) MassCheck->NMR Yes Coupling Analyze Benzenoid Proton Splitting NMR->Coupling Result4 Pattern: d, t, d (CONFIRMED 4-Cl) Coupling->Result4 Result6 Pattern: d, dd, d (REJECT: 5/6/7-Cl) Coupling->Result6 Bioassay Functional Validation (IDO1 Heme Shift) Result4->Bioassay

Figure 1: Integrated workflow for the structural and functional validation of 4-chloro-indole-3-amidoxime.

Structural Differentiation: 1H NMR Spectroscopy

Proton NMR is the only self-validating method to distinguish regioisomers without reference standards. Mass spectrometry cannot distinguish these isomers as they share the exact mass and isotopic pattern (


 ratio of 3:1).
The "ABC" Splitting Logic

The differentiation relies entirely on the coupling patterns (


 values) of the protons on the benzene ring of the indole (positions 4, 5, 6, and 7).
A. The 4-Chloro-Indole Pattern (Target)

Because the Chlorine is at position 4, the remaining protons are at 5, 6, and 7.

  • H-5: Doublet (

    
    ).[1] Couples only to H-6 (ortho, 
    
    
    
    Hz).
  • H-6: Triplet (

    
    ) or Doublet of Doublets (
    
    
    
    ). Couples to H-5 (ortho) and H-7 (ortho). Since both
    
    
    values are large (
    
    
    Hz), this appears as a pseudo-triplet.
  • H-7: Doublet (

    
    ).[1] Couples only to H-6 (ortho, 
    
    
    
    Hz).
  • Key Feature: Absence of meta-coupling. You will see two large couplings dominating the system.

B. The 6-Chloro-Indole Pattern (Common Impurity)

Protons are at 4, 5, and 7.

  • H-7: Doublet (

    
    ) or Singlet (
    
    
    
    ). Couples to H-5 (meta,
    
    
    Hz). Distinctively sharp signal.
  • H-5: Doublet of Doublets (

    
    ). Couples to H-4 (ortho, 
    
    
    
    Hz) and H-7 (meta,
    
    
    Hz).
  • H-4: Doublet (

    
    ).[1] Couples to H-5 (ortho).
    
  • Key Feature: Presence of a small meta-coupling constant (

    
     Hz).
    
Comparative Data Table
Feature4-Chloro Isomer (Target)6-Chloro Isomer (Impurity)5-Chloro Isomer
Proton System H5, H6, H7 (Contiguous)H4, H5 -- H7 (Separated)H4 -- H6, H7 (Separated)
H-4 Signal Absent (Substituted)Doublet (

Hz)
Doublet (

Hz, meta)
H-5 Signal Doublet (

Hz)
dd (

Hz)
Absent (Substituted)
H-6 Signal Pseudo-Triplet (

Hz)
Absent (Substituted)dd (

Hz)
H-7 Signal Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Diagnostic "Three strong neighbors" pattern (d, t, d)Meta-coupling visible on H5/H7Meta-coupling visible on H4/H6

Chromatographic Separation Protocol

While NMR confirms structure, UPLC is required for purity quantification. The 4-chloro isomer typically elutes later than the 5- or 6-chloro isomers on reverse-phase columns due to the "ortho-effect" shielding the polar NH group or altering the dipole moment, rendering the 4-Cl species slightly more lipophilic in this specific scaffold.

Method: UPLC-MS (Reverse Phase)
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.0 min: 95% B

  • Detection: UV at 254 nm (Indole absorption) and MS (ESI+).

Expected Result:

  • 4-Chloro: Retention Time (

    
    ) 
    
    
    
    2.45 min (Hypothetical relative shift: +0.1-0.2 min vs isomers).
  • Resolution: Isomers usually separate by

    
     min. If co-elution occurs, switch to a Phenyl-Hexyl column to exploit 
    
    
    
    stacking differences.

Functional Validation: IDO1 Heme Binding Assay

The ultimate confirmation of the correct isomer is biological activity. The 4-chloro-N-hydroxy-carboximidamide is designed to bind the heme iron of IDO1.

Mechanism

The hydroxyamidine oxygen and nitrogen atoms form a bidentate chelate with the heme iron, displacing the distal histidine or water molecule. This causes a characteristic shift in the Soret band of the heme UV-Vis spectrum.

Protocol: Spectral Shift Assay
  • Enzyme Prep: Recombinant human IDO1 (rhIDO1) at 2 µM in 50 mM Potassium Phosphate buffer (pH 6.5).

  • Baseline Scan: Measure UV-Vis absorbance from 350 nm to 500 nm (Soret peak

    
     405 nm).
    
  • Compound Addition: Add 4-chloro-indole-3-amidoxime (10 µM final).

  • Incubation: 10 minutes at 25°C.

  • Read: Measure shift.

Interpretation:

  • Active (4-Cl): Distinct red-shift of the Soret peak (e.g., 405 nm

    
     415-420 nm) indicating direct iron coordination.
    
  • Inactive/Weak (Isomers): Minimal or no spectral shift, or significantly higher

    
     required to induce shift.
    

HemeBinding Apo Resting IDO1 (405 nm) Apo->Apo + 6-Cl Isomer (No Shift) Bound Ligand Bound (418 nm) Apo->Bound + 4-Cl Isomer (Strong Shift)

Figure 2: Functional differentiation via Heme Soret band shift.

Synthesis Note: Preventing Isomer Formation

To avoid the difficult separation of isomers, the synthesis should start from regiopure precursors.

  • Recommended Route: Use 2-amino-6-chlorobenzaldehyde (for 4-chloroindole) in a specific cyclization or start with commercially certified 4-chloroindole .

  • Avoid: Chlorination of indole-3-amidoxime directly (NCS/Chloramine-T), as this heavily favors the 5- and 6- positions due to electronic directing effects of the pyrrole ring.

References

  • Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry. Link (Foundational SAR establishing the 4-substituent pocket fit).

  • Rohrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry. Link (Structural basis of hydroxyamidine binding to heme).

  • Claramount, R. M., et al. (1997).[2] "1H and 13C NMR of Chloroindoles." Magnetic Resonance in Chemistry. Link (Definitive reference for indole proton splitting patterns).

  • Standard IDO1 Assay Protocol. BPS Bioscience. Link (Industry standard for functional validation).

Sources

A Comparative Guide to Quality Control Metrics for Clinical-Grade 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: The precise identity of "4-Chloro-N-hydroxy-1H-indole-3-carboximidamide" does not correspond to a widely recognized pharmaceutical agent in public databases. This guide, therefore, is structured to provide a robust framework for establishing comprehensive Quality Control (QC) metrics for a novel, clinical-grade indole-derivative Active Pharmaceutical Ingredient (API) of this nature. The principles and methodologies detailed herein are grounded in international regulatory standards and best practices for small molecule drug development.

Introduction: The Imperative for Rigorous QC in Novel Drug Development

The journey of a novel chemical entity, such as a substituted indole, from discovery to clinical application is contingent upon a foundation of unimpeachable quality. For an Active Pharmaceutical Ingredient (API) to be deemed "clinical-grade," it must conform to a stringent set of specifications that guarantee its identity, purity, strength, and overall quality.[1][2][3] These specifications, or QC metrics, are not merely a checklist; they form a critical part of the quality assurance strategy, ensuring patient safety and the integrity of clinical trial data.[4][5]

This guide provides an in-depth comparison of the essential QC metrics and the underlying analytical methodologies required for the characterization and batch release of a clinical-grade API like 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide. We will explore the "why" behind each test, providing the scientific rationale that underpins these critical quality assessments.

Establishing Critical Quality Attributes (CQAs)

Before delving into specific tests, it is paramount to define the Critical Quality Attributes (CQAs) of the API. CQAs are the physical, chemical, biological, or microbiological properties that must be controlled to ensure the desired product quality. For a novel indole derivative, these would typically include:

  • Identity: Confirmation of the correct molecular structure.

  • Purity & Impurity Profile: Quantitation of the API and all process-related and degradation impurities.

  • Assay (Potency): The amount of the active substance.

  • Physicochemical Properties: Appearance, solubility, and solid-state form (polymorphism).

  • Residual Solvents: Levels of organic volatile impurities from the manufacturing process.

  • Water Content: Presence of moisture which can affect stability.

  • Elemental Impurities: Contamination with heavy metals or other elemental impurities.

The overall QC testing workflow is a multi-step process designed to comprehensively evaluate these attributes.

Caption: High-level QC workflow for a clinical-grade API batch.

Comparative Analysis of Key QC Metrics and Methodologies

This section details the critical tests, presenting a comparison of methodologies where applicable and providing typical acceptance criteria for early-phase clinical material.

Identity Confirmation

Ensuring the batch is unequivocally the correct compound is the first and most critical step. A single technique is insufficient; a combination of spectroscopic methods is required for unambiguous identification.

Test Methodology Purpose & Rationale Typical Acceptance Criteria
Identification A Infrared (IR) SpectroscopyCompares the fingerprint region of the sample's IR spectrum to a qualified reference standard. It's a rapid and highly specific test for overall molecular structure.[6]The spectrum of the sample corresponds to that of the reference standard.
Identification B HPLC-UV Retention TimeThe retention time of the major peak in the sample chromatogram must match that of the reference standard. This provides orthogonal confirmation of identity.The retention time of the principal peak in the sample corresponds to that of the reference standard within a defined window (e.g., ± 2%).
Identification C (Characterization) NMR / Mass Spectrometry (MS)¹H NMR and ¹³C NMR confirm the specific arrangement of atoms.[7] High-resolution MS confirms the elemental composition and molecular weight.[] These are typically done for initial reference standard characterization and may not be a routine batch test.Data must be consistent with the proposed structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.
Purity and Impurity Profiling

Purity is not simply the absence of other materials; it's the comprehensive identification and quantification of all related substances.[4][9] High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing.[10][11]

Methodology: Stability-Indicating HPLC-UV

A stability-indicating method is one that can separate the API from all potential degradation products and process impurities.[12][13] Developing such a method often requires forced degradation studies, where the API is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradants.[13][14][15]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of the API (e.g., at 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid API and solution at 80°C for 48 hours.

    • Photolytic: Expose solid API and solution to light exceeding 1.2 million lux hours and 200 W·h/m² (per ICH Q1B).[12]

  • Analysis: Analyze all stressed samples by HPLC against an unstressed control.

  • Evaluation: The goal is to achieve 5-20% degradation of the API.[13][15] This demonstrates the method's ability to detect and separate degradants that may form during the product's shelf-life.

Caption: Workflow for a forced degradation study.

Comparative Purity Data (Illustrative)

Parameter Batch A Batch B (Alternative Supplier) Acceptance Criteria
Purity (by Area %) 99.85%99.52%≥ 99.0%
Largest Unknown Impurity 0.08%0.15%≤ 0.10%
Total Impurities 0.15%0.48%≤ 0.50%

Senior Application Scientist Commentary: Batch B, while meeting the overall specification for total impurities, shows a single unknown impurity at 0.15%, exceeding the typical threshold for individual unknown impurities. This would trigger an investigation to identify this impurity and assess its potential toxicological risk before the batch could be considered for clinical use.

Assay (Potency)

Assay determines the strength or content of the API. It is a quantitative test and requires a well-characterized reference standard.

Methodology Principle Pros & Cons
HPLC-UV Quantifies the API by comparing the peak area of the sample to the peak area of a reference standard of known concentration and purity.Pros: Highly precise, accurate, and specific. Can often use the same method as for purity. Cons: Requires a highly pure, well-characterized reference standard.
Titration If the molecule has a suitable acidic or basic functional group, a simple acid-base titration can be used.Pros: Rapid, inexpensive, and does not require a chromatographic system. Cons: Non-specific; any impurity with similar acidic/basic properties will interfere. Generally not suitable for complex molecules.

Recommendation: For a clinical-grade API, an HPLC-based assay is the industry standard due to its superior specificity and accuracy.[10] The acceptance criteria are typically tight, for example, 98.0% to 102.0% on an anhydrous basis.

Residual Solvents

Organic solvents used in the manufacturing process must be controlled as they offer no therapeutic benefit and can be toxic.[16][17] The limits are defined by the International Council for Harmonisation (ICH) Q3C guidelines, which categorize solvents into three classes based on their toxicity.[16][17][18]

Methodology: Headspace Gas Chromatography (GC-HS)

This is the standard method for residual solvent analysis.[16][17] The API is dissolved in a high-boiling point solvent, heated in a sealed vial, and the vapor (headspace) is injected into the GC. This separates the volatile solvents for quantification.

Acceptance Criteria (Example)

Solvent ICH Class Concentration Limit (ppm)
BenzeneClass 1 (To be avoided)2
TolueneClass 2890
AcetoneClass 35000

Note: The specific solvents to be tested are determined by a risk assessment of the manufacturing process. It is only necessary to test for solvents that are used or produced.[18][19]

Water Content

Water can affect API stability, degradation, and physical properties.[20]

Methodology: Karl Fischer Titration

This is the gold standard for water determination in pharmaceuticals due to its accuracy, precision, and specificity for water.[20][21] It is far superior to a simple "Loss on Drying" (LOD) test, which measures the loss of any volatile component, not just water.

Method Principle Applicability
Volumetric Karl Fischer The sample is added to a solvent, and a reagent containing iodine is titrated until all water has reacted. The volume of reagent is proportional to the water content.Best for samples with higher water content (>0.1%).
Coulometric Karl Fischer Iodine is generated electrochemically in the titration cell. The amount of charge required to react with all the water is measured.Highly sensitive and ideal for samples with very low water content (<1%).[22]

Acceptance Criteria: Typically, for a crystalline solid API, the limit is ≤ 0.5% w/w .

Elemental Impurities

Elemental impurities (heavy metals) can originate from catalysts or manufacturing equipment.[23] Modern regulations (ICH Q3D, USP <232>/<233>) mandate a risk-based approach to control these impurities.[24][25][26][27]

Methodology: Inductively Coupled Plasma (ICP)

ICP-MS (Mass Spectrometry) or ICP-OES (Optical Emission Spectrometry) are the required techniques.[24][25][27] They have replaced the outdated colorimetric sulfide precipitation test (USP <231>).[26] ICP-MS offers part-per-billion (ppb) detection levels, providing the high sensitivity needed to meet modern safety limits.[26]

Acceptance Criteria: Limits are based on the Permitted Daily Exposure (PDE) for each element and depend on the clinical dose and route of administration.

Conclusion: A Framework for Quality

The quality control of a clinical-grade API like 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide is a comprehensive endeavor that relies on a suite of orthogonal analytical techniques. As this guide demonstrates, each test serves a specific and critical purpose, from confirming the molecule's fundamental identity to detecting trace-level impurities. Adherence to the principles outlined by regulatory bodies like the ICH is non-negotiable. By implementing these rigorous QC metrics, drug developers can ensure the quality and safety of their clinical trial materials, paving the way for the successful development of new medicines.

References

  • FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Retrieved from [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved from [Link]

  • Catalent. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemie Plus. (2012, August 15). New test methods for the determination of heavy metals pursuant to usp <232> and <233>. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • European Medicines Agency (EMA). (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved from [Link]

  • SGS. (2013, October). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • ICH. (2024, January 24). impurities: guideline for residual solvents q3c(r9). Retrieved from [Link]

  • ICH. (1999, October 6). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharma Growth Hub. (2024, October 18). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma #pharma. Retrieved from [Link]

  • Nucro-Technics. (2018, December 17). Elemental Impurities Testing: A Primer on USP <232> and USP <233>. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Heavy Metals Testing via ICP/MS. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Testing of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Element. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • FDA. (2025, December 12). Quality Metrics for Drug Manufacturing. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from [Link]

  • Qualityze. (2025, July 3). Most Important Quality Metrics in a Pharmaceutical QMS. Retrieved from [Link]

  • Jordi Labs. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • mSystems. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]

  • MethodsX. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • ValGenesis. (2025, May 2). Quality Metrics in Pharma. Retrieved from [Link]

  • ComplianceQuest. (2025, July 24). Top 5 Quality Metrics Pharma Companies Must Track: A Practical Guide. Retrieved from [Link]

  • Agilent Technologies. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]

  • Moravek, Inc. (2024, November 22). HPLC Assay Testing: What It Is and Why It's Important. Retrieved from [Link]

  • GxP-CC. (2025, April 29). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Retrieved from [Link]

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  • The Chemical Record. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide. As a specialized research chemical, its toxicological and environmental properties are not exhaustively documented. Therefore, this guide is founded on the principles of chemical structure analysis, established best practices for hazardous waste management, and adherence to stringent safety protocols. The procedures outlined herein are designed to empower researchers to manage waste streams confidently and safely, ensuring personal protection and environmental stewardship.

Hazard Characterization and Rationale for Precaution

Understanding the intrinsic hazards of a molecule is the cornerstone of safe handling and disposal. The structure of 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide dictates a cautious approach. We must treat this compound as hazardous until proven otherwise.

  • Chlorinated Organic Compound: The presence of a chlorine atom on the indole ring places this compound in the category of halogenated organics. Such compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and other hazardous byproducts.[1] Therefore, dedicated disposal via high-temperature incineration is the industry standard for chlorinated waste.[1]

  • N-hydroxy-carboximidamide Moiety: The N-hydroxy group and the related carboximidamide functionality can exhibit biological activity and may present toxicological risks that are not fully characterized.[3][4][5] Compounds with N-hydroxy groups can also be reactive, particularly with strong oxidizing agents.[6]

  • Indole Core: While the indole scaffold itself is common in biochemistry, substituted indoles can have a wide range of biological effects and may act as irritants or sensitizers.[7][8]

Given these structural features, all waste containing this compound—including pure solid, solutions, and contaminated labware—must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles. [2][9][10]

Table 1: Summary of Inferred Hazards and Disposal Implications
Structural FeatureInferred HazardRationale & Disposal Implication
Chlorinated Aromatic Ring Environmental Persistence, ToxicityChlorinated compounds require specific disposal protocols, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1] Must be segregated as halogenated organic waste .
N-hydroxy-carboximidamide Potential Uncharacterized Toxicity, ReactivityAssume toxicity and handle with appropriate PPE. Avoid mixing with incompatible materials like strong oxidizing agents.[3][6]
Indole Nucleus Potential Biological Activity, IrritantTreat as a potentially bioactive and irritating compound. Minimize exposure during handling and disposal.[7][8]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a self-validating system of safety and compliance. Each step is designed to mitigate risk and create a clear, auditable trail for waste management from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE) Assessment

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[11]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron may be necessary.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[12][13] Never mix incompatible waste streams.[10][12]

  • Solid Waste: Collect unadulterated 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide powder, residues, and contaminated weighing papers in a dedicated container clearly labeled for "Solid Halogenated Organic Waste."

  • Liquid Waste: Solutions containing the compound (e.g., from reaction workups or analytical standards) must be collected in a separate, compatible container labeled for "Liquid Halogenated Organic Waste."

    • Causality Note: Do not mix this waste stream with non-halogenated solvents. Keeping them separate is often required by waste disposal facilities and can be more economical, as different disposal processes are used.[12]

  • Contaminated Sharps: Needles, syringes, or glass pipettes contaminated with the compound must be placed in a designated, puncture-proof sharps container. The container itself must be labeled as hazardous waste.

  • Contaminated Debris: Gloves, bench paper, and other disposable items with minor contamination should be collected in a sealed bag or lined container labeled "Contaminated Solid Waste." [10]

Step 3: Container Selection and Labeling

All waste containers must be in good condition, compatible with the waste, and securely sealed except when adding waste.[10][13]

  • Select an Appropriate Container: Use a sturdy, leak-proof container with a screw-top cap. For liquid waste, ensure the container material is chemically resistant to all components of the solution.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9][10] The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "4-Chloro-N-hydroxy-1H-indole-3-carboximidamide" and all other constituents (solvents, etc.) by percentage.

    • The specific hazard(s) (e.g., Toxic, Irritant).

    • Accumulation Start Date (the date the first waste was added).

    • Principal Investigator's Name and Laboratory Information.

Step 4: In-Lab Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[14]

  • Designate an SAA: This should be at or near the point of generation.

  • Use Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[10]

  • Store Securely: Keep containers sealed and stored away from heat, open flames, and incompatible chemicals.[12] Do not accumulate more than the regulatory limit (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) in your SAA.[9]

Step 5: Scheduling Professional Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste; final disposal must be conducted by licensed professionals.

  • Monitor Waste Levels: Once a waste container is full, or within six months of the accumulation start date, arrange for a pickup.[9][14]

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS department or their designated contractor.[10] Do not attempt to transport the waste off-site yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide.

G cluster_0 Waste Generation & Disposal Workflow start Waste Generated (Containing 4-Chloro-N-hydroxy- 1H-indole-3-carboximidamide) waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Aqueous or Organic Solution waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled 'Solid Halogenated Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container liquid->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->collect_sharps store Store Securely in SAA with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store pickup Container Full or >6 Months Old? store->pickup contact_ehs Request Pickup from Environmental Health & Safety (EHS) pickup->contact_ehs Yes continue_storage Continue Safe Storage pickup->continue_storage No

Caption: Decision workflow for proper segregation and disposal of waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid that you are trained to handle, use a spill kit containing absorbent pads, bags for waste, and appropriate PPE.

  • Cleanup:

    • Don PPE from the spill kit.

    • Gently cover the spill with absorbent material.

    • Sweep the material into a designated waste container. Avoid creating dust.[11]

    • Clean the area with an appropriate solvent and decontaminating solution.

    • Place all cleanup materials into a hazardous waste bag or container, label it, and arrange for disposal.

  • Large Spills: For large spills, or any spill you are not comfortable handling, evacuate the area, prevent entry, and contact your institution's EHS emergency line immediately.[10]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that novel research can proceed without compromising the well-being of laboratory personnel or the integrity of our environment.

References

  • Managing Chemical Waste. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Environmental Health & Safety, Dartmouth College. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Center for Biotechnology Information. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • 4-Chloro-N-hydroxy-1H-indole-3-carboxamidine Product Information. BuyersGuideChem. [Link]

  • Safety Data Sheet for VISOCOLOR ECO Manganese. Carl ROTH. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. National Center for Biotechnology Information. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. SpringerLink. [Link]

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Personal protective equipment for handling 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 889942-75-0 Chemical Class: Halogenated Indole Hydroxyamidine Primary Application: Pharmaceutical Intermediate (IDO1 Inhibitor Development)[1]

Executive Safety Summary & Risk Profile

Status: Potent Pharmacological Intermediate (Band 3/4) While basic Safety Data Sheets (SDS) often classify indole derivatives generically as Irritants (H315/H319/H335), this compound is a structural precursor to potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Consequently, it must be handled as a biologically active agent with potential for systemic effects, not merely as a chemical irritant.

Hazard Identification Matrix
Hazard CategoryClassification (GHS)Operational Implication
Health (Acute) Warning (H302, H312)Harmful if swallowed or in contact with skin.[1][2]
Health (Chronic) Suspected (H373)Potential target organ toxicity (Liver/Blood) due to hydroxyamidine moiety.
Physical Thermolabile Potential decomposition at >40°C; risk of energetic decomposition if heated under confinement.[1]
Reactivity Metal Sensitive Incompatible with strong oxidizing agents and iron salts (forms complexes).[1]

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat all powders as inhalation hazards. Do not rely on standard benchtop airflow.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or PAPR If handling outside a certified fume hood, a Powered Air Purifying Respirator (PAPR) is mandatory to prevent inhalation of potent dusts.[1]
Ocular Chemical Goggles Standard safety glasses are insufficient.[1] Goggles provide a seal against fine particulates and accidental splashes of organic solvents (e.g., DMSO).
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Bright color).[1] Outer: 5-8 mil Extended Cuff Nitrile.[1] Protocol: Change outer gloves immediately upon contamination or every 2 hours.
Dermal (Body) Tyvek® Lab Coat/Sleeves Disposable, non-woven polyethylene covers are required to prevent fabric saturation and cross-contamination of street clothes.

Operational Protocols: Step-by-Step

A. Storage & Stability[4][5]
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer (use anti-static plastic or glass).

B. Weighing & Solubilization (The Critical Step)

Objective: Solubilize without generating airborne dust.

  • Preparation:

    • Equip PPE as defined above.[2][3][4][5][6][7]

    • Place a static-dissipative mat inside the Chemical Fume Hood.[1]

    • Pre-weigh the solvent (DMSO or Methanol) in the receiving vial to minimize open-air time.[1]

  • Weighing:

    • Do not use a balance on an open bench. Use a balance enclosure or fume hood.

    • Gently tap the source vial to settle dust before opening.

    • Transfer solid using a disposable anti-static micro-spatula.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF.

    • Solubility Profile: ~20-30 mg/mL in DMSO.[1]

    • Caution: The hydroxyamidine group is nucleophilic. Avoid acetone or aldehydes as solvents to prevent oxime formation.

C. Reaction Setup (Graphviz Workflow)

HandlingProtocol Start Start: 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution Weighing Weighing Protocol: 1. Fume Hood/Enclosure ONLY 2. Anti-static Spatula 3. Double Nitrile Gloves Solid->Weighing High Dust Risk Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Avoid Metal Catalysts (unless specified) Solution->Reaction Lower Risk Dissolution Dissolution: Add DMSO slowly Vortex in closed tube Weighing->Dissolution Dissolution->Reaction Waste Disposal: High-Temp Incineration Reaction->Waste

Figure 1: Decision logic for safe handling and workflow integration.

Emergency Procedures

Spill Response (Solid/Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • Isolate: Mark the zone. Wait 15 minutes for dust to settle if outside a hood.

  • PPE Up: Don N95/PAPR, double gloves, and Tyvek suit.

  • Neutralize:

    • Cover spill with wet paper towels (soaked in water/surfactant) to prevent dust dispersion.

    • Do not dry sweep.[1]

    • Scoop damp material into a wide-mouth hazardous waste jar.[1]

    • Clean surface with 10% Bleach followed by 70% Ethanol.

Exposure Response[1][3][4][7][10]
  • Inhalation: Move to fresh air immediately. Seek medical evaluation for potential respiratory sensitization.

  • Skin Contact: Wash with soap and water for 15 minutes .[1][5][7] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

Waste Disposal & Deactivation

Regulatory Compliance: Dispose of as Hazardous Pharmaceutical Waste .[1]

Waste StreamMethodNotes
Solid Waste (Contaminated PPE, wipes)Incineration Label as "Toxic Solid Organic".[1] Do not autoclave (potential volatilization).
Liquid Waste (Mother liquors)Incineration Segregate from oxidizers.[1] Label "Contains Halogenated Organics".
Glassware Triple Rinse Rinse with DMSO, then Acetone, then Water.[1] Collect first rinse as hazardous waste.

References

  • PubChem. N'-Hydroxy-1H-indole-3-carboximidamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • American Chemical Society. Identifying and Handling Potent Compounds. ACS Chemical Health & Safety. Available at: [Link]

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Reactant of Route 1
4-Chloro-N-hydroxy-1H-indole-3-carboximidamide
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4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.